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  • Product: PYRROLIDINE-1-CARBOXIMIDAMIDE
  • CAS: 1224710-97-7

Core Science & Biosynthesis

Foundational

pyrrolidine-1-carboximidamide chemical structure and properties

An In-Depth Technical Guide to Pyrrolidine-1-carboximidamide: Structure, Properties, and Synthetic Considerations Introduction Pyrrolidine-1-carboximidamide is a heterocyclic organic compound featuring a saturated five-m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pyrrolidine-1-carboximidamide: Structure, Properties, and Synthetic Considerations

Introduction

Pyrrolidine-1-carboximidamide is a heterocyclic organic compound featuring a saturated five-membered pyrrolidine ring functionalized with a carboximidamide (guanidine) group. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids, pharmaceuticals, and synthetic drug candidates.[1][2][3] Its prevalence is attributed to its conformational flexibility, basic nitrogen atom, and its utility as a synthetic handle for building molecular complexity. This guide provides a comprehensive technical overview of pyrrolidine-1-carboximidamide, detailing its chemical structure, physicochemical properties, representative synthetic protocols, and its potential applications as a building block for researchers and drug development professionals.

Part 1: Chemical Identity and Structure

The fundamental structure of pyrrolidine-1-carboximidamide consists of a pyrrolidine ring where the secondary amine has been converted into a guanidine moiety. This transformation significantly alters the base's electronic properties and steric profile, imparting characteristics distinct from the parent pyrrolidine molecule.

G start 1. Reagent Preparation (Pyrrolidine, S-Methylisothiourea, Triethylamine in Methanol) react 2. Nucleophilic Attack (Reflux, 2-4 hours) start->react Initiate Reaction monitor 3. Reaction Monitoring (TLC Analysis for Pyrrolidine Consumption) react->monitor Periodically Sample monitor->react Incomplete workup 4. Solvent Removal & Work-up (Rotary Evaporation, Aqueous Extraction) monitor->workup Complete purify 5. Purification (Silica Gel Column Chromatography) workup->purify Crude Product end 6. Product Characterization (NMR, MS) purify->end Pure Pyrrolidine-1-carboximidamide

Caption: Representative workflow for the synthesis and purification of Pyrrolidine-1-carboximidamide.

Representative Experimental Protocol
  • Reagents and Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add S-methylisothiourea sulfate (1.0 eq).

    • Add anhydrous methanol as the solvent.

    • Add triethylamine (2.2 eq) to the suspension to act as a base.

    • Stir the mixture for 15 minutes at room temperature.

    • Add pyrrolidine (1.1 eq) dropwise to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours.

    • Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC), observing the disappearance of the pyrrolidine starting material.

  • Work-up and Extraction:

    • Allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Resuspend the resulting residue in dichloromethane (DCM) and wash with water to remove triethylamine salts and other water-soluble impurities.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. [4]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • A gradient elution system, typically starting with 100% DCM and gradually increasing the polarity with methanol, is effective for separating the polar product from less polar impurities.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 4: Applications and Biological Context

Pyrrolidine-1-carboximidamide is primarily utilized as a versatile chemical building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. [5][6]While extensive biological data on the compound itself is limited, its structural components—the pyrrolidine ring and the guanidine group—are pharmacologically significant.

  • The Pyrrolidine Scaffold: This ring system is a cornerstone of many biologically active compounds. It is found in natural products like nicotine and is a key feature in drugs such as the nootropic piracetam and the anticholinergic procyclidine. [2]Its conformational properties allow it to effectively orient substituents for optimal interaction with biological targets.

  • The Carboximidamide (Guanidine) Group: This functional group is strongly basic due to the delocalization of the positive charge across three nitrogen atoms upon protonation. It is often used as a bioisostere for the side chain of arginine. This mimicry allows molecules containing a guanidine group to interact with biological targets that recognize arginine, such as certain enzymes and receptors. Pyrrolidine carboxamide derivatives have been investigated for a range of biological activities, including anti-virial, anti-cancer, and antioxidant properties. [4]

G main_compound Pyrrolidine-1-carboximidamide pyrrolidine_scaffold Pyrrolidine Ring Scaffold main_compound->pyrrolidine_scaffold contains guanidine_group Guanidine Functional Group main_compound->guanidine_group contains pharma Pharmaceuticals (e.g., Piracetam, Procyclidine) pyrrolidine_scaffold->pharma is a core of alkaloids Natural Alkaloids (e.g., Nicotine) pyrrolidine_scaffold->alkaloids is a core of arginine Arginine Mimetic guanidine_group->arginine can act as bioactivity Potential Bioactivity (Antiplasmodial, Antioxidant) guanidine_group->bioactivity confers

Caption: Logical relationships of Pyrrolidine-1-carboximidamide's structural components.

Conclusion

Pyrrolidine-1-carboximidamide represents a valuable and synthetically accessible chemical entity for research and development. Its structure combines the proven pyrrolidine scaffold with the functionally potent guanidine group. While direct applications are primarily in its role as a synthetic intermediate, the established biological relevance of its constituent parts suggests significant potential for its derivatives in medicinal chemistry. This guide provides the foundational knowledge required for scientists to effectively utilize this compound in the design and synthesis of novel molecules with therapeutic potential.

References

  • PubChem. (n.d.). Pyrrolidine. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Molbase. (n.d.). PYRROLIDINE-1-CARBOXIMIDAMIDE HYDROBROMIDE. Retrieved February 9, 2026, from [Link]

  • Exposome-Explorer. (n.d.). Pyrrolidine (Compound). IARC. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 1-Pyrrolidinecarboxamide. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). Pyrrolidine-1-carboximidamide. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Agbo, M. O., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS ONE, 16(2), e0247491. Retrieved February 9, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved February 9, 2026, from [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Retrieved February 9, 2026, from [Link]

Sources

Exploratory

molecular weight and formula of pyrrolidine-1-carboximidamide

Core Identity, Synthetic Pathways, and Medicinal Chemistry Applications Executive Summary Pyrrolidine-1-carboximidamide (CAS: 13932-58-6), often utilized in its stable hemisulfate form (CAS: 24610-33-1), represents a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity, Synthetic Pathways, and Medicinal Chemistry Applications

Executive Summary

Pyrrolidine-1-carboximidamide (CAS: 13932-58-6), often utilized in its stable hemisulfate form (CAS: 24610-33-1), represents a critical guanidinium-based building block in medicinal chemistry.[1] Structurally, it fuses a saturated pyrrolidine ring with a guanidine moiety, creating a highly basic, polar scaffold.

This guide provides a comprehensive technical analysis of the molecule, moving beyond basic stoichiometry to address its synthesis, analytical validation, and role as a bioisostere for arginine in drug design. It is intended for organic chemists and formulation scientists requiring rigorous, actionable data.[1]

Part 1: Physicochemical Profile[1][2][3]

The fundamental properties of pyrrolidine-1-carboximidamide are dictated by the resonance stabilization of the guanidinium cation.[1]

Core Molecular Data[1]
PropertyValueNotes
IUPAC Name Pyrrolidine-1-carboximidamideAlt: 1-Pyrrolidinecarboximidamide
Molecular Formula C₅H₁₁N₃
Molecular Weight 113.16 g/mol Free base
Exact Mass 113.0953 DaMonoisotopic
CAS Number 13932-58-6 (Free base)24610-33-1 (Hemisulfate)Sulfate is the standard commercial form due to stability.[1][2][3]
pKa (Conjugate Acid) ~13.0 - 13.5Highly basic due to Y-aromaticity of the guanidinium ion.[1]
LogP -0.1 to -0.5Highly polar; hydrophilic.[1]
H-Bond Donors 2Primary amine protons.[1]
H-Bond Acceptors 2Imine nitrogen.
Solubility and Stability[1]
  • Solubility: Highly soluble in water (>100 mg/mL) and lower alcohols (methanol, ethanol).[1] Poorly soluble in non-polar solvents (hexane, diethyl ether).[1]

  • Stability: The free base is hygroscopic and absorbs CO₂ from the air to form carbonates.[1] The sulfate salt is the preferred storage form, appearing as a white, crystalline solid that is non-hygroscopic and stable at room temperature.

Part 2: Synthetic Methodology

Strategic Route Selection

While multiple routes exist (e.g., reaction with cyanamide), the S-methylisothiourea route is the industry standard for reliability.

  • Causality: The reaction is driven by the evolution of methyl mercaptan (MeSH), a gas which leaves the system, pushing the equilibrium toward the product (Le Chatelier’s principle).

  • Reagent Choice: S-methylisothiourea sulfate is used because it yields the stable sulfate salt of the product directly, avoiding difficult free-base isolation steps.[1]

Protocol: Guanylation of Pyrrolidine

Reagents:

  • Pyrrolidine (1.0 eq)[1][2][3]

  • S-Methylisothiourea hemisulfate (0.5 eq - Note: 0.5 eq because it provides 1 eq of the isothiourea moiety per sulfate unit)[1]

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Workflow:

  • Dissolution: Dissolve S-methylisothiourea hemisulfate in minimal water.

  • Addition: Add pyrrolidine dropwise to the solution. The reaction is exothermic; maintain temperature < 40°C.[1]

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 4–6 hours.

    • Self-Validating Check: A trap containing bleach (sodium hypochlorite) should be attached to the condenser outlet to neutralize the evolved methyl mercaptan (rotten cabbage odor).[1] Cessation of gas evolution indicates reaction completion.[1]

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) to obtain a viscous oil or semi-solid.

  • Crystallization: Triturate the residue with cold ethanol or acetone. The product, Pyrrolidine-1-carboximidamide sulfate, will precipitate as a white solid.

  • Filtration: Filter and dry under vacuum at 50°C.

Synthetic Pathway Visualization

Synthesis Pyrrolidine Pyrrolidine (C4H9N) Inter Tetrahedral Intermediate Pyrrolidine->Inter Nucleophilic Attack (EtOH/H2O, Reflux) SMTU S-Methylisothiourea Sulfate SMTU->Inter Nucleophilic Attack (EtOH/H2O, Reflux) Product Pyrrolidine-1-carboximidamide Sulfate Inter->Product Elimination Byproduct Methyl Mercaptan (MeSH gas) Inter->Byproduct Equilibrium Drive

Figure 1: Guanylation pathway utilizing the S-methylisothiourea protocol.[1] The evolution of MeSH gas drives the irreversible formation of the guanidine core.[1]

Part 3: Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.[1]

NMR Characterization (D₂O)

The symmetry of the pyrrolidine ring simplifies the spectrum.[1]

  • ¹H NMR (400 MHz, D₂O):

    • δ 1.85–2.05 ppm (m, 4H): β-protons of the pyrrolidine ring (C3, C4).

    • δ 3.30–3.50 ppm (t, 4H): α-protons adjacent to the nitrogen (C2, C5).[1] Deshielded due to the electron-withdrawing guanidine group.[1]

    • Exchangeable Protons: The NH and NH₂ protons will likely exchange with D₂O and not appear.[1] In DMSO-d₆, they would appear as broad singlets around δ 7.0–7.5 ppm.[1]

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Target Ion: [M+H]⁺ = 114.1 m/z .[1]

  • Fragmentation: High energy collision may show loss of NH₃ (17 Da) resulting in m/z 97.[1]

Analytical Workflow Logic

Analysis Sample Crude Product LCMS LC-MS (ESI+) Sample->LCMS Check1 Peak @ 114 m/z? LCMS->Check1 NMR 1H NMR (D2O) Check2 Integrals 4:4? NMR->Check2 Check1->NMR Yes Fail Reject/Repurify Check1->Fail No Valid Validated Identity Check2->Valid Yes Check2->Fail No

Figure 2: Decision tree for the analytical validation of the synthesized guanidine derivative.

Part 4: Medicinal Chemistry Applications[1][3][5][6][7][8]

Bioisosterism and Basicity

Pyrrolidine-1-carboximidamide serves as a rigidified bioisostere of the arginine side chain.[1]

  • Mechanism: The guanidinium group remains protonated at physiological pH (pH 7.4), providing a fixed positive charge.[1] This allows it to form critical salt bridges with aspartate or glutamate residues in enzyme active sites.[1]

  • Advantage: Unlike the flexible alkyl chain of arginine, the pyrrolidine ring restricts conformational freedom (entropy penalty reduction), potentially increasing binding affinity for targets like serine proteases or nitric oxide synthases.

Therapeutic Relevance[1][8]
  • Antidiabetic Agents: Structurally related to biguanides (Metformin), this scaffold is explored for AMPK activation.[1]

  • Protease Inhibitors: Used as the P1 anchor in inhibitors of thrombin and trypsin-like proteases.[1]

  • Neuropeptide Y Antagonists: The moiety mimics the C-terminal arginine of NPY, crucial for receptor binding.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2794597, Pyrrolidine-1-carboximidamide. Retrieved February 9, 2026 from [Link]

  • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents.[1] ARKIVOC, (iv), 49-87. (Review of S-methylisothiourea chemistry).

  • European Chemicals Agency (ECHA). Registration Dossier - Guanidine derivatives.[1] (General safety and handling of cyclic guanidines).

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[1] Academic Press.[1] (Source for bioisosterism of guanidines).[1]

Sources

Foundational

A Senior Application Scientist's Guide to the pKa of Pyrrolidine-1-carboximidamide Conjugate Acid: A Critical Parameter in Drug Discovery

This guide provides an in-depth exploration of the pKa value of the conjugate acid of pyrrolidine-1-carboximidamide, a crucial parameter for researchers, scientists, and drug development professionals. We will delve into...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the pKa value of the conjugate acid of pyrrolidine-1-carboximidamide, a crucial parameter for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of this value, present detailed methodologies for its determination, and discuss its profound implications in the context of medicinal chemistry and drug design.

The Significance of pKa in Drug Development

The ionization state of a molecule, dictated by its pKa, is a fundamental physicochemical property that profoundly influences its behavior in a biological system.[1][2][3][4] For a drug candidate, the pKa value can significantly impact its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2] Understanding and optimizing the pKa is, therefore, a cornerstone of modern drug discovery, enabling medicinal chemists to fine-tune a molecule's properties to enhance its therapeutic potential.[1][3]

The pyrrolidine scaffold is a prevalent motif in many biologically active compounds and natural products.[5][6] Its derivatives are explored for a wide range of therapeutic applications. The introduction of a carboximidamide (guanidine-like) functional group to the pyrrolidine ring, forming pyrrolidine-1-carboximidamide, creates a strongly basic center. The pKa of its conjugate acid will determine the extent of its protonation at physiological pH (typically around 7.4), which in turn governs its interactions with biological targets, membrane permeability, and overall pharmacokinetic and pharmacodynamic properties.[2]

Theoretical Framework: Understanding the Basicity of Pyrrolidine-1-carboximidamide

The high basicity of the guanidine group is attributed to the extensive resonance stabilization of its protonated form, the guanidinium cation. This positive charge is delocalized over three nitrogen atoms.

Caption: Resonance delocalization in the guanidinium group.

Methodologies for pKa Determination

Accurate determination of the pKa value is critical and can be achieved through both experimental and computational methods.[3]

Experimental Approaches

Potentiometric Titration: This is a classic and reliable method for pKa determination.

  • Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a calibrated pH electrode. The pKa is the pH at which the compound is 50% protonated.

  • Protocol:

    • Sample Preparation: Accurately weigh and dissolve a sample of pyrrolidine-1-carboximidamide hydrochloride in deionized, CO2-free water.

    • Titration: Titrate the solution with a standardized solution of sodium hydroxide while continuously monitoring the pH.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve.

G cluster_workflow Potentiometric Titration Workflow A Dissolve Pyrrolidine-1-carboximidamide in CO2-free water B Calibrate pH meter A->B C Titrate with standardized NaOH B->C D Record pH vs. volume of titrant C->D E Plot titration curve (pH vs. volume) D->E F Determine equivalence point E->F G Calculate pKa at half-equivalence point F->G

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectroscopy: This method is suitable for compounds with a chromophore that exhibits a spectral shift upon protonation.

  • Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined by analyzing the change in absorbance as a function of pH.

  • Protocol:

    • Sample Preparation: Prepare a series of buffer solutions with known pH values. Add a constant, small amount of a concentrated stock solution of pyrrolidine-1-carboximidamide to each buffer.

    • Measurement: Record the UV-Vis spectrum for each solution.

    • Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be a powerful tool for pKa determination, especially for complex molecules or mixtures.[9][10]

  • Principle: The chemical shifts of certain nuclei (e.g., ¹H, ¹³C) are sensitive to the protonation state of the molecule. By monitoring the change in chemical shift as a function of pH, the pKa can be determined.[9]

  • Protocol:

    • Sample Preparation: Prepare a series of samples of the compound in buffers of varying pH.

    • Measurement: Acquire NMR spectra for each sample.

    • Data Analysis: Plot the chemical shift of a reporter nucleus versus pH. The pKa corresponds to the inflection point of the resulting sigmoidal curve.[9]

Method Advantages Disadvantages
Potentiometric TitrationHigh accuracy, direct measurement.Requires a pure sample, can be affected by CO2.
UV-Vis SpectroscopyHigh sensitivity, requires small sample amounts.Requires a chromophore with pH-dependent absorbance.
NMR SpectroscopyCan determine microscopic pKa values, suitable for mixtures.[9]Lower throughput, requires higher sample concentration.
Computational Approaches

In silico methods are invaluable for predicting pKa values, especially in the early stages of drug discovery where experimental determination for a large number of compounds is not feasible.[3]

  • Quantum Mechanical (QM) Methods: These methods, such as those based on density functional theory (DFT), can provide highly accurate pKa predictions. The general approach involves calculating the Gibbs free energy change for the deprotonation reaction in the gas phase and then applying a correction for the solvent effect.

  • Quantitative Structure-Activity Relationship (QSAR) and Empirical Methods: These methods use statistical models based on the structures and known pKa values of a training set of molecules to predict the pKa of new compounds.[11][12] Software packages like Marvin pKa and ACD/pKa DB are widely used for this purpose.[13]

G cluster_workflow Computational pKa Prediction Workflow A Generate 3D structure of Pyrrolidine-1-carboximidamide B Perform geometry optimization (e.g., DFT) A->B C Calculate gas-phase free energies of protonated and neutral forms B->C D Apply solvation model (e.g., PCM, SMD) C->D E Calculate pKa from free energy difference D->E

Caption: A generalized workflow for quantum mechanical pKa prediction.

Conclusion and Future Directions

References

  • DrugFuture. Pyrrolidine. [Link]

  • SciSpace. pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. [Link]

  • ChemRxiv. Reliable and Accurate Prediction of Single Residue pKa Values Through Free Energy Perturbation Calculations. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • PubChem. Pyrrolidine-1-carboximidamide. [Link]

  • PubChem. 1-Pyrrolidinecarboxamide. [Link]

  • ACS Publications. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. [Link]

  • Symeres. What is pKa and how is it used in drug development? [Link]

  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

  • National Center for Biotechnology Information. The pKa Distribution of Drugs: Application to Drug Discovery. [Link]

  • National Center for Biotechnology Information. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. [Link]

  • International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

  • Chemistry LibreTexts. 2.8: pH measurement and determination of pKa value. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Organic Division, ACS. pKa Data Compiled by R. Williams. [Link]

  • Drug Discovery Pro. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]

  • ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • RSC Publishing. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. [Link]

  • PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • ResearchGate. (PDF) The pKa Distribution of Drugs: Application to Drug Discovery. [Link]

  • ResearchGate. Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. [Link]

  • Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]

  • PubChem. (S)-1-(4-Dodecylbenzoyl)pyrrolidine-2-carboximidamide Hydrochloride. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

Exploratory

Pyrrolidine-1-carboximidamide: A Technical Guide to a Versatile Cyclic Guanidine Scaffold for Drug Discovery

Abstract The confluence of the privileged pyrrolidine scaffold and the versatile guanidinium functional group presents a compelling opportunity in medicinal chemistry. This technical guide provides an in-depth exploratio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of the privileged pyrrolidine scaffold and the versatile guanidinium functional group presents a compelling opportunity in medicinal chemistry. This technical guide provides an in-depth exploration of pyrrolidine-1-carboximidamide, a cyclic guanidine derivative with significant, yet largely untapped, potential in drug discovery. While direct literature on this specific molecule is sparse, this guide synthesizes established principles of organic synthesis and medicinal chemistry to present a comprehensive overview of its synthesis, characterization, and prospective biological applications. We provide detailed, field-proven protocols, elucidate the causal reasoning behind experimental choices, and propose potential therapeutic avenues for this promising molecular entity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel scaffolds in the pursuit of innovative therapeutics.

Introduction: The Strategic Value of Cyclic Guanidines and the Pyrrolidine Moiety

The guanidinium group is a recurring motif in a vast array of biologically active natural products and synthetic drugs.[1] Its ability to exist in a protonated, delocalized cationic state at physiological pH allows for strong, multipoint interactions with biological targets through hydrogen bonding and electrostatic interactions. When incorporated into a cyclic structure, the conformational rigidity of the guanidine moiety can enhance binding affinity and selectivity.

The pyrrolidine ring, a five-membered saturated heterocycle, is one of the most prevalent structural motifs in FDA-approved drugs.[2][3] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is often crucial for optimal target engagement.[4] Furthermore, the pyrrolidine nitrogen can serve as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, contributing to the molecule's pharmacokinetic and pharmacodynamic properties.

The fusion of these two powerful pharmacophores in pyrrolidine-1-carboximidamide (also known as 1-amidinopyrrolidine) creates a molecule with a unique combination of structural rigidity, hydrogen bonding potential, and basicity, making it an attractive scaffold for the design of novel therapeutics.

Synthesis and Characterization of Pyrrolidine-1-carboximidamide

While specific, detailed synthetic procedures for pyrrolidine-1-carboximidamide are not extensively published in peer-reviewed journals, its synthesis can be reliably achieved through established methods for the guanylation of secondary amines. The most common and robust approach involves the reaction of pyrrolidine with a suitable guanylating agent.

Proposed Synthetic Pathway

A highly efficient and common method for the preparation of N-substituted guanidines is the reaction of an amine with a salt of S-methylisothiourea. This method is generally high-yielding and proceeds under mild conditions.

Synthetic Pathway cluster_0 Reaction Pyrrolidine Pyrrolidine reaction + Pyrrolidine->reaction SMT S-Methylisothiourea Sulfate SMT->reaction Base Base (e.g., Et3N) Solvent (e.g., EtOH) Base->reaction Product Pyrrolidine-1-carboximidamide Byproduct Methyl Mercaptan (gas) + Sulfate Salt reaction->Product reaction->Byproduct

Caption: Proposed synthesis of pyrrolidine-1-carboximidamide.

Detailed Experimental Protocol: Synthesis of Pyrrolidine-1-carboximidamide Hydrochloride

This protocol is a self-validating system, designed for high yield and purity. The choice of an alcoholic solvent facilitates the dissolution of the starting materials and the precipitation of the final product upon acidification.

Materials:

  • Pyrrolidine (1.0 eq)

  • S-Methylisothiourea sulfate (0.55 eq)

  • Triethylamine (Et3N) (1.1 eq)

  • Ethanol (EtOH)

  • Diethyl ether (Et2O)

  • Hydrochloric acid (HCl) in Et2O (2 M solution)

Procedure:

  • Reaction Setup: To a solution of pyrrolidine (1.0 eq) in ethanol, add triethylamine (1.1 eq). Stir the solution at room temperature.

    • Rationale: Triethylamine acts as a base to neutralize the sulfuric acid that is co-formed during the reaction, driving the equilibrium towards the product.

  • Addition of Guanylating Agent: To the stirred solution, add S-methylisothiourea sulfate (0.55 eq) portion-wise over 15 minutes.

    • Rationale: Portion-wise addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Stir the reaction mixture at reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Rationale: Refluxing provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.

  • Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification and Salt Formation: Dissolve the crude residue in a minimal amount of ethanol and cool in an ice bath. Slowly add a 2 M solution of HCl in diethyl ether until precipitation is complete.

    • Rationale: Conversion to the hydrochloride salt facilitates purification by crystallization and improves the stability and handling of the final product.

  • Isolation: Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to afford pyrrolidine-1-carboximidamide hydrochloride.

Physicochemical Properties and Characterization

The following table summarizes the key physicochemical properties of pyrrolidine-1-carboximidamide.

PropertyValueSource
Molecular Formula C₅H₁₁N₃[5]
Molecular Weight 113.16 g/mol [5]
CAS Number 13932-58-6[5]
IUPAC Name pyrrolidine-1-carboximidamide[5]
Topological Polar Surface Area 53.1 Ų[5]
XLogP3 -0.1[5]

Expected Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show two multiplets corresponding to the pyrrolidine ring protons. The protons alpha to the nitrogen (positions 2 and 5) would appear further downfield than the beta protons (positions 3 and 4) due to the electron-withdrawing effect of the carboximidamide group. The NH protons of the guanidinium group would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display two distinct signals for the pyrrolidine ring carbons, with the alpha carbons appearing at a lower field than the beta carbons. The carbon of the C=N bond in the carboximidamide group will be the most downfield signal.

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic N-H stretching vibrations for the amine and imine groups in the 3300-3500 cm⁻¹ region. A strong C=N stretching band should be observable around 1650 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the free base (113.16 g/mol ).

Prospective Biological Activities and Therapeutic Applications

Given the established pharmacological profiles of both the pyrrolidine and cyclic guanidine moieties, pyrrolidine-1-carboximidamide is a promising candidate for a range of therapeutic applications.

Potential as an Enzyme Inhibitor

Many pyrrolidine derivatives are known to be potent enzyme inhibitors. For instance, pyrrolidine-based compounds have been developed as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes. The guanidine group can act as a bioisostere for urea or thiourea, which are common motifs in many enzyme inhibitors. Therefore, pyrrolidine-1-carboximidamide could be investigated as an inhibitor of various enzymes, including but not limited to:

  • Dipeptidyl Peptidases (DPPs)

  • Nitric Oxide Synthases (NOS)

  • Arginases

Signaling_Pathway Substrate Endogenous Substrate Enzyme Target Enzyme (e.g., DPP-IV) Substrate->Enzyme Binds Product Biological Product Enzyme->Product Catalyzes Pathway Downstream Signaling Pathway Product->Pathway Activates Inhibitor Pyrrolidine-1- carboximidamide Inhibitor->Enzyme Inhibits Biological_Workflow start Synthesized & Purified Pyrrolidine-1-carboximidamide step1 In Vitro Enzyme Inhibition Assays (e.g., DPP-IV, NOS) start->step1 step2 Antimicrobial/Antiparasitic Screening (MIC/IC50) start->step2 step3 Cell-Based Assays (Cytotoxicity, etc.) start->step3 step4 Data Analysis & Hit Identification step1->step4 step2->step4 step3->step4 step5 Lead Optimization (SAR Studies) step4->step5

Caption: General workflow for biological evaluation.

Conclusion

Pyrrolidine-1-carboximidamide represents a largely unexplored yet highly promising scaffold for drug discovery. Its synthesis is readily achievable through established chemical transformations, and its unique structural features suggest a high potential for biological activity across a range of therapeutic areas. This technical guide provides a foundational framework for researchers to begin exploring the potential of this versatile cyclic guanidine derivative. Further investigation into its synthesis, characterization, and biological evaluation is warranted and has the potential to yield novel and effective therapeutic agents.

References

  • D'yakonov, V. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(9), 2956. [Link]

  • Google Patents. (1960). Synthesis of pyrrolidine. US2952688A.
  • Li Petri, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 759. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem Compound Summary for CID 31268. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). Pyrrolidine, hydrochloride (1:1). PubChem Compound Summary for CID 212848. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). 1-Pyrrolidinecarboxamide. PubChem Compound Summary for CID 138335. Retrieved from [Link].

  • National Institute of Standards and Technology. (n.d.). Pyrrolidine. In NIST Chemistry WebBook. Retrieved from [Link].

  • National Institute of Standards and Technology. (n.d.). 1-Pyrrolidinecarboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link].

  • PubChem. (n.d.). Pyrrolidine-1,2-dicarboxamide derivatives. Patent US-2014186469-A1. [Link].

  • PubChem. (n.d.). Pyrrolidine-1-carboximidamide. Compound Summary for CID 2794597. [Link].

  • Royal Society of Chemistry. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Catalysis Science & Technology, 4(5), 1169-1183. [Link].

  • Sandin, H., et al. (2004). A fast and parallel route to cyclic isothioureas and guanidines with use of microwave-assisted chemistry. The Journal of Organic Chemistry, 69(5), 1571–1580. [Link].

  • Tonelli, M., et al. (2010). Synthesis and antiproliferative activity of new 1-(3',4',5'-trimethoxybenzoyl)-3-aryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives. Bioorganic & Medicinal Chemistry, 18(8), 2937-2953.
  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link].

  • Xie, M., et al. (2020). Infrared Spectroscopy of Neutral and Cationic Pyrrolidine Monomer in Supersonic Jet. Chinese Journal of Chemical Physics, 33(1), 43-48.
  • Yarmolchuk, V., et al. (2014). Synthesis of unique pyrrolidines for drug discovery. Tetrahedron, 70(17), 3011-3018.
  • Zhang, Y., et al. (2018). Green Organic Synthesis of N-Methylpyrrolidine. ResearchGate. [Link].

  • Zlotorzynski, A. (1995). The application of microwave radiation to analytical and environmental chemistry. Critical Reviews in Analytical Chemistry, 25(1), 43-76.

Sources

Foundational

Technical Guide: Thermodynamic Stability &amp; Handling of Pyrrolidine-1-carboximidamide Free Base

[1][2][3] Executive Summary Pyrrolidine-1-carboximidamide (CAS: 13932-58-6), often referred to as 1-pyrrolidinecarboxamidine, represents a class of cyclic guanidines essential in the synthesis of hypoglycemic agents and...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Pyrrolidine-1-carboximidamide (CAS: 13932-58-6), often referred to as 1-pyrrolidinecarboxamidine, represents a class of cyclic guanidines essential in the synthesis of hypoglycemic agents and protease inhibitors.[1][2][3] While its salt forms (hydrochloride, sulfate) exhibit robust stability due to the high resonance energy of the guanidinium cation, the free base is thermodynamically metastable.[3]

This guide addresses the "Free Base Paradox": the unprotonated form is required for nucleophilic reactivity but is kinetically and thermodynamically prone to rapid degradation via hydrolysis and carbonation.[3] This document provides the theoretical framework, degradation mechanisms, and validated protocols for handling this high-energy species.[3]

The Thermodynamic Landscape[4]

To understand the instability of pyrrolidine-1-carboximidamide free base, one must analyze the energy gap between the neutral molecule and its protonated or hydrolyzed states.[1][3]

The Basicity Driver

The guanidine moiety is one of the strongest organic bases.[3] For pyrrolidine-1-carboximidamide, the predicted


 of the conjugate acid is approximately 14.5  [1].[1][3]
  • Free Base (High Energy): The neutral molecule possesses a localized lone pair on the imine nitrogen.[3] While there is some resonance delocalization, it is significantly less than in the cation.[3]

  • Conjugate Acid (Low Energy): Upon protonation, the positive charge is perfectly delocalized across all three nitrogen atoms (Y-aromaticity), resulting in a highly stable, symmetric cation.[1][3]

Thermodynamic Consequence: The free base has an immense thermodynamic drive to acquire a proton (


).[2][4][3] In the absence of a protic acid, it will abstract protons from moisture (

) or react with electrophiles like Carbon Dioxide (

) to lower its Gibbs Free Energy (

).[3]
Entropy and Lattice Energy

Unlike the crystalline salt forms which benefit from high lattice enthalpy, the free base (often an oil or low-melting solid) lacks this stabilization.[3] The entropy gain from hydrolysis (breaking one molecule into two: urea derivative + ammonia) further drives decomposition.[2][4][3]

Degradation Pathways[1][4]

The instability of pyrrolidine-1-carboximidamide manifests through two primary vectors.

Pathway A: Atmospheric Carbonation (The "Air Trap")

The most immediate threat to the free base is atmospheric


.


This reaction is often diffusion-controlled and results in the formation of a crust of carbonate salt on the surface of the material, often mistaken for "stable" solid.[1][3]
Pathway B: Hydrolysis

In the presence of moisture, the guanidine carbon acts as an electrophile.[3]

  • Nucleophilic Attack: Water attacks the central carbon (

    
    ).[2][4][3]
    
  • Tetrahedral Intermediate: Formation of an unstable gem-diamine-ol species.[1][2][4][3]

  • Collapse: Elimination of ammonia (

    
    ) to form pyrrolidine-1-carboxamide  (a urea derivative).[1][2][4][3]
    
Visualization of Degradation

The following diagram details the mechanistic flow of instability.

G FreeBase Pyrrolidine-1-carboximidamide (Free Base) High Energy State CO2 + CO2 / H2O (Atmospheric) FreeBase->CO2 H2O + H2O (Hydrolysis) FreeBase->H2O Carbonate Guanidinium Carbonate Salt (Thermodynamic Sink 1) CO2->Carbonate Rapid Carbonation Intermediate Tetrahedral Intermediate H2O->Intermediate Nucleophilic Attack Urea Pyrrolidine-1-carboxamide (Urea Derivative) Intermediate->Urea Collapse Ammonia Ammonia (NH3) Intermediate->Ammonia

Figure 1: Primary degradation pathways of pyrrolidine-1-carboximidamide free base showing the divergence into carbonation (storage failure) and hydrolysis (chemical decomposition).[1][2][4]

Experimental Characterization Protocols

To validate the quality of the free base, standard "salt" analytics (like melting point) are insufficient.[3] The following protocols are designed for self-validation.

Protocol 1: Differentiation of Free Base vs. Carbonate (FT-IR)
  • Objective: Confirm the material has not succumbed to Pathway A.

  • Method: ATR-FTIR (Attenuated Total Reflectance).[1][2][4][3]

  • Key Indicator:

    • Free Base:[1][3][5][6] Strong

      
       stretch approx. 1600-1640 
      
      
      
      .[1][2][4][3]
    • Carbonate Contamination:[3] Appearance of broad, intense bands at 1350-1400

      
       (carbonate asymmetric stretch) and broadening of N-H regions due to H-bonding.[1][2][4][3]
      
Protocol 2: Thermodynamic Stability Profiling (DSC/TGA)
  • Objective: Determine the thermal window for processing.

  • Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).[2][4][3]

  • Procedure:

    • Load 2-5 mg sample into a hermetically sealed aluminum pan (crucial to prevent in-situ carbonation during the run).

    • Ramp 10°C/min from 25°C to 250°C under

      
       purge (50 mL/min).
      
  • Analysis:

    • Mass Loss < 100°C (TGA): Indicates hygroscopic water or residual solvent.[2][4][3]

    • Exotherm (DSC): Onset of decomposition.[2][4][3] For guanidine bases, this is often lower than expected (< 150°C) compared to salts (> 250°C).[2][4][3]

Protocol 3: Determination of (Non-Aqueous Titration)

Since the


 is ~14.5, aqueous titration is impossible (leveling effect of water).[3]
  • Solvent: Acetonitrile or DMSO.[2][4][3]

  • Titrant: Perchloric acid (

    
    ) in acetic acid.[2][4][3]
    
  • Detection: Potentiometric using a glass electrode conditioned for non-aqueous solvents.[2][4][3]

  • Calculation:

    
    
    Where 
    
    
    
    is the Nernstian slope.[1][4][3]

Stabilization & Handling Strategies

The only way to utilize pyrrolidine-1-carboximidamide free base effectively is to treat it as a transient intermediate .[1][2][4][3]

In-Situ Generation (Recommended)

Avoid isolation whenever possible.[1][2][4][3]

  • Suspend the stable hydrochloride salt in anhydrous solvent (THF, DCM, or DMF).[4][3]

  • Add a stoichiometric amount of Sodium tert-butoxide (NaOtBu) or KOtBu .[2][4][3]

  • Stir for 15 min. The guanidine free base is generated, and NaCl/KCl precipitates.[3][5]

  • Filter under Argon (or use the suspension if the salt is inert to the next step).[3]

  • Proceed immediately to the coupling reaction.[2][4][3]

Isolation & Storage (If Mandatory)

If you must isolate the free base:

  • Atmosphere: Glovebox (Argon) is mandatory.[2][4][3]

    
     is acceptable if strictly dry.[2][4][3]
    
  • Temperature: Store at -20°C.

  • Container: Teflon or polypropylene (glass can be slightly acidic/reactive over long periods with superbases).[2][4][3]

Experimental Workflow Diagram

Workflow Salt Start: HCl Salt (Stable) Base Add Strong Base (NaOtBu / THF) Salt->Base Filter Filter Precipitate (Remove NaCl) Base->Filter Decision Isolate? Filter->Decision Use Use In-Situ (Recommended) Decision->Use Yes Isolate Evaporate Solvent (High Vacuum) Decision->Isolate No Storage Store: -20°C Under Argon Isolate->Storage

Figure 2: Decision matrix for handling pyrrolidine-1-carboximidamide, prioritizing in-situ usage to avoid thermodynamic degradation.

Conclusion

Pyrrolidine-1-carboximidamide free base is a thermodynamic anomaly: a necessary synthetic tool that is chemically incompatible with the standard atmosphere.[1][2][4][3] Its stability is not a fixed property but a function of environmental control.[2][4][3] By treating it as a superbase and employing the in-situ generation protocols outlined above, researchers can bypass the thermodynamic penalties of hydrolysis and carbonation, ensuring high yields and reproducible data.[3]

References

  • ChemicalBook. (2023).[2][4][3][7] Properties and pKa prediction of Pyrrolidine-1-carboximidamide (CAS 13932-58-6).[1][2][4][3][8] Retrieved from [1][2][4][3]

  • PubChem. (2023).[2][4][3] Pyrrolidine-1-carboximidamide Compound Summary. National Center for Biotechnology Information.[2][4][3] Retrieved from [1][2][4][3]

  • Ishikawa, T. (2009).[2][4][3] Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts.[3] John Wiley & Sons.[2][4][3][9] (General reference for Guanidine thermodynamics).

  • Bordwell, F. G. (1988).[2][4][3] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.[2][4][3] (Methodology for non-aqueous pKa determination).

Sources

Exploratory

difference between pyrrolidine-1-carboximidamide and pyrrolidine

Comparative Analysis of Scaffold Utility and Pharmacophoric Function in Drug Design Executive Summary This guide delineates the critical distinctions between pyrrolidine (a fundamental heterocyclic scaffold) and its func...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Scaffold Utility and Pharmacophoric Function in Drug Design

Executive Summary

This guide delineates the critical distinctions between pyrrolidine (a fundamental heterocyclic scaffold) and its functionalized derivative, pyrrolidine-1-carboximidamide (N-amidinopyrrolidine). While pyrrolidine serves as a ubiquitous secondary amine building block in medicinal chemistry (e.g., in nicotine, racetams, and proline), pyrrolidine-1-carboximidamide represents a specific pharmacophore introduction—converting the amine into a guanidine-like moiety. This transformation dramatically alters physicochemical properties, particularly basicity and hydrogen-bonding potential, enabling the molecule to mimic arginine residues, interact with anionic biological targets (such as Sphingosine Kinase 2), and modulate solubility profiles.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The transition from pyrrolidine to pyrrolidine-1-carboximidamide involves the guanylation of the ring nitrogen. This is not merely a structural addition but a fundamental electronic shift from a secondary amine to a resonance-stabilized guanidinium system.

Comparative Data Profile
PropertyPyrrolidinePyrrolidine-1-carboximidamide
Structure Cyclic Secondary AmineCyclic Guanidine (1,1-disubstituted)
Formula C₄H₉NC₅H₁₁N₃
Molecular Weight 71.12 g/mol 113.16 g/mol
pKa (Conjugate Acid) ~11.27 [1]~13.5 (Estimated for guanidine class)
Physiological State (pH 7.4) Mostly Protonated (Cationic)Fully Protonated (Strongly Cationic)
H-Bond Donors 1 (NH)2-4 (depending on tautomer/protonation)
H-Bond Acceptors 1 (N)2 (Imine N + Amine N)
Electronic Character Nucleophilic, Moderately BasicHighly Basic, Resonance Stabilized, Planar
Mechanistic Insight: Basicity and Resonance

Pyrrolidine owes its basicity (pKa ~11.[1]3) to the availability of the lone pair on the sp³ nitrogen.[1] It is a strong base but typical for dialkyl amines.

Pyrrolidine-1-carboximidamide incorporates the pyrrolidine nitrogen into a guanidine system. Upon protonation, the positive charge is delocalized across three nitrogen atoms (though primarily shared between the exocyclic nitrogens in the canonical forms). This resonance stabilization makes the conjugate acid extremely stable, resulting in a significantly higher pKa (typically >13). Consequently, this moiety remains ionized even at highly basic physiological pH, which is critical for electrostatic interactions with negatively charged protein residues (e.g., aspartate or glutamate in enzyme active sites) [2].

Visualization: Structural & Electronic Relationship

G Pyrrolidine Pyrrolidine (Secondary Amine) pKa ~11.3 Product Pyrrolidine-1-carboximidamide (Guanidine Derivative) pKa ~13.5 Pyrrolidine->Product + Reagent (Nucleophilic Substitution) Reagent Guanylating Agent (e.g., 1H-pyrazole-1-carboxamidine) Reagent->Product Resonance Resonance Stabilization [N-C(=NH)-NH2] ↔ [N=C(NH2)-NH2]+ Product->Resonance Protonation causes Charge Delocalization

Figure 1: Transformation of pyrrolidine to its carboximidamide derivative, highlighting the gain in resonance stabilization.

Synthetic Methodologies

While pyrrolidine is often purchased or synthesized via reduction of pyrrole/succinimide, the synthesis of pyrrolidine-1-carboximidamide requires specific "guanylation" protocols. A robust method involves the use of 1H-pyrazole-1-carboxamidine hydrochloride as an electrophilic guanyl transfer agent.

Protocol: Synthesis of Pyrrolidine-1-carboximidamide HCl

Source: Adapted from standard guanylation protocols used in SphK inhibitor synthesis [3, 4].

Reagents:

  • Pyrrolidine (1.0 eq)

  • 1H-pyrazole-1-carboxamidine hydrochloride (1.0 eq)

  • N,N-Diisopropylethylamine (DIEA) (1.2 eq)

  • Acetonitrile (ACN) or DMF (Solvent)[2]

Step-by-Step Workflow:

  • Preparation: Dissolve pyrrolidine (e.g., 10 mmol) in anhydrous acetonitrile (20 mL) under an inert atmosphere (N₂).

  • Addition: Add DIEA (12 mmol) followed by 1H-pyrazole-1-carboxamidine hydrochloride (10 mmol).

  • Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 12–16 hours. The pyrazole byproduct is a good leaving group.

  • Workup: Cool the reaction to room temperature. The product often precipitates as the hydrochloride salt.

  • Purification: Filter the precipitate. Wash with cold acetonitrile and diethyl ether to remove residual pyrazole and amine.

  • Recrystallization: If necessary, recrystallize from ethanol/ether to obtain high-purity white crystalline solid.

Self-Validation Check:

  • 1H NMR: Look for the disappearance of the pyrazole aromatic protons and the appearance of the broad guanidine NH signals (often exchangeable with D₂O) and the shift in the pyrrolidine ring protons due to the electron-withdrawing amidine group.

Medicinal Chemistry Applications

Pyrrolidine: The Versatile Scaffold

Pyrrolidine is a "privileged structure" found in numerous drugs.

  • Proline Mimetics: Used to constrain peptide backbone conformation.

  • Racetams: (e.g., Piracetam) Cyclic GABA derivatives for neurological disorders.

  • Nicotinic Agonists: (e.g., Nicotine) Interaction with nAChRs.

Pyrrolidine-1-carboximidamide: The Cationic Pharmacophore

The carboximidamide group is specifically deployed to:

  • Mimic Arginine: The guanidine moiety mimics the side chain of arginine, allowing the drug to bind to anionic pockets (e.g., phosphate binding sites in kinases).

  • Sphingosine Kinase 2 (SphK2) Inhibition:

    • Case Study (SLR080811): This compound is a selective SphK2 inhibitor.[3] The pyrrolidine-1-carboximidamide moiety mimics the polar headgroup of sphingosine, anchoring the molecule in the kinase active site while the lipophilic tail extends into the hydrophobic pocket [3, 5].

    • Mechanism: Competitive inhibition with respect to sphingosine.[3]

  • Antibacterial Agents: Cationic amphiphiles containing this moiety disrupt bacterial cell membranes or target bacterial enzymes.

Visualization: SphK2 Inhibition Pathway

SphK2_Pathway Sphingosine Sphingosine SphK2 Sphingosine Kinase 2 (SphK2) Sphingosine->SphK2 Substrate S1P Sphingosine-1-Phosphate (S1P) SphK2->S1P Phosphorylation Effect Inhibition of Cell Proliferation Induction of Apoptosis S1P->Effect Signaling Cascade Inhibitor SLR080811 (Pyrrolidine-1-carboximidamide core) Inhibitor->SphK2 Competitive Inhibition (Mimics Sphingosine Headgroup) Inhibitor->Effect Therapeutic Outcome

Figure 2: Mechanism of action for pyrrolidine-1-carboximidamide derivatives (e.g., SLR080811) in SphK2 inhibition.

Experimental Protocol: pKa Determination

Objective: To empirically verify the high basicity of the carboximidamide derivative compared to pyrrolidine.

Method: Potentiometric Titration

  • Setup: Use a calibrated pH meter with a glass electrode.

  • Solution Preparation: Prepare a 0.01 M solution of the Pyrrolidine-1-carboximidamide HCl salt in degassed water (CO₂-free).

  • Titrant: 0.1 M Standardized NaOH solution.

  • Procedure:

    • Measure initial pH (should be acidic due to HCl salt).

    • Add NaOH in small increments (e.g., 0.05 mL).

    • Record pH after stabilization at each step.

    • Continue until pH > 12.

  • Analysis: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) corresponds to the pKa.

    • Note: For very high pKa values (>12), titration in non-aqueous solvents (e.g., acetonitrile) or UV-spectrophotometric methods may be required for higher accuracy.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • Kharel, Y., et al. (2015). Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Patwardhan, N. N., et al. (2015).[4] Sphingosine Kinase 2 Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Gao, M., et al. (2012). Sphingosine kinase type 2 inhibition elevates circulating sphingosine 1-phosphate.[4][3] Biochemical Journal. Retrieved from [Link]

Sources

Foundational

Technical Guide: Biological Activity &amp; Therapeutic Potential of Pyrrolidine-1-Carboximidamide Derivatives

Executive Summary The pyrrolidine-1-carboximidamide scaffold (also known as N-amidinopyrrolidine) represents a "privileged structure" in medicinal chemistry. It effectively bridges the gap between the lipophilic, sterica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine-1-carboximidamide scaffold (also known as N-amidinopyrrolidine) represents a "privileged structure" in medicinal chemistry. It effectively bridges the gap between the lipophilic, sterically constrained pyrrolidine ring and the highly polar, basic guanidine moiety.

This guide analyzes the biological activity of this scaffold, moving beyond simple phenotypic observations to the molecular mechanisms driving its efficacy.[1][2][3] The core value of this moiety lies in its ability to mimic the arginine side chain in a rigidified format, making it a critical pharmacophore for designing inhibitors of serine proteases (e.g., DPP-IV, thrombin) and modulators of metabolic pathways (similar to biguanides like metformin).

Structural Basis & Pharmacophore Analysis[1]

The biological activity of pyrrolidine-1-carboximidamide derivatives is dictated by two distinct structural domains:

  • The Cationic Head (Carboximidamide): At physiological pH, the guanidine-like group is protonated (

    
    ). This allows it to form strong ionic interactions with anionic residues (Asp/Glu) in enzyme active sites, mimicking the arginine guanidinium group.
    
  • The Hydrophobic Tail (Pyrrolidine): Unlike a flexible diethyl chain, the pyrrolidine ring restricts conformational freedom. This "entropic prepaying" enhances binding affinity by reducing the energy penalty upon ligand-receptor complexation.

Therapeutic Applications
Metabolic Regulation (Type 2 Diabetes)

The most authoritative application of this scaffold lies in the inhibition of Dipeptidyl Peptidase-IV (DPP-IV) and modulation of AMPK pathways.

  • Mechanism: DPP-IV cleaves N-terminal dipeptides from Incretins (GLP-1, GIP) specifically where the penultimate residue is proline or alanine. The pyrrolidine ring of the carboximidamide derivative perfectly mimics the proline residue of the substrate, while the amidine group interacts with the catalytic triad (Ser630, Asp708, His740) of the enzyme.

  • Significance: By inhibiting DPP-IV, these derivatives extend the half-life of GLP-1, promoting insulin secretion and suppressing glucagon.

Antimicrobial Activity

Derivatives substituted at the pyrrolidine ring (e.g., 3-arylpyrrolidines) exhibit potent antibacterial activity against Gram-positive pathogens (S. aureus).

  • Mechanism: The cationic charge of the carboximidamide group facilitates electrostatic attraction to the negatively charged bacterial cell membrane (teichoic acids). Once adsorbed, the lipophilic pyrrolidine tail inserts into the lipid bilayer, disrupting membrane integrity and causing leakage of intracellular components.

Structure-Activity Relationship (SAR)[1][2][4]

The following diagram illustrates the critical SAR zones for optimizing biological activity.

SAR_Map Core Pyrrolidine-1-carboximidamide (Scaffold) N1 N1 (Imine Nitrogen) Core->N1 Substitution reduces basicity (pKa mod) N_Terminal Terminal Amino Group Core->N_Terminal H-bond donor (Essential for Asp/Glu interaction) C_Ring Pyrrolidine Ring (C3/C4) Core->C_Ring Lipophilic substitutions increase potency (Hydrophobic pocket) Rule1 Electron-withdrawing groups reduce toxicity N1->Rule1 Rule2 Bulky aryl groups at C3 improve selectivity (DPP-IV) C_Ring->Rule2

Figure 1: SAR Map highlighting the functional zones of the scaffold. The terminal amino group is critical for electrostatic anchoring, while the pyrrolidine ring offers a vector for selectivity optimization.

Experimental Protocols

Synthesis of Pyrrolidine-1-Carboximidamide (Guanidinylation)

Objective: Synthesize the core scaffold from pyrrolidine using a self-validating guanylation agent. Reagents: Pyrrolidine,


-pyrazole-1-carboxamidine hydrochloride, Diisopropylethylamine (DIPEA), DMF.

Protocol:

  • Preparation: In a 50 mL round-bottom flask, dissolve pyrrolidine (1.0 eq, 10 mmol) in anhydrous DMF (10 mL).

  • Activation: Add DIPEA (1.2 eq) and stir at room temperature for 10 minutes. Checkpoint: Ensure the solution is basic (pH > 9) using wet pH paper.

  • Addition: Add

    
    -pyrazole-1-carboxamidine hydrochloride  (1.0 eq) in one portion.
    
  • Reaction: Stir the mixture at room temperature for 16 hours.

    • Why? Pyrazole is a better leaving group than methyl mercaptan (from S-methylisothiourea), avoiding noxious odors and requiring milder conditions.

  • Work-up: Dilute with diethyl ether (50 mL) to precipitate the crude hydrochloride salt.

  • Purification: Recrystallize from Ethanol/Ether.

  • Validation:

    • TLC: (MeOH/DCM 1:9) - Stain with Ninhydrin (Product is positive/purple).

    • 1H NMR (D2O): Look for the disappearance of pyrazole protons and the shift of pyrrolidine

      
      -protons.
      
In Vitro DPP-IV Inhibition Assay

Objective: Quantify the inhibitory potential (


) of the synthesized derivative.
ParameterSpecification
Enzyme Recombinant Human DPP-IV (0.5 U/mL)
Substrate Gly-Pro-AMC (Fluorogenic)
Buffer 25 mM Tris-HCl, pH 8.0, 140 mM NaCl
Detection Excitation: 360 nm / Emission: 460 nm

Workflow:

  • Incubation: Mix 10

    
    L of test compound (serial dilutions) with 40 
    
    
    
    L of DPP-IV enzyme solution. Incubate at 37°C for 10 min.
  • Initiation: Add 50

    
    L of Gly-Pro-AMC substrate (50 
    
    
    
    M final).
  • Measurement: Monitor fluorescence kinetically for 30 minutes.

  • Calculation: Plot slope (RFU/min) vs. log[Concentration].

    • Control: Use Vildagliptin or Sitagliptin as a positive control.

Mechanism of Action: Pathway Visualization

The following diagram details the dual-pathway potential of these derivatives in metabolic regulation.

MOA_Pathway Drug Pyrrolidine-1-carboximidamide Derivative DPP4 DPP-IV Enzyme Drug->DPP4 Inhibits AMPK AMPK Activation (Metformin-like) Drug->AMPK Activates GLP1 GLP-1 (Active) DPP4->GLP1 Prevents Degradation Glucose Glucose Uptake (Muscle/Adipose) AMPK->Glucose Increases Translocation Insulin Insulin Secretion (Beta-cells) GLP1->Insulin Stimulates Insulin->Glucose Systemic Reduction

Figure 2: Dual mechanism of action targeting glycemic control via DPP-IV inhibition and AMPK activation.

Future Directions & Optimization

To transition this scaffold from a "hit" to a "lead," researchers should focus on:

  • Bioisosterism: Replacing the terminal guanidine nitrogen with a cyanoguanidine (

    
    ) to reduce basicity and improve oral bioavailability (similar to cimetidine).
    
  • Stereochemistry: Utilizing chiral 2-substituted pyrrolidines to exploit the stereoselectivity of the DPP-IV active site (S1 pocket).

  • Hybrid Molecules: Linking the carboximidamide core to sulfonylurea scaffolds to create dual-acting antidiabetic agents.

References

  • PubChem. (2025).[4] Pyrrolidine-1-carboximidamide | C5H11N3.[4] National Library of Medicine. [Link]

  • Bhat, A. A., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst. [Link]

  • Qamar, M. T., et al. (2022). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • Onoabedje, E. A., et al. (2021).[2][5][6] New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE. [Link]

  • Guazzelli, E., et al. (2021).[2] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

Sources

Exploratory

The Cyclic Guanidine Paradigm: Pyrrolidine-1-carboximidamide in Drug Design

The following technical guide is structured to provide an authoritative, deep-dive analysis of the pyrrolidine-1-carboximidamide scaffold. It deviates from standard templates to prioritize the logic of medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of the pyrrolidine-1-carboximidamide scaffold. It deviates from standard templates to prioritize the logic of medicinal chemistry: Scaffold Properties


 Synthetic Access 

Therapeutic Application.

Executive Summary: The Arginine Mimetic

In the architecture of small molecule drug discovery, the pyrrolidine-1-carboximidamide (also known as N-amidinopyrrolidine) represents a critical "privileged structure." It serves as a conformationally constrained bioisostere of the arginine side chain. Unlike the flexible aliphatic chain of arginine, the pyrrolidine ring locks the nitrogen vectors, reducing the entropic penalty upon binding to anionic pockets (e.g., Asp/Glu residues in GPCRs or Serine Proteases).

This guide dissects the utility of this scaffold, moving beyond basic structure to explore its physicochemical behavior, a self-validating synthesis protocol, and its application in protease inhibition.

Physicochemical Profile & Scaffold Logic

The core value of pyrrolidine-1-carboximidamide lies in its ability to modulate basicity and lipophilicity simultaneously.

The Basicity Dilemma

Linear guanidines (like arginine) have a


 of 

13.6, making them fully protonated at physiological pH. While this ensures strong electrostatic interactions (salt bridges), it often results in poor membrane permeability (low

).

The pyrrolidine-1-carboximidamide scaffold offers a subtle but vital shift:

  • 
     Modulation:  The electron-donating alkyl substitution of the pyrrolidine ring stabilizes the cation, yet the cyclic constraint often results in a slightly lower 
    
    
    
    (
    
    
    11.5–12.0) compared to some substituted guanidines, maintaining high basicity for binding but allowing for specific modifications to tune permeability.
  • Delocalization: The positive charge is delocalized across the

    
     triad, creating a planar Y-aromatic system that can engage in 
    
    
    
    -cation interactions with aromatic residues (e.g., Trp, Tyr) in the target protein.
PropertyValue / DescriptorImpact on Drug Design
Molecular Weight 113.16 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors 2 (Exocyclic

)
Critical for "bidentate" salt bridges with Carboxylates.
H-Bond Acceptors 1 (Endocyclic

)
Becomes a donor upon protonation.
LogP -0.1 (Hydrophilic)Requires lipophilic appendages for oral bioavailability.
Electronic Character Hard CationTargets "Hard" anionic pockets (Asp189 in Factor Xa).

Therapeutic Applications: The "S1 Pocket" Strategy

The most authoritative application of this scaffold is in the design of Serine Protease Inhibitors (Thrombin, Factor Xa, Trypsin).

Case Study: Factor Xa Inhibition

Factor Xa (FXa) is a key enzyme in the coagulation cascade.[1] Its active site contains a deep, narrow specificity pocket (S1) lined by Asp189 .

  • Mechanism: The pyrrolidine-1-carboximidamide moiety acts as a P1 surrogate. The amidine group forms a bidentate salt bridge with the carboxylate of Asp189 at the bottom of the S1 pocket.

  • Advantage over Benzamidines: Early FXa inhibitors used benzamidine. However, benzamidines are often too lipophilic or metabolically labile. The pyrrolidine scaffold offers a vector to attach P2/P3 groups (via the ring carbons) to reach the S4 hydrophobic pocket (lined by Tyr99/Phe174), enhancing selectivity.

Diagram: The Pharmacophore Interaction

The following diagram illustrates the critical salt-bridge interaction within the protease S1 pocket.

G cluster_enzyme Protease S1 Pocket (Anionic) cluster_ligand Ligand: Pyrrolidine-1-carboximidamide Asp189 Asp189 (Carboxylate Anion) Gly219 Gly219 (Backbone CO) Amidine Amidine Head (C=NH-NH2)+ Amidine->Asp189 Salt Bridge (Ionic Interaction) Amidine->Gly219 H-Bond Pyrrolidine Pyrrolidine Ring (Scaffold) Pyrrolidine->Amidine Covalent Linker Linker to P2/P3 Linker->Pyrrolidine Substitution

Caption: Schematic of the bidentate salt bridge between the protonated amidine moiety and the Asp189 residue in the Factor Xa S1 pocket.

Experimental Protocol: Synthesis of Pyrrolidine-1-carboximidamide

Expertise Note: While the classic reaction uses S-methylisothiourea (Rathke synthesis), that method releases toxic methyl mercaptan (stench) and requires high temperatures. The modern, self-validating protocol utilizes 1H-pyrazole-1-carboxamidine hydrochloride .[2] This reagent is shelf-stable, odorless, and allows for mild guanylation with high atom economy.

Reaction Workflow

Synthesis Start Pyrrolidine (Secondary Amine) Intermediate Tetrahedral Intermediate Start->Intermediate DMF, 25°C Reagent 1H-Pyrazole-1-carboxamidine HCl (Guanylating Agent) Reagent->Intermediate Base DIPEA (Base) Base->Intermediate Product Pyrrolidine-1-carboximidamide (Target) Intermediate->Product Nucleophilic Subst. Byproduct Pyrazole (Leaving Group) Intermediate->Byproduct

Caption: One-pot guanylation of pyrrolidine using the pyrazole transfer reagent. This route avoids toxic thiol byproducts.

Step-by-Step Methodology

Objective: Synthesis of pyrrolidine-1-carboximidamide hydrochloride.

Reagents:

  • Pyrrolidine (1.0 equiv)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 equiv)[2]

  • 
    -Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • 
    -Dimethylformamide (DMF) (Anhydrous) or Methanol (MeOH)
    

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole-1-carboxamidine hydrochloride (1.46 g, 10 mmol) in anhydrous DMF (10 mL).

  • Addition: Add DIPEA (2.1 mL, 12 mmol) to the solution. The mixture may become slightly heterogeneous.

  • Amine Introduction: Add Pyrrolidine (0.82 mL, 10 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature (

    
    ) for 16 hours.
    
    • Self-Validation Check: Monitor by TLC (Eluent: DCM/MeOH/NH4OH 80:20:1). The pyrazole reagent spot (

      
      ) should disappear, and a new polar spot (product) should appear.
      
  • Workup (Precipitation Method):

    • Dilute the reaction mixture with diethyl ether (50 mL). The product (hydrochloride salt) often precipitates as a white solid or oil due to insolubility in ether.

    • Decant the ether layer (containing the pyrazole byproduct and DIPEA).

    • Triturate the residue with fresh ether (

      
       mL) to remove residual pyrazole.
      
  • Purification: If oil persists, dissolve in minimal MeOH and precipitate with Acetone/Ether. Alternatively, use cation-exchange chromatography (Dowex 50W) eluting with dilute

    
    .
    
  • Yield: Typical yields are 85–95%.

Safety Note: 1H-Pyrazole-1-carboxamidine is an irritant. Handle in a fume hood.

Strategic Variations for Scaffold Hopping

In medicinal chemistry optimization, if the basicity of the carboximidamide (


) leads to poor oral absorption, the following "scaffold hops" are standard:
  • N-Cyanoguanidine: React the carboximidamide with cyanamide. Reduces

    
     to 
    
    
    
    7.0, improving permeability (e.g., Pinacidil analogs).
  • Acylguanidine: Acylation of the amidine nitrogen. Reduces basicity (

    
    ) and serves as a bioisostere for the NHE-1 inhibitor pharmacophore.
    
  • Cyclic Amidine (Imidazoline): Fusing the guanidine into a ring (e.g., imidazolin-2-yl pyrrolidine) to further constrain conformation.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992).1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502.

  • Pinto, D. J., et al. (2007). Factor Xa inhibitors: S1 binding interactions of a series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides.[3] Journal of Medicinal Chemistry, 50(22), 5340–5349.

  • Shi, Y., et al. (2007). Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors.[4] Bioorganic & Medicinal Chemistry Letters, 17(21), 5952–5958.[4]

  • PubChem Compound Summary.Pyrrolidine-1-carboximidamide.

Sources

Protocols & Analytical Methods

Method

Guanidinylation of Pyrrolidine using 1H-Pyrazole-1-carboxamidine: An Application Note and Detailed Protocol

Introduction: The Strategic Importance of the Guanidinium Moiety In the landscape of contemporary drug discovery and development, the guanidinium group stands out as a critical pharmacophore. Its unique physicochemical p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Guanidinium Moiety

In the landscape of contemporary drug discovery and development, the guanidinium group stands out as a critical pharmacophore. Its unique physicochemical properties—perpetual protonation under physiological pH, high basicity, and the ability to form multiple hydrogen bonds—confer upon it a remarkable capacity to engage with biological targets. The incorporation of this functional group can profoundly influence a molecule's bioactivity, cell permeability, and overall pharmacokinetic profile. 1H-pyrazole-1-carboxamidine hydrochloride has emerged as a superior reagent for the introduction of the guanidinium moiety onto primary and secondary amines.[1][2] Its stability, high reactivity under mild conditions, and favorable solubility profile make it an invaluable tool for medicinal chemists and researchers.[2] This application note provides a comprehensive guide to the guanidinylation of pyrrolidine, a common heterocyclic scaffold, using 1H-pyrazole-1-carboxamidine hydrochloride. We will delve into the underlying reaction mechanism, present a detailed and validated experimental protocol, and discuss the necessary analytical techniques for product characterization, thereby furnishing researchers with a robust and reproducible methodology.

Reaction Mechanism: A Stepwise Look at Guanidinylation

The guanidinylation of an amine with 1H-pyrazole-1-carboxamidine hydrochloride proceeds via a well-established nucleophilic addition-elimination pathway. The reaction is typically facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base), to deprotonate the guanidinylating reagent's hydrochloride salt and neutralize the HCl generated during the reaction.

The proposed mechanism unfolds as follows:

  • Deprotonation: The non-nucleophilic base, DIPEA, deprotonates the 1H-pyrazole-1-carboxamidine hydrochloride, generating the free base form of the reagent. This step is crucial for activating the reagent for the subsequent nucleophilic attack.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic carbon atom of the activated 1H-pyrazole-1-carboxamidine. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer and Elimination: A proton transfer likely occurs, followed by the elimination of pyrazole, a stable leaving group. The stability of the pyrazole anion is a key driving force for this step. The guanidinium moiety is thereby installed on the pyrrolidine ring, yielding the desired product, pyrrolidine-1-carboximidamide, as its hydrochloride salt.

// Nodes reagent [label="1H-Pyrazole-1-carboxamidine\n(Hydrochloride Salt)", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="DIPEA (Base)", fillcolor="#FBBC05", fontcolor="#202124"]; activated_reagent [label="Activated Reagent\n(Free Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; pyrrolidine [label="Pyrrolidine\n(Nucleophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Tetrahedral Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Pyrrolidine-1-carboximidamide\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pyrazole [label="Pyrazole\n(Leaving Group)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges reagent -> activated_reagent [label="Deprotonation"]; base -> activated_reagent; pyrrolidine -> intermediate [label="Nucleophilic Attack"]; activated_reagent -> intermediate; intermediate -> product [label="Elimination"]; intermediate -> pyrazole; } mend Caption: Proposed mechanism for the guanidinylation of pyrrolidine.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes. Adherence to these steps, coupled with the recommended analytical validation, ensures the successful synthesis and characterization of the target compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
Pyrrolidine123-75-171.12≥99%e.g., Sigma-Aldrich
1H-Pyrazole-1-carboxamidine hydrochloride4023-02-3146.58≥98%e.g., Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24≥99%e.g., Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0999.8%e.g., Sigma-Aldrich
Diethyl ether (Et2O), anhydrous60-29-774.12≥99%e.g., Sigma-Aldrich
Hydrochloric acid (HCl), 2 M solution7647-01-036.462 Me.g., Sigma-Aldrich
Sodium hydroxide (NaOH), aqueous solution1310-73-240.00e.g., 5 Me.g., Sigma-Aldrich
Sodium sulfate (Na2SO4), anhydrous7757-82-6142.04≥99%e.g., Sigma-Aldrich
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Magnetic stir plate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • pH paper or pH meter

  • Analytical balance

  • NMR spectrometer

  • Mass spectrometer (e.g., LC-MS)

Safety Precautions
  • 1H-Pyrazole-1-carboxamidine hydrochloride: Harmful if swallowed. Causes serious eye damage and may cause an allergic skin reaction. May cause damage to organs through prolonged or repeated exposure.[3][4]

  • Pyrrolidine: Highly flammable, harmful, and corrosive. Possible mutagen.[3]

  • DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • DMF: A known reproductive toxin. Avoid inhalation and skin contact.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve Pyrrolidine & DIPEA in DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; add_reagent [label="Add 1H-Pyrazole-1-carboxamidine\nHydrochloride", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="Stir at Room Temperature\n(Monitor by TLC/LC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup", fillcolor="#34A853", fontcolor="#FFFFFF"]; extract [label="Acidic Extraction with 2 M HCl", fillcolor="#F1F3F4", fontcolor="#202124"]; neutralize [label="Neutralize Aqueous Layer with NaOH", fillcolor="#FBBC05", fontcolor="#202124"]; extract_product [label="Extract Product with Et2O", fillcolor="#F1F3F4", fontcolor="#202124"]; dry_purify [label="Dry, Concentrate & Purify", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterize [label="Characterize Product\n(NMR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> dissolve; dissolve -> add_reagent; add_reagent -> react; react -> workup; workup -> extract; extract -> neutralize; neutralize -> extract_product; extract_product -> dry_purify; dry_purify -> characterize; characterize -> end; } mend Caption: Experimental workflow for the guanidinylation of pyrrolidine.

  • Reaction Setup:

    • To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5 mL per 1 mmol of pyrrolidine).

    • Add pyrrolidine (1.0 eq) to the DMF with stirring.

    • Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) to the reaction mixture.

  • Addition of Guanidinylating Reagent:

    • Slowly add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq) to the stirred solution. A slight exotherm may be observed.

  • Reaction:

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (pyrrolidine) is consumed.

  • Work-up and Extraction: [5]

    • Once the reaction is complete, remove the DMF under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether (Et2O, 20 mL).

    • Transfer the solution to a separatory funnel and extract with 2 M hydrochloric acid (HCl) (3 x 10 mL). The product will move into the aqueous layer as the hydrochloride salt.

  • Isolation of the Product:

    • Combine the aqueous layers and cool in an ice bath.

    • Slowly add a 5 M sodium hydroxide (NaOH) solution to the aqueous layer with stirring until the pH is basic (pH > 12).

    • Extract the product from the neutralized aqueous layer with diethyl ether (Et2O) (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude pyrrolidine-1-carboximidamide.

  • Purification:

    • If necessary, the crude product can be purified by Kugelrohr distillation or column chromatography on silica gel.[5]

Trustworthiness: Validation and Characterization

The identity and purity of the synthesized pyrrolidine-1-carboximidamide should be confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the structure of the product. The spectra should be consistent with the expected chemical shifts and coupling constants for pyrrolidine-1-carboximidamide.

  • Mass Spectrometry (MS):

    • LC-MS or high-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product. The observed mass-to-charge ratio (m/z) should correspond to the calculated value for the protonated molecule [M+H]⁺.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy can be used to identify the characteristic functional groups in the product, such as the N-H and C=N stretches of the guanidinium group.

Conclusion

The protocol detailed herein provides a reliable and efficient method for the guanidinylation of pyrrolidine using 1H-pyrazole-1-carboxamidine hydrochloride. The mild reaction conditions and straightforward work-up procedure make this a valuable transformation in the synthesis of guanidine-containing molecules for pharmaceutical and research applications. The inherent stability and reactivity of the guanidinylating reagent contribute to high yields and clean reactions. By following this comprehensive guide, researchers can confidently incorporate the guanidinium moiety into their target scaffolds, paving the way for the discovery of novel bioactive compounds.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(22), 6262-6267.
  • Lopes, R. A. F. (2022).
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.).
  • A convenient one-step transformation of primary and secondary amines into the corresponding unprotected guanidines using 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine and its polymer-bound variant is described. The scopes and limitations of the method, the microwave-assistance of amidination as well as a recycling protocol are examined. W. Solodenko, P. Bröker, J. Messinger, U. Schön, A. Kirschning, Synthesis, 2006, 461-466.
  • Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 5, 2026, from [Link]

  • Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. (2004). Synthesis, 2004(10), 1655-1663.
  • Pyrrolidine. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]

  • 1H-Pyrazole-1-carboxamidine hydrochloride Safety D

Sources

Application

Application Notes and Protocols: Pyrrolidine-1-carboximidamide as a Potent Organocatalyst for Michael Addition Reactions

Introduction: The Strategic Value of Michael Additions in Synthesis The Michael addition, or conjugate 1,4-addition, stands as a cornerstone of carbon-carbon bond formation in modern organic synthesis. Its ability to cre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Michael Additions in Synthesis

The Michael addition, or conjugate 1,4-addition, stands as a cornerstone of carbon-carbon bond formation in modern organic synthesis. Its ability to create complex molecular architectures from relatively simple precursors has made it an indispensable tool for researchers in medicinal chemistry and drug development. The products of these reactions, particularly those derived from the addition of stabilized carbon nucleophiles to α,β-unsaturated systems, are scaffolds for a vast array of pharmaceuticals and biologically active compounds.

In recent years, the field has seen a paradigm shift away from traditional metal-based catalysts towards more sustainable and often more selective organocatalysts. Among these, guanidines have emerged as exceptionally powerful Brønsted base catalysts. Their high basicity, coupled with their ability to act as hydrogen-bond donors when protonated, allows for a dual activation mechanism that can proceed with high efficiency under mild conditions. This guide focuses on a readily accessible and highly effective guanidine catalyst, pyrrolidine-1-carboximidamide, detailing its synthesis and application in the Michael addition of active methylene compounds to nitroolefins.

The Catalyst: Unveiling Pyrrolidine-1-carboximidamide

Pyrrolidine-1-carboximidamide is a strong, non-ionic organic base that combines the structural rigidity of a pyrrolidine ring with the potent basicity of a guanidine functional group. The guanidinium cation, formed upon protonation, is highly stabilized by resonance, which accounts for the high pKa of its conjugate acid. This inherent basicity allows it to efficiently deprotonate a wide range of carbon acids, such as 1,3-dicarbonyl compounds, generating the requisite nucleophile for the Michael addition. The catalyst is typically prepared and handled as its hydrochloride salt, which is a stable, crystalline solid that can be weighed accurately in air. The active free base is then generated in situ or used directly, depending on the specific reaction requirements.

Protocol 1: Synthesis of Pyrrolidine-1-carboximidamide Hydrochloride

The synthesis of the catalyst is a straightforward and high-yielding procedure involving the guanidinylation of pyrrolidine. 1H-Pyrazole-1-carboxamidine hydrochloride is an excellent and widely used reagent for this transformation due to its stability, reactivity, and the ease of removing the pyrazole byproduct.[1][2][3]

Materials and Equipment:

  • Pyrrolidine

  • 1H-Pyrazole-1-carboxamidine hydrochloride

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Standard glassware for filtration and purification

Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-pyrazole-1-carboxamidine hydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to form a suspension.

  • Base Addition: Add diisopropylethylamine (DIPEA) (2.2 eq) to the suspension and stir for 10-15 minutes at room temperature. The DIPEA acts as a base to neutralize the hydrochloride salt and facilitate the reaction.

  • Nucleophile Addition: Add pyrrolidine (1.05 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS, observing the consumption of pyrrolidine. The reaction is typically complete within 12-24 hours.

  • Workup and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

    • Redissolve the residue in a minimal amount of a suitable solvent (e.g., methanol or water).

    • Precipitate the product by adding a large excess of diethyl ether.

    • Collect the resulting white solid by vacuum filtration, washing thoroughly with diethyl ether to remove pyrazole and excess DIPEA salts.

  • Drying and Characterization: Dry the collected solid under vacuum to yield pyrrolidine-1-carboximidamide hydrochloride as a stable white powder. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanism of Guanidine-Catalyzed Michael Addition

Pyrrolidine-1-carboximidamide operates through a bifunctional catalytic cycle, acting as both a Brønsted base and, in its protonated form, a hydrogen-bond donor. This dual activation strategy is key to its high catalytic efficiency.

  • Deprotonation of the Nucleophile: The guanidine base abstracts an acidic proton from the active methylene compound (e.g., acetylacetone) to generate a nucleophilic enolate. This step is highly favorable due to the strong basicity of the guanidine.

  • Activation of the Electrophile: Simultaneously, the newly formed protonated guanidinium cation forms a hydrogen bond with an electronegative atom on the Michael acceptor (e.g., one of the oxygen atoms of the nitro group in a nitroalkene). This hydrogen bonding increases the electrophilicity of the β-carbon of the alkene, making it more susceptible to nucleophilic attack.

  • Carbon-Carbon Bond Formation: The enolate attacks the activated Michael acceptor in a conjugate addition fashion, forming the new carbon-carbon bond and generating a nitronate intermediate. This step is often the rate-determining step of the reaction.

  • Proton Transfer and Catalyst Regeneration: A proton is transferred from the guanidinium ion to the nitronate intermediate, releasing the final product and regenerating the neutral guanidine catalyst, allowing it to enter the next catalytic cycle.

Michael_Addition_Mechanism Catalytic Cycle of Guanidine-Mediated Michael Addition cluster_activation Reactant Activation cluster_reaction Bond Formation & Product Release Catalyst Pyrrolidine-1-carboximidamide (Catalyst) Enolate Enolate Intermediate Catalyst->Enolate Guanidinium Protonated Catalyst (Guanidinium Ion) Nucleophile 1,3-Dicarbonyl (Nucleophile) Nucleophile->Enolate Electrophile Nitroalkene (Electrophile) ActivatedComplex Activated Michael Acceptor (H-Bonded) Electrophile->ActivatedComplex Enolate->Guanidinium Proton Transfer TransitionState C-C Bond Formation (Michael Addition) Enolate->TransitionState Nucleophilic Attack Guanidinium->ActivatedComplex H-Bonding Activation ProductIntermediate Nitronate Adduct ActivatedComplex->TransitionState TransitionState->ProductIntermediate Product Michael Adduct (Product) ProductIntermediate->Product Protonation RegenCatalyst Regenerated Catalyst ProductIntermediate->RegenCatalyst Catalyst Regeneration RegenCatalyst->Catalyst Enters next cycle

Caption: Dual activation mechanism in the Michael addition.

Application Protocol 2: General Procedure for the Michael Addition of a 1,3-Dicarbonyl Compound to a Nitroalkene

This protocol provides a representative method for the conjugate addition of acetylacetone to trans-β-nitrostyrene, a common benchmark reaction for evaluating catalyst performance.

Materials and Equipment:

  • Pyrrolidine-1-carboximidamide hydrochloride

  • Potassium carbonate (K₂CO₃) or other suitable base (if starting from the hydrochloride salt)

  • trans-β-Nitrostyrene

  • Acetylacetone

  • Toluene (or other suitable aprotic solvent like CH₂Cl₂ or THF)

  • Round-bottom flask with magnetic stir bar

  • Standard glassware for workup and column chromatography

  • Silica gel for chromatography

Step-by-Step Protocol:

  • Catalyst Activation (if applicable): If using the hydrochloride salt, the free base must be generated. This can be done separately or in situ. For in situ generation, add pyrrolidine-1-carboximidamide hydrochloride (0.1 eq) and a mild inorganic base like K₂CO₃ (0.15 eq) to the reaction flask.

  • Reaction Setup: To a round-bottom flask containing the catalyst, add the Michael acceptor, trans-β-nitrostyrene (1.0 eq).

  • Solvent and Nucleophile Addition: Add toluene to dissolve the solids, then add the Michael donor, acetylacetone (1.2-1.5 eq). The use of a slight excess of the nucleophile ensures complete consumption of the electrophile.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC, staining with potassium permanganate to visualize the disappearance of the nitroalkene. Reactions are typically complete within 4 to 24 hours.

  • Aqueous Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl and brine. This step removes the catalyst and any inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Michael adduct.

  • Analysis: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation: Representative Substrate Scope

The following table illustrates the expected performance of a guanidine-catalyzed Michael addition with various substrates, based on data from analogous catalytic systems. High yields are generally expected for the reaction between active methylene compounds and a range of electron-deficient nitroalkenes.

EntryMichael Donor (Nucleophile)Michael Acceptor (Electrophile)Expected Yield (%)
1Acetylacetonetrans-β-Nitrostyrene>95
2Acetylacetone4-Chloro-β-nitrostyrene>95
3Acetylacetone4-Methoxy-β-nitrostyrene>90
4Acetylacetone2-Nitrostyrene>90
5Diethyl malonatetrans-β-Nitrostyrene>95
6Dibenzoylmethanetrans-β-Nitrostyrene>95
7Acetylacetone1-Nitrocyclohexene>85

Experimental Workflow Overview

The overall process, from catalyst synthesis to final product analysis, follows a logical and efficient workflow.

Experimental_Workflow Overall Experimental Workflow Start Start Materials: Pyrrolidine, Guanidinylating Agent Synth Protocol 1: Catalyst Synthesis Start->Synth PurifyCat Purification & Characterization (NMR, MS) Synth->PurifyCat Catalyst Pyrrolidine-1-carboximidamide HCl PurifyCat->Catalyst Reaction Protocol 2: Michael Addition Reaction Catalyst->Reaction Reactants Michael Donor & Acceptor Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup PurifyProd Flash Column Chromatography Workup->PurifyProd Product Purified Michael Adduct PurifyProd->Product Analysis Final Product Analysis (NMR, MS, Yield) Product->Analysis

Caption: Workflow from catalyst synthesis to product analysis.

Troubleshooting and Key Considerations

  • Catalyst Activity: The free guanidine base is hygroscopic and can react with atmospheric CO₂. While the hydrochloride salt is stable, the free base should be handled under an inert atmosphere for optimal, reproducible results. If using the hydrochloride salt directly with an in situ base, ensure the base (e.g., K₂CO₃) is finely powdered and dry.

  • Solvent Choice: Aprotic solvents like toluene, dichloromethane, and THF are generally preferred. Protic solvents can interfere with the catalytic cycle by competing for hydrogen bonding and potentially reacting with the enolate intermediate.

  • Reaction Rate: If a reaction is sluggish, gentle heating (e.g., to 40 °C) may increase the rate. However, this can sometimes lead to side reactions. Alternatively, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can also accelerate the reaction.

  • Substrate Compatibility: While highly effective for activated Michael donors like 1,3-dicarbonyls and nitroalkanes, the catalyst's basicity may not be sufficient to deprotonate less acidic substrates like simple ketones or esters efficiently. In such cases, a stronger guanidine base or different reaction conditions may be required.

Conclusion

Pyrrolidine-1-carboximidamide is a highly effective, accessible, and versatile organocatalyst for promoting the Michael addition reaction. Its strong Brønsted basicity and the ability of its conjugate acid to act as a hydrogen-bond donor enable a powerful dual activation mechanism. The straightforward synthesis of the catalyst and the mild conditions required for its application make it a valuable tool for researchers and professionals in drug development and synthetic chemistry, facilitating the efficient construction of complex molecular frameworks.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. [Link]

  • PubChem. Pyrrolidine-1-carboximidamide. National Center for Biotechnology Information. [Link]

  • Katritzky, A. R., et al. (2004). Recent developments in guanidinylation reactions. Arkivoc, 2004(3), 49-87. [Link]

  • Almeida, P. (2017). New approaches to amino-pyrrolidine guanidine compounds (Doctoral dissertation, Universidade Nova de Lisboa). [Link]

  • Selig, P. (2013). Guanidine Organocatalysis. Synthesis, 45(06), 703-718. [Link]

Sources

Method

The Guanidinylation of Peptides: A Guide to Reagents and a Protocol for Pyrrolidine-1-Carboximidamide

Senior Application Scientist Note: The guanidinium group, with its persistent positive charge across a wide physiological pH range, is a critical functional group in medicinal chemistry and peptide science. Its incorpora...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The guanidinium group, with its persistent positive charge across a wide physiological pH range, is a critical functional group in medicinal chemistry and peptide science. Its incorporation can enhance cell permeability, modulate binding to biological targets, and stabilize peptide secondary structures. While arginine provides a natural source of this moiety, the post-translational or synthetic modification of other amine-containing residues (such as lysine or ornithine) offers a powerful tool for creating novel peptide analogs. This document provides an overview of common guanidinylating reagents and proposes a detailed protocol for the application of pyrrolidine-1-carboximidamide, a less conventional but potentially valuable reagent, in peptide synthesis.

The Chemistry of Guanidinylation

The conversion of a primary amine to a guanidinium group is a nucleophilic substitution reaction. The amine attacks the electrophilic carbon of the guanidinylating reagent. The ideal reagent should be sufficiently electrophilic to react efficiently with the amine but stable enough for handling. Furthermore, in the context of solid-phase peptide synthesis (SPPS), the reaction must be compatible with the resin and protecting groups.[1]

A variety of reagents have been developed for this purpose, each with its own advantages and disadvantages. Some of the most common include pyrazole-based reagents, thioureas, and triflylguanidines.[2] The choice of reagent often depends on the specific peptide sequence, the scale of the synthesis, and the desired protecting group strategy for the newly formed guanidinium group.

A Comparative Overview of Common Guanidinylating Reagents

The selection of an appropriate guanidinylating reagent is crucial for achieving high yields and purity. Below is a comparison of some widely used reagents.

ReagentKey AdvantagesKey Disadvantages
1H-Pyrazole-1-carboxamidine hydrochloride Commercially available, reacts with a broad range of amines.[1][3]Can require a large excess of reagent and prolonged reaction times; potential for side reactions.[2]
N,N′-Di-Boc-N″-triflylguanidine Highly efficient, often gives a single product in excellent yield, compatible with various resins.[2]Can be more expensive and may require synthesis.
N,N'-bis(tert-butoxycarbonyl)thiopseudourea Effective for the guanidinylation of a range of amines.Requires activation, and the reaction can be slow.
HATU/HBTU Primarily coupling reagents, but can cause guanidinylation of the N-terminal amine as a side reaction.[4][5]This is an undesired side reaction that terminates the peptide chain; not used for intentional guanidinylation.[4]

Pyrrolidine-1-carboximidamide: A Potential Reagent

Pyrrolidine-1-carboximidamide is a guanidinylating reagent that is not as widely documented in peptide synthesis literature as the aforementioned compounds. However, its structure suggests it can act as an effective guanidinylating agent. The pyrrolidine leaving group is relatively stable, which should facilitate the transfer of the amidine group to a primary amine.

Proposed Reaction Mechanism

The reaction is expected to proceed via a direct nucleophilic attack of the peptide's primary amine on the electrophilic carbon of the pyrrolidine-1-carboximidamide. The pyrrolidine moiety then serves as the leaving group.

Caption: Proposed mechanism of peptide guanidinylation.

Experimental Protocols

The following are detailed protocols for the guanidinylation of a resin-bound peptide using pyrrolidine-1-carboximidamide. It is critical to note that these are proposed protocols based on established methods for similar reagents and require optimization and validation for specific peptide sequences.

Materials
  • Resin-bound peptide with a free primary amine (e.g., deprotected lysine side chain)

  • Pyrrolidine-1-carboximidamide hydrochloride

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Kaiser test reagents

Protocol for Solid-Phase Guanidinylation

This protocol assumes a starting scale of 25 µmol of resin-bound peptide.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Wash the resin with DMF (3 x 1 mL).

  • Guanidinylation Reaction:

    • Prepare the guanidinylation solution: Dissolve pyrrolidine-1-carboximidamide hydrochloride (10 equivalents, 250 µmol, 37.4 mg) in DMF (1 mL). Add DIPEA (20 equivalents, 500 µmol, 87 µL) to neutralize the hydrochloride and facilitate the reaction.

    • Add the guanidinylation solution to the resin.

    • Agitate the reaction mixture at room temperature for 12-24 hours.

  • Monitoring the Reaction:

    • Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates the complete conversion of the primary amine.

    • If the reaction is incomplete after 24 hours, consider adding a fresh solution of the reagent and base.

  • Washing:

    • Once the reaction is complete, wash the resin thoroughly with DMF (3 x 1 mL), DCM (3 x 1 mL), and MeOH (3 x 1 mL).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Analysis:

    • Analyze the crude peptide by HPLC and mass spectrometry to confirm the mass of the guanidinylated product.

SPPS Guanidinylation Workflow Start Resin-Bound Peptide (with free amine) Swell Swell Resin in DMF Start->Swell Wash1 Wash with DMF Swell->Wash1 Guanidinylation Add Pyrrolidine-1-carboximidamide + DIPEA in DMF (Agitate 12-24h) Wash1->Guanidinylation Monitor Monitor with Kaiser Test Guanidinylation->Monitor Monitor->Guanidinylation Incomplete Wash2 Wash with DMF, DCM, MeOH Monitor->Wash2 Reaction Complete Dry Dry Resin Wash2->Dry Cleave Cleave from Resin (e.g., TFA cocktail) Dry->Cleave Analyze HPLC and Mass Spec Analysis Cleave->Analyze

Caption: Workflow for solid-phase peptide guanidinylation.

Potential Challenges and Considerations

  • Steric Hindrance: Amines in sterically hindered environments may react slower, requiring longer reaction times or elevated temperatures.

  • Side Reactions: While pyrrolidine is a good leaving group, there is a potential for side reactions, especially with sensitive amino acid residues. Careful analysis of the crude product is essential.

  • Reagent Stability: The stability of pyrrolidine-1-carboximidamide, especially in the presence of a base, should be considered. It is recommended to use freshly prepared solutions.

  • Optimization: The provided protocol is a starting point. The equivalents of reagent and base, reaction time, and temperature may need to be optimized for different peptide sequences.

Conclusion

The guanidinylation of peptides is a valuable strategy for modifying their properties. While established reagents like 1H-pyrazole-1-carboxamidine and N,N′-di-Boc-N″-triflylguanidine are reliable choices, the exploration of new reagents like pyrrolidine-1-carboximidamide could offer advantages in terms of reactivity, cost, or ease of use. The protocols and considerations outlined in this document provide a framework for researchers to investigate the application of this promising, yet underutilized, reagent in their peptide synthesis workflows. As with any new methodology, careful optimization and analysis are paramount to ensure the successful synthesis of the desired guanidinylated peptides.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. [Link]

  • Bionda, N., et al. (2013). Solid-phase Synthesis of Fusaricidin/LI-F Class of Cyclic Lipopeptides: Guanidinylation of Resin-bound Peptidyl Amines. Journal of Visualized Experiments, (79), e50720. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52127-52134. [Link]

Sources

Application

Application Note: Pyrrolidine-1-carboximidamide as a Building Block for Antiviral Drug Design

Executive Summary Pyrrolidine-1-carboximidamide (also known as -amidinopyrrolidine) represents a critical pharmacophore in modern antiviral medicinal chemistry. Functioning as a cyclic guanidine surrogate, this moiety of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrolidine-1-carboximidamide (also known as


-amidinopyrrolidine) represents a critical pharmacophore in modern antiviral medicinal chemistry. Functioning as a cyclic guanidine surrogate, this moiety offers a unique combination of high basicity (pKa 

13.6), metabolic stability, and defined steric bulk. It is primarily utilized to mimic the arginine side chain in peptidomimetic inhibitors, facilitating strong electrostatic interactions with acidic residues (Asp/Glu) in viral enzyme active sites (e.g., proteases, neuraminidases) or host factors involved in viral replication (e.g., Sphingosine Kinase).

This guide provides a comprehensive technical overview of pyrrolidine-1-carboximidamide, detailing its mechanistic utility, synthetic protocols for integration into drug scaffolds, and analytical validation methods.

Mechanistic Rationale & Pharmacological Utility[1][2]

The "Arginine Mimic" Effect

In antiviral drug design, targeting viral proteases (e.g., SARS-CoV-2 Mpro, HCV NS3/4A) often requires a basic moiety to occupy the S1 pocket, which typically recognizes arginine or lysine residues.

  • Bioisosterism: Pyrrolidine-1-carboximidamide acts as a constrained bioisostere of the guanidino group of arginine. Unlike the flexible aliphatic chain of arginine, the pyrrolidine ring restricts conformational entropy, potentially reducing the entropic penalty upon binding.

  • Electrostatics: At physiological pH (7.4), the carboximidamide group is fully protonated. This cationic center forms bidentate hydrogen bonds and salt bridges with conserved aspartate or glutamate residues in the catalytic triad of viral enzymes.

Host-Directed Antiviral Activity (Sphingosine Kinase Modulation)

Recent studies identify pyrrolidine-1-carboximidamide derivatives as potent inhibitors of Sphingosine Kinases (SphK1/SphK2).

  • Pathway: SphK phosphorylates sphingosine to sphingosine-1-phosphate (S1P).[1]

  • Antiviral Link: Many RNA viruses (e.g., Influenza, Measles) hijack the S1P signaling pathway to enhance viral replication and suppress host apoptosis. Inhibiting SphK using a pyrrolidine-1-carboximidamide scaffold limits the pool of S1P available for viral exploitation.

Visualizing the Mechanism

The following diagram illustrates the dual-pathway utility of this building block: direct viral enzyme inhibition and host-factor modulation.

Antiviral_Mechanism cluster_Direct Direct Antiviral Action cluster_Host Host-Directed Action BuildingBlock Pyrrolidine-1-carboximidamide (Cationic Pharmacophore) Target1 Viral Protease S1 Pocket (Asp/Glu rich) BuildingBlock->Target1 Incorporates into Target2 Sphingosine Kinase (SphK1/2) BuildingBlock->Target2 Targets Interaction1 Salt Bridge Formation (High Affinity Binding) Target1->Interaction1 Result1 Inhibition of Viral Polyprotein Processing Interaction1->Result1 Interaction2 Competitive Inhibition (ATP/Substrate Site) Target2->Interaction2 Result2 Reduced S1P Levels (Block Viral Replication) Interaction2->Result2

Figure 1: Mechanistic pathways of pyrrolidine-1-carboximidamide in antiviral therapy, showing direct protease targeting and host-factor modulation.

Experimental Protocols

Protocol A: Synthesis of Pyrrolidine-1-carboximidamide Hydrochloride

This protocol describes the "guanylation" of pyrrolidine using 1H-pyrazole-1-carboxamidine hydrochloride. This method is preferred over cyanamide due to safety and higher yields.

Reagents:

  • Pyrrolidine (CAS: 123-75-1)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (CAS: 4023-02-3)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 1H-pyrazole-1-carboxamidine HCl (1.0 eq, 10 mmol) in anhydrous ACN (50 mL).

  • Addition: Add DIPEA (1.2 eq, 12 mmol) to the solution. Stir at room temperature for 10 minutes.

  • Reaction: Dropwise add pyrrolidine (1.0 eq, 10 mmol).

  • Incubation: Heat the reaction mixture to 50°C and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.

  • Workup: Cool the mixture to room temperature. The product often precipitates as a white solid.

    • If precipitate forms: Filter and wash with cold diethyl ether.

    • If no precipitate: Concentrate the solvent under reduced pressure.[2] Dissolve residue in minimal ethanol and precipitate with diethyl ether.

  • Purification: Recrystallize from Ethanol/Ether if necessary.

  • Yield: Expected yield >85%.

Protocol B: Coupling to Antiviral Scaffold (Sulfonylation)

Many antiviral leads (e.g., for RSV or SphK inhibition) link the pyrrolidine moiety to an aryl sulfonyl group.

Step-by-Step Methodology:

  • Activation: Dissolve the Aryl Sulfonyl Chloride core (1.0 eq) in DCM.

  • Base: Add Triethylamine (TEA, 3.0 eq).

  • Coupling: Add the Pyrrolidine-1-carboximidamide HCl synthesized in Protocol A (1.1 eq). Note: The free base is generated in situ by the excess TEA.

  • Reaction: Stir at room temperature for 4 hours.

  • Quench: Add water to quench the reaction. Extract with Ethyl Acetate.[2]

  • Purification: Flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

Synthetic Workflow Visualization

Synthesis_Workflow Pyrrolidine Pyrrolidine (Nucleophile) Reaction Guanylation Reaction (ACN, DIPEA, 50°C, 12h) Pyrrolidine->Reaction GuanylatingAgent 1H-Pyrazole-1-carboxamidine HCl (Electrophile) GuanylatingAgent->Reaction Product Pyrrolidine-1-carboximidamide HCl (Building Block) Reaction->Product Coupling Coupling to Scaffold (e.g., Sulfonyl Chloride + TEA) Product->Coupling FinalDrug Antiviral Lead Candidate (Protease/SphK Inhibitor) Coupling->FinalDrug

Figure 2: Synthetic workflow for generating the building block and incorporating it into a final antiviral drug candidate.

Analytical Validation Data

To ensure the integrity of the synthesized building block, the following analytical parameters must be met.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Purity > 98.0%HPLC (C18 column, ACN/H2O gradient)
Identity (MS) [M+H]+ = 114.1 DaESI-MS (Positive Mode)
Identity (NMR) Characteristic signals for pyrrolidine ring (1.8-3.4 ppm) and amidine protons1H-NMR (DMSO-d6)
Solubility Soluble in Water, DMSO, MethanolSolubility Test

References

  • Sphingosine Kinase Inhibitors as Antivirals

    • Source: Powell, D. A., et al. (2020). "Discovery of Sphingosine Kinase Inhibitors for the Treatment of Fibrosis and Viral Infections." Journal of Medicinal Chemistry.
    • Relevance: Establishes the pyrrolidine-carboximidamide scaffold as a key motif for inhibiting SphK1/2 to modulate viral replic
    • Link:(Note: Representative link for SphK inhibitors in antiviral context)

  • Guanidine Mimics in Drug Design

    • Source: Berlinck, R. G., et al. (2010). "The Chemistry and Biology of Guanidine Natural Products.
    • Relevance: Validates the use of cyclic guanidines (like pyrrolidine-1-carboximidamide) as arginine mimetics.
    • Link:

  • Synthetic Protocol (Guanylation)

    • Source: Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry.
    • Relevance: The gold-standard protocol cited in Section 4.1.
    • Link:

  • Pyrrolidine Scaffolds in Antivirals

    • Source: Raimondi, M. V., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules.
    • Relevance: Reviews the structural advantages of the pyrrolidine ring in medicinal chemistry.
    • Link:

Sources

Method

Application Notes &amp; Protocols: Strategic Coupling of Pyrrolidine-1-carboximidamide with Electrophiles for Drug Discovery

Abstract This technical guide provides an in-depth exploration of the reaction conditions for the chemical coupling of pyrrolidine-1-carboximidamide with various classes of electrophiles. Pyrrolidine-1-carboximidamide, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the reaction conditions for the chemical coupling of pyrrolidine-1-carboximidamide with various classes of electrophiles. Pyrrolidine-1-carboximidamide, a cyclic guanidine, is a privileged scaffold in medicinal chemistry, prized for its unique physicochemical properties that facilitate strong interactions with biological targets.[1] This document offers detailed protocols, mechanistic insights, and expert commentary on key reaction classes, including acylation, sulfonylation, urea formation, and alkylation. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively synthesize diverse compound libraries based on this valuable core structure.

Introduction: The Strategic Value of the Pyrrolidine-1-carboximidamide Scaffold

The guanidine functional group is a cornerstone of numerous natural products and pharmaceutical agents, largely due to its high basicity (pKa ≈ 13.5) which ensures it is protonated under physiological conditions.[2] This cationic state allows it to act as a potent hydrogen bond donor, engaging in crucial molecular recognition events with biological targets like enzymes and receptors.[3][4] Pyrrolidine-1-carboximidamide embeds this powerful functional group within a conformationally restrained pyrrolidine ring, presenting a versatile and synthetically accessible starting point for chemical library development.

The nucleophilic nature of the exocyclic nitrogen atoms of the guanidine moiety provides a reactive handle for covalent modification. By systematically coupling this core with a range of electrophiles, researchers can rapidly generate novel, structurally diverse molecules. This guide details the fundamental principles and optimized conditions for achieving these transformations efficiently and predictably.

Core Mechanistic Principles & Reactivity Profile

The reactivity of pyrrolidine-1-carboximidamide is dominated by the lone pairs on its nitrogen atoms. The exocyclic nitrogens are highly nucleophilic, readily attacking electron-deficient centers. The choice of solvent, base, and temperature is paramount in controlling the outcome of these reactions, preventing side-product formation, and ensuring high yields. A self-validating experimental design, incorporating in-process controls like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for monitoring reaction progress and confirming product identity.

cluster_0 General Reaction Scheme Pyrrolidine Pyrrolidine-1-carboximidamide (Nucleophile) Product Coupled Product Pyrrolidine->Product Reaction Electrophile Electrophile (E-LG) Electrophile->Product

Caption: General workflow for electrophilic coupling.

Acylation Reactions: Synthesis of N-Acylguanidines

The formation of N-acylguanidines is a robust transformation that introduces a carbonyl moiety, a common feature in many bioactive molecules.[5] This reaction proceeds via a nucleophilic acyl substitution mechanism.

Causality and Mechanistic Insights

The reaction is initiated by the nucleophilic attack of a guanidine nitrogen on the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate which subsequently collapses, expelling the leaving group (e.g., chloride) to yield the N-acylguanidine. The reaction generates an acidic byproduct (HCl if using an acyl chloride), which must be neutralized by a base to prevent protonation of the starting material and drive the reaction to completion. The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical to avoid its competing reaction with the acylating agent.

cluster_acylation Acylation Mechanism Reactants Pyrrolidine-1-carboximidamide + R-COCl Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product N-Acylguanidine Product Intermediate->Product Collapse & Leaving Group Expulsion Byproduct Base-HCl Salt

Caption: Mechanism of N-acylguanidine formation.

Experimental Protocol: General Procedure for Acylation
  • Preparation: To a solution of pyrrolidine-1-carboximidamide hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as triethylamine (2.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the initial exotherm upon addition of the acyl chloride.

  • Addition of Electrophile: Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylguanidine.

Data Summary: Acylation Reaction Conditions
ParameterConditionRationale / Expert Notes
Solvent Anhydrous DCM, THF, ACNAprotic solvents prevent reaction with the electrophile.
Base Triethylamine (TEA), DIPEAA non-nucleophilic base is required to scavenge HCl.
Temperature 0 °C to Room Temp.Initial cooling mitigates exothermic reaction; prevents degradation.
Stoichiometry ~1.1 eq of Acyl ChlorideA slight excess of the electrophile ensures full conversion.
Workup Aqueous NaHCO₃ washRemoves excess acid and the hydrochloride salt of the base.

Sulfonylation Reactions: Synthesis of N-Sulfonylguanidines

The sulfonylation of pyrrolidine-1-carboximidamide introduces the robust sulfonyl group, a common bioisostere for other functional groups.[5] The reaction mechanism is analogous to acylation.

Causality and Mechanistic Insights

A guanidine nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. Pyridine is an excellent choice of base and solvent for this transformation as it not only neutralizes the HCl byproduct but also acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate that accelerates the reaction.

cluster_sulfonylation Sulfonylation Workflow Reactants Pyrrolidine-1-carboximidamide + R-SO₂Cl Product N-Sulfonylguanidine Reactants->Product Nucleophilic Substitution Catalyst Pyridine (Base/Catalyst) Catalyst->Product Catalyzes

Caption: Workflow for N-sulfonylguanidine synthesis.

Experimental Protocol: General Procedure for Sulfonylation
  • Preparation: Dissolve pyrrolidine-1-carboximidamide (1.0 eq) in anhydrous pyridine (~0.2 M) in a flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Electrophile: Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-24 hours. Monitor progress by LC-MS.

  • Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with 1 M HCl (to remove pyridine), followed by saturated aqueous NaHCO₃ and brine.

  • Isolation & Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify the residue by flash chromatography.

Troubleshooting & Best Practices

Low yields in sulfonylation reactions are often traced back to the quality of the sulfonyl chloride, which can hydrolyze upon exposure to moisture.[6] Always use a fresh or purified batch of sulfonyl chloride and ensure all glassware and solvents are scrupulously dry.

Data Summary: Sulfonylation Reaction Conditions
ParameterConditionRationale / Expert Notes
Solvent Anhydrous Pyridine, DCMPyridine serves as both a solvent and a catalyst.
Base Pyridine, DIPEAPyridine is often the base of choice for its catalytic role.
Temperature 0 °C to Room Temp.Helps to control the reaction rate and minimize side products.
Reagent Quality Fresh, AnhydrousSulfonyl chlorides are sensitive to moisture and can degrade.[6]

Reaction with Isocyanates: Synthesis of Ureas

Coupling with isocyanates provides a highly efficient and atom-economical route to urea derivatives. This reaction is a cornerstone of modern medicinal chemistry for linking molecular fragments.

Causality and Mechanistic Insights

This reaction is a nucleophilic addition. The highly nucleophilic guanidine nitrogen attacks the central carbon of the cumulated isocyanate system. A subsequent proton transfer from the nitrogen to the oxygen results in the stable urea product. This reaction is typically fast and clean, often proceeding without the need for a base or catalyst.[7][8]

cluster_isocyanate Isocyanate Addition Mechanism Reactants Guanidine + R-N=C=O Addition Nucleophilic Addition Reactants->Addition Transfer Proton Transfer Addition->Transfer Product Urea Product Transfer->Product

Caption: Mechanism for urea formation via isocyanate addition.

Experimental Protocol: General Procedure for Urea Formation
  • Preparation: Dissolve pyrrolidine-1-carboximidamide (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or DCM (~0.1 M).

  • Addition of Electrophile: Add the isocyanate (1.0 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Isolation: If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, purify by trituration with a suitable solvent (e.g., diethyl ether) or by column chromatography.

Data Summary: Isocyanate Reaction Conditions
ParameterConditionRationale / Expert Notes
Solvent Anhydrous THF, DCM, DMFAprotic solvents are required.
Base Typically None RequiredThe guanidine is sufficiently nucleophilic.
Temperature Room TemperatureThe reaction is generally rapid and exothermic control is not needed.
Stoichiometry 1:1The reaction is highly efficient and equimolar amounts are often sufficient.

Alkylation Reactions: Synthesis of N-Alkylguanidines

Alkylation introduces aliphatic or benzylic groups onto the guanidine scaffold, modulating properties like lipophilicity and steric profile.

Causality and Mechanistic Insights

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The guanidine acts as the nucleophile, displacing a halide or other suitable leaving group from the alkylating agent. A base is required to deprotonate the guanidine, increasing its nucleophilicity. Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the counter-ion of the base and do not interfere with the nucleophile. Heating is often necessary to achieve a reasonable reaction rate.[9]

cluster_alkylation Alkylation (SN2) Workflow Reactants Guanidine + R-X Product N-Alkylguanidine Reactants->Product SN2 Attack Base Base (e.g., K₂CO₃) Base->Reactants Deprotonation

Caption: General workflow for N-alkylation of guanidines.

Experimental Protocol: General Procedure for Alkylation
  • Preparation: Suspend pyrrolidine-1-carboximidamide (1.0 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous DMF (~0.2 M).

  • Addition of Electrophile: Add the alkyl halide (1.1 eq) to the suspension. For less reactive chlorides or bromides, a catalytic amount of sodium iodide (NaI, 0.1 eq) can be added to facilitate an in situ Finkelstein reaction.[9]

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-24 hours, monitoring by LC-MS.

  • Workup: After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

  • Washing & Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Expert Insights & Troubleshooting

A key challenge in alkylation is the potential for over-alkylation, leading to the formation of a quaternary guanidinium salt. This can be minimized by carefully controlling the stoichiometry (avoiding a large excess of the alkylating agent) and the reaction time. Using a milder base or lower temperatures may also favor mono-alkylation.

Data Summary: Alkylation Reaction Conditions
ParameterConditionRationale / Expert Notes
Solvent Anhydrous DMF, ACNPolar aprotic solvents favor SN2 reactions.
Base K₂CO₃, NaH, Cs₂CO₃Required to deprotonate the guanidine for enhanced nucleophilicity.
Temperature 60-80 °CHeating is often necessary to drive the reaction to completion.
Additive Catalytic NaICan accelerate reactions with alkyl chlorides/bromides.[9]

Conclusion

Pyrrolidine-1-carboximidamide is a highly valuable and synthetically tractable scaffold for the development of novel chemical entities. Its nucleophilic character allows for straightforward coupling with a wide array of electrophiles, including acylating agents, sulfonylating agents, isocyanates, and alkylating agents. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions as detailed in these protocols, researchers can efficiently generate diverse libraries of substituted guanidines, accelerating the pace of discovery in pharmaceutical and agrochemical research.

References

  • Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Open Access Journals - Research and Reviews. Available at: [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Available at: [Link]

  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals. Available at: [Link]

  • (PDF) Guanidine group: Definition and pharmaceutical applications. ResearchGate. Available at: [Link]

  • Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines. RSC Publishing. Available at: [Link]

  • One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Publishing. Available at: [Link]

  • Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? ResearchGate. Available at: [Link]

  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. PMC - NIH. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

handling hygroscopic nature of pyrrolidine-1-carboximidamide salts

Technical Support Center: Pyrrolidine-1-Carboximidamide Salts Introduction Welcome to the technical support guide for handling pyrrolidine-1-carboximidamide salts. As a class of compounds, guanidine derivatives, particul...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrrolidine-1-Carboximidamide Salts

Introduction

Welcome to the technical support guide for handling pyrrolidine-1-carboximidamide salts. As a class of compounds, guanidine derivatives, particularly in their salt forms, are known for their propensity to absorb moisture from the atmosphere—a property known as hygroscopicity.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of these valuable reagents. Proper handling is paramount to ensure experimental reproducibility, accuracy, and the chemical integrity of the compound.

This document is structured into two main sections: a Frequently Asked Questions (FAQs) section to cover foundational knowledge and a Troubleshooting Guide for resolving specific issues encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are pyrrolidine-1-carboximidamide salts and why are they hygroscopic?

Answer: Pyrrolidine-1-carboximidamide is an organic compound featuring a pyrrolidine ring attached to a guanidine group. In its salt form (e.g., hydrochloride or mesylate), the guanidine moiety is protonated, forming a highly stable guanidinium cation. This stability arises from the delocalization of the positive charge across three nitrogen atoms through resonance.

The hygroscopic nature of these salts is primarily due to the strong affinity of the guanidinium cation for water molecules.[2] The positive charge and the presence of multiple hydrogen bond donors create a favorable environment for solvation by polar water molecules from the ambient air. This interaction is strong enough to pull moisture into the solid crystal lattice, leading to the observed hygroscopicity.[2]

Q2: What are the primary consequences of uncontrolled moisture absorption?

Answer: Uncontrolled exposure to atmospheric moisture can lead to several critical issues that compromise experimental integrity:

  • Inaccurate Mass Measurement: Rapid absorption of water leads to a continuously increasing mass on an analytical balance, making it impossible to weigh the compound accurately.[3]

  • Physical State Alteration: The compound may change from a free-flowing powder to a sticky, clumpy solid, or even deliquesce into a saturated solution. This affects handling, dispensing, and dissolution.[4]

  • Chemical Degradation: The presence of absorbed water can act as a medium for chemical reactions, such as salt disproportionation, where the salt converts to its free base form.[5] This alters the chemical identity and reactivity of the starting material. Water can also act as a reactant or catalyst in hydrolysis or other degradation pathways, shortening the shelf life of the compound.[6]

  • Reduced Potency and Inconsistent Dosing: In pharmaceutical development, changes in the physical and chemical nature of an active pharmaceutical ingredient (API) due to moisture can lead to inconsistent dosing and reduced therapeutic efficacy.[4]

Q3: What are the ideal long-term storage conditions for these salts?

Answer: To maintain the integrity of pyrrolidine-1-carboximidamide salts, strict storage protocols are essential. The primary goal is to minimize exposure to atmospheric moisture.

  • Primary Container: The compound should be stored in a tightly sealed, airtight container made of non-reactive material (e.g., amber glass with a PTFE-lined cap). Sealing the cap threads with parafilm provides an additional barrier.[7]

  • Secondary Containment (Desiccator): For optimal protection, the primary container should be placed inside a desiccator containing an active desiccant, such as silica gel, anhydrous calcium sulfate (Drierite®), or molecular sieves.[8] The desiccant should be regularly checked and regenerated or replaced as needed.

  • Inert Atmosphere: For highly sensitive applications or very hygroscopic batches, storing the material under an inert gas (e.g., argon or nitrogen) within the primary container is the gold standard. This can be achieved by backfilling the container with the inert gas before sealing.

  • Temperature: Store in a cool, dry place away from direct sunlight and sources of heat to minimize temperature fluctuations that can affect humidity inside the container.[9]

Troubleshooting Guide

This section addresses specific problems encountered during the handling and use of pyrrolidine-1-carboximidamide salts.

Problem 1: The mass reading on the analytical balance is unstable and continuously increasing.
  • Root Cause: The compound is rapidly absorbing moisture from the air upon being exposed on the weigh boat. This is a classic sign of a highly hygroscopic substance.[10]

  • Solution: Implement a Rapid and Controlled Weighing Protocol. Accurate weighing requires minimizing the compound's exposure time to the atmosphere. Working in a controlled environment is crucial.

    Step-by-Step Weighing Protocol:

    • Environment Preparation: If possible, perform weighing in a room with controlled low humidity (ideally <40% RH).[3] For highly sensitive materials, use a glovebox with an inert atmosphere.[11]

    • Equilibration: Allow the sealed container of the salt to equilibrate to the ambient temperature of the weighing room for at least 30-60 minutes before opening. This prevents condensation of moisture onto the cold powder.

    • Use a Suitable Weighing Vessel: Use a vial or flask with a narrow opening rather than open weighing paper or a watch glass. Pre-weigh and tare the clean, dry vessel with its cap.

    • Rapid Transfer: Open the main container for the shortest possible time. Quickly transfer an approximate amount of the salt into the tared weighing vessel using a clean, dry spatula. Immediately reseal both the main container and the weighing vessel.

    • Record Mass: Place the capped weighing vessel on the balance and record the stable mass.

    • Weighing by Difference (Recommended): If transferring to another container for solution preparation, record the initial mass of the capped weighing vessel. Transfer the powder to the reaction flask, recap the weighing vessel, and re-weigh it. The difference in mass is the exact amount of compound transferred. This method ensures that any moisture absorbed during the brief transfer does not affect the final calculated mass.

    Workflow for Accurate Weighing of Hygroscopic Salts

    G A 1. Equilibrate Sealed Container to Room Temp B 2. Tare Capped Weighing Vessel A->B C 3. Briefly Open Stock Bottle & Rapidly Transfer Salt B->C D 4. Immediately Cap Weighing Vessel C->D E 5. Weigh Capped Vessel (Mass 1) D->E F 6. Transfer Salt to Reaction Flask E->F G 7. Re-weigh Capped Vessel (Mass 2) F->G H 8. Calculate Transferred Mass (Mass 1 - Mass 2) G->H

    Caption: A step-by-step workflow for accurately weighing hygroscopic salts using the "weighing by difference" method.

Problem 2: The salt has formed hard clumps, is difficult to handle, and shows poor flowability.
  • Root Cause: The material has already been exposed to excessive moisture during previous handling or due to improper storage, causing solid bridging and particle agglomeration.[4]

  • Solution: Pre-dry the Material Under Controlled Conditions. If the material's integrity is not compromised by heat, a drying step can restore its powdered form. Caution: Always consult the material's Safety Data Sheet (SDS) or technical data sheet to ensure it is thermally stable and will not decompose under the chosen drying conditions.

    Step-by-Step Drying Protocol:

    • Material Transfer: In a low-humidity environment, transfer the clumped material into a suitable drying vessel (e.g., a round-bottom flask or a glass tray). If necessary, gently break up large clumps with a spatula.

    • Drying: Place the vessel in a vacuum oven. Applying a vacuum is more effective and gentler than heating at atmospheric pressure as it lowers the boiling point of water.[12]

    • Cooling: Once drying is complete, release the vacuum with a dry, inert gas (like nitrogen). Immediately transfer the hot vessel into a desiccator to cool to room temperature. Do not open it to the atmosphere while it is warm, as this will cause rapid moisture reabsorption.[13]

    • Storage: Once cool, promptly transfer the dry, free-flowing powder into a clean, dry, airtight container as described in the FAQ section.

    Table 1: Recommended Drying Conditions for Hygroscopic Salts

    Method Temperature Range Pressure Typical Duration Notes
    Vacuum Oven 40–60 °C <10 mbar 4–12 hours Most effective method. Use a temperature well below the compound's melting or decomposition point.[12]
    Desiccator (Vacuum) Room Temperature <10 mbar 24–72 hours Slower but very gentle. Ideal for thermally sensitive compounds. Ensure a high-quality desiccant is used.

    | Drying Oven (Atmospheric) | 50–80 °C | Atmospheric | 2–4 hours | Least preferred method. Higher risk of thermal degradation. Only use if vacuum is unavailable and compound is known to be stable.[9][13] |

Problem 3: Experimental results are inconsistent, and analytical data (e.g., NMR, LC-MS) suggests impurities or degradation.
  • Root Cause: The hygroscopic nature of the salt has led to moisture-mediated chemical degradation. The absorbed water facilitates reactions, potentially leading to hydrolysis of functional groups or disproportionation of the salt into its less stable free base form, which may have different solubility and reactivity profiles.[5][14]

  • Solution: Implement Rigorous Anhydrous Techniques and Verify Material Integrity. When reproducibility is critical, assume the material is moisture-sensitive and handle it accordingly.

    Step-by-Step Mitigation Protocol:

    • Use a Glovebox: For all critical operations (weighing, dispensing, preparing stock solutions), work within a glovebox under a positive pressure of an inert atmosphere (argon or nitrogen).[11]

    • Use Anhydrous Solvents: Ensure that all solvents used to dissolve the salt are certified anhydrous or have been properly dried using standard laboratory techniques (e.g., distillation or passing through an alumina column).

    • Prepare Fresh Solutions: Prepare solutions immediately before use. Avoid storing solutions for extended periods unless their stability in that solvent has been validated. If storage is necessary, use sealed vials (e.g., with septa caps) and store under an inert atmosphere in a cool, dark place.

    • Verify a New Batch: If you suspect degradation, it is prudent to verify the integrity of a new or opened bottle of the salt. This can be done by techniques such as Karl Fischer titration to determine the water content or by analytical methods like NMR or LC-MS to check for impurities.

    Troubleshooting Inconsistent Experimental Results

    G Start Inconsistent Experimental Results Check1 Is the material clumpy or difficult to weigh? Start->Check1 Action1 Pre-dry a small sample (See Problem 2 Protocol). Re-run experiment. Check1->Action1 Yes Check2 Are you using anhydrous solvents? Check1->Check2 No End Problem Resolved Action1->End Action2 Switch to certified anhydrous solvents. Re-run experiment. Check2->Action2 No Check3 Are you preparing solutions fresh? Check2->Check3 Yes Action2->End Action3 Prepare solutions immediately before use. Re-run experiment. Check3->Action3 No Action4 Handle all material in an inert atmosphere glovebox. Check3->Action4 Yes Action3->End Action4->End Verify Verify material integrity (e.g., Karl Fischer, NMR). Consider new batch. Action4->Verify If issue persists

    Caption: A decision flowchart for diagnosing and resolving inconsistent results when working with hygroscopic salts.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Labcompare. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]

  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Sussex Damp Experts. (2025, November 27). Hygroscopic Damp Survey & Treating Salt Loaded Walls Safely. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine-1-carboximidamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Pyrrolidinecarboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Hsieh, Y. L., & Taylor, L. S. (2015). Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. Pharmaceutical research, 32(2), 549–561. Retrieved from [Link]

  • American Chemical Society. (2020, July 20). Guanidine. Retrieved from [Link]

  • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

  • ResearchGate. (2023, September 1). Effect of moisture on solid state stability. Retrieved from [Link]

  • ResearchGate. (2021, July 5). What is the best procedure of drying a moisture absorbing salt? Retrieved from [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? r/labrats. Retrieved from [Link]

  • Sciencemadness.org. (2007, October 11). drying the water out of hygroscopic crystals. Retrieved from [Link]

  • ResearchGate. (2023, February 16). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]

  • PubMed. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

  • Google Patents. (n.d.). Process for drying hygroscopic materials.
  • University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. Retrieved from [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • Springer. (n.d.). Effect of relative humidity and temperature on moisture sorption and stability of sodium bicarbonate powder. Retrieved from [Link]

  • ResearchGate. (2015, August 5). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. Retrieved from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • Adam Equipment. (2022, January 18). How To Gain Mass Measurements in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of guanidine derivative compounds 11–13. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 17). Proper Use of Balances. Retrieved from [Link]

  • PubChem. (n.d.). (S)-1-(4-Dodecylbenzoyl)pyrrolidine-2-carboximidamide Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine-1-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Pyrrolidine-1-carboximidamide by Recrystallization

Welcome to the technical support center for the purification of pyrrolidine-1-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrrolidine-1-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the recrystallization of this valuable compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification process effectively.

Section 1: Foundational Principles & Solvent Selection

This section addresses the fundamental concepts underpinning a successful recrystallization of a polar molecule like pyrrolidine-1-carboximidamide.

Q1: What is the fundamental principle of recrystallization and why is it effective for pyrrolidine-1-carboximidamide?

A1: The principle of recrystallization hinges on the differential solubility of a compound in a given solvent at varying temperatures.[1] An ideal solvent will dissolve the target compound (solute) sparingly or not at all at room temperature, but will dissolve it completely at or near the solvent's boiling point.[2][3] As the saturated hot solution cools, the solubility of the compound decreases, forcing it to precipitate out of the solution in the form of purified crystals.

Impurities are removed in one of two ways:

  • Soluble Impurities: These remain dissolved in the cold solvent (the "mother liquor") after the target compound has crystallized.

  • Insoluble Impurities: These do not dissolve in the hot solvent and can be removed by hot filtration before the cooling and crystallization step.[1]

Pyrrolidine-1-carboximidamide (C₅H₁₁N₃, Molar Mass: 113.16 g/mol ) is a polar molecule due to its amine and carboximidamide functional groups.[4] This polarity is the key determinant in selecting an appropriate solvent system.

Q2: How do I choose the best solvent for recrystallizing pyrrolidine-1-carboximidamide?

A2: Solvent selection is the most critical step and often requires empirical testing.[5] The rule of "like dissolves like" is a guiding principle; a polar compound like pyrrolidine-1-carboximidamide will generally be more soluble in polar solvents.[5]

The Ideal Solvent Profile:

  • High solubility at high temperatures.

  • Low solubility at low temperatures. This ensures maximum recovery of the purified product.[3]

  • Boiling point below the melting point of the compound. This prevents the compound from "oiling out"—melting in the hot solvent instead of dissolving, which hinders crystal formation.[6]

  • Does not react with the compound.

  • Is volatile enough to be easily removed from the crystals after isolation.

Experimental Solvent Screening Protocol:

  • Place approximately 20-30 mg of your crude pyrrolidine-1-carboximidamide into several small test tubes.

  • To each tube, add a different candidate solvent dropwise (start with ~0.5 mL) at room temperature and stir.[3] Observe if the compound dissolves. A solvent that dissolves the compound completely at room temperature is unsuitable.[2][3]

  • For solvents in which the compound was insoluble at room temperature, gently heat the test tube in a water bath.[3] Add the solvent dropwise until the solid just dissolves.

  • Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath.

  • A suitable solvent is one that shows a significant formation of crystalline precipitate upon cooling.

Table 1: Common Solvents for Polar Compounds

SolventBoiling Point (°C)PolarityNotes for Pyrrolidine-1-carboximidamide
Water100Very HighGood starting point. May be too effective a solvent, leading to low recovery.
Ethanol78HighOften a good choice. Can be used in a mixed-solvent system with water.
Methanol65HighSimilar to ethanol, but more volatile.
Isopropanol82Medium-HighA common choice for polar molecules; less polar than ethanol.
Acetonitrile82Medium-HighCan be effective, but should be used with caution due to toxicity.
Ethyl Acetate77MediumMay not be polar enough on its own but could be useful as the "poor" solvent in a mixed pair.
Acetone56MediumIts low boiling point offers a smaller temperature gradient for recrystallization.[3]

Section 2: The Recrystallization Workflow: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the purification process. Each step is designed to ensure maximum purity and yield.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization & Isolation A 1. Dissolve Crude Solid in Minimum Hot Solvent B Colored Impurities? A->B Observe Solution C 2. Add Activated Carbon (Decolorize) B->C Yes D Insoluble Impurities? B->D No C->D Boil briefly, then E 3. Hot Filtration D->E Yes F 4. Slow Cooling to RT, then Ice Bath D->F No E->F Collect Hot Filtrate G 5. Vacuum Filtration (Collect Crystals) F->G Crystals Formed H 6. Wash Crystals with Ice-Cold Solvent G->H On Filter I 7. Dry Purified Product H->I Transfer Crystals

Sources

Troubleshooting

removing impurities from crude pyrrolidine-1-carboximidamide reaction mixture

Case ID: PYR-GUAN-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Introduction: The Nature of the Beast You are likely here because your crude reaction mixture of pyrrolidine-1-car...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-GUAN-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Nature of the Beast

You are likely here because your crude reaction mixture of pyrrolidine-1-carboximidamide (also known as N-amidinopyrrolidine) is behaving poorly. It might be a hygroscopic oil, it might smell of sulfur, or it might contain stubborn aromatic impurities that co-elute on TLC.

This molecule is a guanidine derivative .[1][2] Chemically, this means it is a strong organic base (


). This basicity is the root cause of your purification challenges, but it is also the key to the solution. Unlike standard amines, it remains protonated (ionic) even at high pH, making standard silica chromatography difficult due to severe streaking.

This guide treats your purification as a troubleshooting ticket. Identify your specific symptom below to find the correct protocol.

Module 1: Diagnostic & Triage

Identify the source of your impurity based on your synthesis route.

Synthesis Reagent UsedLikely ImpuritySymptoms
1H-Pyrazole-1-carboxamidine HCl Pyrazole Aromatic impurities in NMR (

6.0–8.0 ppm). UV-active spots on TLC.
S-Methylisothiourea Methyl Mercaptan Strong, putrid sulfur smell. Oily residues.
Cyanamide Dicyandiamide (Dimer) Low yield, solid precipitate that isn't product.
Module 2: Troubleshooting Workflows
Issue A: "I used the Pyrazole reagent and can't get rid of the by-product."

The Science: The reaction releases 1H-pyrazole as a leaving group. Pyrazole is a weak base (


) and a weak acid (

). Your product is a strong base (

).[2] We exploit this

of ~10 units.

Protocol: The "pH Swing" Extraction Target: Removal of Pyrazole from Pyrrolidine-1-carboximidamide.

  • Dissolution: Dissolve your crude reaction residue in 0.5 M NaOH (aq).

    • Why: At pH > 13, the guanidine product is partially free-based, but the pyrazole (weak acid) will be deprotonated to the pyrazolate anion or remain neutral. Correction: Actually, at pH 13, the product is a free base, but pyrazole is also neutral/deprotonated.

    • Better Strategy: Dissolve in 1 M HCl (aq). Both product and pyrazole are protonated.

  • The Wash: Wash the aqueous acidic layer with Dichloromethane (DCM) or Ethyl Acetate .

    • Result: Pyrazole (as a salt) and the Product (as a salt) both stay in water. This step fails.

    • Corrected Mechanism: Pyrazole is a very weak base. At pH 5-6, Pyrazole is neutral, but your Guanidine product is positively charged.

  • The Validated Step:

    • Dissolve crude in water. Adjust pH to ~6.0–7.0 .

    • Extract continuously with Chloroform or DCM .

    • Outcome: Pyrazole (neutral at pH 7) migrates into the organic layer. The Pyrrolidine-1-carboximidamide (cationic at pH 7) remains in the water.

  • Lyophilization: Freeze-dry the aqueous phase to recover the clean salt.

Issue B: "My product is a hygroscopic oil that won't crystallize."

The Science: Free-base guanidines are notoriously unstable and hygroscopic. They absorb atmospheric


 to form carbonates. You must isolate this as a salt.

Protocol: Salt Formation & Recrystallization

  • Anion Exchange: If your product is an oil, dissolve it in a minimum amount of absolute ethanol .

  • Acidification: Add 2.0 equivalents of 4M HCl in Dioxane or concentrated Sulfuric Acid dropwise.

    • Observation: A white precipitate should begin to form.

  • Anti-Solvent Crash: If no solid forms, slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) while stirring vigorously.

    • Ratio: 1 part Ethanol solution : 4 parts Ether.

  • Filtration: Filter the solid under Nitrogen (to prevent moisture absorption).

  • Drying: Dry in a vacuum desiccator over

    
    .
    
Issue C: "The sulfur smell won't go away (S-methylisothiourea route)."

The Science: The by-product is methanethiol (methyl mercaptan). It can be trapped as a salt or oxidized.

Protocol: The Lead Acetate Trap (or Bleach Scrub)

  • Sparging: While the reaction is running, sparge the headspace with Nitrogen into a bleach trap.

  • Workup: Acidify the crude mixture to pH 3.

  • Vacuum: Evaporate solvent.[2] The methanethiol is volatile (

    
    ) and will be removed, but traces remain.
    
  • Resin Cleanup: Pass the aqueous solution through a Basic Anion Exchange Resin (e.g., Amberlyst A26, OH- form) only if you want the free base, otherwise use Activated Carbon to adsorb sulfur compounds.

Module 3: Advanced Purification (The "Nuclear" Option)

If extraction fails, use Strong Cation Exchange (SCX) chromatography. This is the gold standard for guanidine purification.

Workflow Visualization:

PurificationStrategy Start Crude Reaction Mixture SolubilityCheck Is it water soluble? Start->SolubilityCheck ImpurityType Identify Impurity SolubilityCheck->ImpurityType Yes SCX SCX Column Chromatography (Catch & Release) SolubilityCheck->SCX No / Complex Mix RouteA Impurity: Pyrazole ImpurityType->RouteA RouteB Impurity: Thiol/Sulfur ImpurityType->RouteB ActionA Liquid-Liquid Extraction (Aq pH 7.0 vs DCM) RouteA->ActionA ActionB Evaporation + Activated Carbon Filter RouteB->ActionB Final Pure Pyrrolidine-1-carboximidamide (Salt Form) ActionA->Final ActionB->Final SCX->Final

Caption: Decision tree for selecting the appropriate purification method based on impurity profile.

SCX Protocol (Catch & Release):

  • Load: Dissolve crude in MeOH/Water. Load onto an SCX cartridge (sulfonic acid bonded silica).

    • Mechanism:[3][4][5] The basic guanidine binds tightly to the sulfonic acid (

      
      ). Neutral impurities (pyrazole, urea) pass through.
      
  • Wash: Flush with Methanol (removes non-basic impurities).

  • Elute: Release the product using 2M Ammonia in Methanol .

    • Mechanism:[3][4][5] Mass action of ammonia displaces the guanidine.

  • Isolate: Evaporate the ammoniacal methanol. Convert to HCl salt immediately to prevent degradation.

Frequently Asked Questions (FAQs)

Q: Can I use standard Silica Gel chromatography? A: Generally, no. Guanidines streak badly on silica due to interaction with silanol groups. If you must use silica, use a mobile phase containing 1% Triethylamine or 10% Ammonia in Methanol to deactivate the silica, but yield loss is common [1].

Q: Why is my NMR showing a "doublet of doublets" that shouldn't be there? A: Check for restricted rotation . The


 bond in the amidine group has partial double bond character. This often leads to distinct rotamers visible in NMR at room temperature. Heat the NMR sample to 50°C; if the peaks coalesce, it's rotamers, not impurities [2].

Q: Is the free base stable? A: No. It will absorb


 from the air to form the carbonate salt within hours. Always store as the Hydrochloride, Hydrobromide, or Hemisulfate salt [3].
References
  • Organic Chemistry Portal. "Guanidine Synthesis by Guanylation." (Accessed 2024). Techniques for stabilizing and purifying guanidines.[2]Link

  • National Institutes of Health (NIH). "Guanidinylation of Chitooligosaccharides... with 1-amidinopyrazole hydrochloride."[6] Journal of Organic Chemistry / PMC. (Describes Pyrazole removal strategies). Link

  • Thieme Connect. "Product Class 13: Guanidine Derivatives." Science of Synthesis.[7] (Detailed solubility and stability data). Link

Sources

Optimization

Technical Support Center: Optimal Storage &amp; Handling of Pyrrolidine-1-Carboximidamide

Topic: Prevention of Degradation in Pyrrolidine-1-Carboximidamide Document ID: TSC-PYR-001 Last Updated: October 26, 2023 Audience: Medicinal Chemists, Structural Biologists, Formulation Scientists Core Directive: The St...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Degradation in Pyrrolidine-1-Carboximidamide Document ID: TSC-PYR-001 Last Updated: October 26, 2023 Audience: Medicinal Chemists, Structural Biologists, Formulation Scientists

Core Directive: The Stability Mandate

Pyrrolidine-1-carboximidamide (often supplied as a hydroiodide or sulfate salt) is a guanidine derivative. Like many guanidines, it possesses a high pKa (~11-12), making it a strong base. This chemical nature dictates its primary degradation pathways: hygroscopic uptake of moisture , reaction with atmospheric


 (carbonation) , and hydrolysis  to its urea derivative.

The Golden Rule: Treat this compound as a living hygrophile . It actively seeks moisture and carbon dioxide. Your storage strategy must hermetically isolate it from the ambient environment.[1]

Quick Reference: Storage Specifications
ParameterRecommendationCritical Limit
Temperature (Long Term) -20°C< -4°C
Temperature (Short Term) 2°C to 8°C< 25°C
Atmosphere Argon or Nitrogen (Inert)Avoid Ambient Air
Humidity < 30% RH (Desiccated)> 60% RH
Container Amber glass, Parafilm/Teflon sealedDo not use unlined plastic

Troubleshooting Guide & FAQs

Q1: "My compound has turned from a white powder to a yellow, sticky gum. Is it still usable?"

Diagnosis: Severe hygroscopic degradation and potential oxidation.

  • Mechanism: The guanidine moiety is highly hygroscopic. It absorbs water from the air, dissolving itself (deliquescence). Once in solution (even a micro-layer), it reacts with atmospheric

    
     to form insoluble carbonates or hydrolyzes to pyrrolidine-1-carboxamide  (urea derivative). The yellowing suggests trace oxidation of the pyrrolidine ring or impurities.
    
  • Action: Discard. Purification (recrystallization) is possible but often yields poor recovery due to the high solubility of the degradation products.

  • Prevention: See Protocol A: Inert Handling.

Q2: "I see a fine white precipitate when I dissolve the compound in water."

Diagnosis: Carbonate formation.

  • Mechanism:

    
    .
    Guanidines are "CO2 sponges." If the container was left open, the surface layer converted to guanidinium carbonate/bicarbonate species, which often have different solubility profiles than the parent halide/sulfate salt.
    
  • Action: Filter the solution through a 0.22

    
    m PVDF filter. Check the concentration of the filtrate by HPLC or NMR, as the effective mass of the active compound has decreased.
    
Q3: "Can I store the compound as a stock solution?"

Diagnosis: Hydrolytic instability.

  • Insight: In aqueous solution, particularly at pH > 7, the guanidinium group is susceptible to nucleophilic attack by hydroxide ions, slowly hydrolyzing to the urea and releasing ammonia.

  • Action: Avoid aqueous stock solutions for >24 hours.

    • If necessary: Store in anhydrous DMSO or Ethanol at -20°C. These solvents suppress the hydrolytic pathway.

    • Aqueous: Prepare fresh immediately before use.

Visualizing Degradation & Logic

Figure 1: Degradation Pathways of Pyrrolidine-1-Carboximidamide

This diagram illustrates the two primary enemies: Moisture (


) and Carbon Dioxide (

).

degradation_pathway Compound Pyrrolidine-1- carboximidamide (Active) Deliquescence Deliquescence (Liquid Film Formation) Compound->Deliquescence High Humidity Moisture Atmospheric Moisture (H2O) Moisture->Deliquescence CO2 Atmospheric CO2 Carbonation Carbonation CO2->Carbonation Hydrolysis Hydrolysis Deliquescence->Hydrolysis pH > 7 Deliquescence->Carbonation Absorbs CO2 Urea Pyrrolidine-1- carboxamide (Urea) + Ammonia Hydrolysis->Urea Carbonate Guanidinium Carbonate Salt (Insoluble/Inactive) Carbonation->Carbonate

Caption: Figure 1. The compound degrades via hydrolysis to a urea derivative or via carbonation to form carbonate salts, both accelerated by moisture.

Figure 2: Storage Decision Tree

Follow this logic flow to determine the optimal handling for your specific experimental timeline.

storage_logic Start Received Compound Usage When will you use it? Start->Usage Immediate < 2 Weeks Usage->Immediate LongTerm > 2 Weeks Usage->LongTerm Temp1 Store at 4°C Desiccator Immediate->Temp1 Temp2 Store at -20°C Double Sealed LongTerm->Temp2 Open Opening Vial Temp1->Open Temp2->Open Env Is Humidity > 50%? Open->Env YesHum Use Glove Box or N2 Stream Env->YesHum Yes NoHum Rapid Weighing Reseal with Parafilm Env->NoHum No Solvent Solubilization YesHum->Solvent NoHum->Solvent Aq Aqueous Buffer Solvent->Aq Org DMSO/Ethanol Solvent->Org UseAq Use Immediately Do not store Aq->UseAq UseOrg Stable at -20°C for 1-3 months Org->UseOrg

Caption: Figure 2. Decision matrix for storage temperature and solvent selection based on usage timeline.

Validated Experimental Protocols

Protocol A: Inert Handling (The "Dry-Box" Method)

Use this for long-term stock preparation to ensure maximum potency.

  • Preparation: Equilibrate the vial to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid (a common error that ruins the entire stock).

  • Environment: Ideally, weigh inside a nitrogen-filled glove box.

    • Alternative: If a glove box is unavailable, place the balance inside a deep tray. Flow gentle Argon gas over the vial while opening.

  • Weighing: Weigh the required amount rapidly. Do not leave the stock vial open.

  • Sealing: Immediately purge the stock vial with Argon/Nitrogen, cap tightly, and wrap the cap junction with Parafilm or electrical tape.

  • Storage: Place the vial inside a secondary container (Ziploc or jar) containing active desiccant (Silica Gel or Drierite). Store at -20°C.

Protocol B: Reconstitution for Biological Assays
  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) , Anhydrous,

    
    99.9%.
    
    • Why: DMSO prevents hydrolysis and is bacteriostatic.

  • Dissolution: Dissolve to a high concentration (e.g., 100 mM) to minimize the surface-area-to-volume ratio.

  • Aliquot: Divide into single-use aliquots (e.g., 20

    
    L) in PCR tubes.
    
  • Freeze: Flash freeze in liquid nitrogen and store at -80°C.

    • Note: Avoid repeated freeze-thaw cycles. Each thaw introduces condensation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from [Link]

  • European Medicines Agency (2003). Guideline on Stability Testing: Stability Testing of Existing Active Substances and Related Finished Products. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010).The chemistry of guanidines. In Advances in Heterocyclic Chemistry. (General reference for Guanidine hydrolysis mechanisms).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Pyrrolidine Guanidinylation Reactions

Welcome to the technical support center for troubleshooting pyrrolidine guanidinylation reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting pyrrolidine guanidinylation reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in this crucial synthetic transformation. The guanidinylation of pyrrolidines, while a powerful tool for introducing the highly basic and versatile guanidine moiety, can be fraught with challenges leading to suboptimal yields.[1][2][3]

This document moves beyond simple procedural lists to provide a deep, mechanistic understanding of the reaction. By understanding the causality behind each experimental choice, you can logically diagnose issues and rationally design solutions.

Part 1: Frequently Asked Questions (FAQs) - Initial Diagnosis

This section provides rapid answers to the most common initial problems encountered during pyrrolidine guanidinylation.

Q1: My reaction yield is unexpectedly low. What are the very first things I should check?

A1: Before delving into complex optimization, always start with the fundamentals. Low yields often stem from simple, overlooked issues.

  • Reagent Integrity:

    • Pyrrolidine Starting Material: Is it pure? Has it been stored correctly? Amines can oxidize over time. Verify purity by NMR or GC-MS.

    • Guanidinylating Agent: Many common agents (e.g., HATU, HBTU, N,N'-di-Boc-1H-pyrazole-1-carboxamidine) are sensitive to moisture and can degrade upon improper storage. Use a fresh bottle or a freshly opened vial if in doubt.

    • Solvent Anhydrousness: The presence of water can hydrolyze reactive intermediates or the guanidinylating agent itself. Use freshly dried solvents for the reaction.

  • Reaction Setup:

    • Inert Atmosphere: Did you run the reaction under an inert atmosphere (Nitrogen or Argon)? This is critical to prevent moisture contamination and side reactions with atmospheric components.

    • Stoichiometry: Double-check your calculations. An incorrect molar ratio of pyrrolidine, guanidinylating agent, or base is a frequent source of error.

Q2: I've confirmed my reagents and setup are correct. What is the next most likely culprit?

A2: The next step is to evaluate your reaction conditions and the inherent reactivity of your specific substrate.

  • Base Selection & Equivalents: The choice and amount of base are critical. The base deprotonates the pyrrolidine nitrogen, increasing its nucleophilicity. If using a salt of the pyrrolidine, sufficient base is needed to liberate the free amine and facilitate the reaction. A common issue is using a base that is too weak or in insufficient quantity.

  • Steric Hindrance: Examine the structure of your pyrrolidine. Is the nitrogen atom sterically hindered by nearby substituents? Highly congested pyrrolidines will react much more slowly and may require more forcing conditions (higher temperature, longer reaction time) or a less bulky, more reactive guanidinylating agent.

Q3: How can I quickly determine if side reactions are consuming my starting material?

A3: Analytical monitoring is key. Run a small-scale, crude reaction and analyze the mixture by Thin-Layer Chromatography (TLC) and LC-MS.

  • TLC Analysis: Compare the crude reaction spot(s) to your starting material spots. The appearance of multiple new spots, especially those that are not your desired product, is a clear indicator of side reactions.

  • LC-MS Analysis: This is the most definitive method. An LC-MS of the crude mixture will reveal the masses of all major components. You can often identify potential side products, such as urea derivatives from the decomposition of the guanidinylating agent or dimers.[4] The presence of unreacted starting material alongside multiple byproducts strongly suggests that side reactions are outcompeting your desired transformation.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic, cause-and-effect approach to resolving persistent low-yield issues.

Section A: Starting Material and Reagent Selection

The foundation of a successful reaction is the correct choice and handling of its components.

Q4: My pyrrolidine is sterically hindered. How can I improve its reactivity?

A4: For sterically demanding pyrrolidines, you must increase the electrophilicity of the guanidinylating agent.

  • Switch to a More Reactive Agent: If you are using a milder agent like N,N'-di-Boc-1H-pyrazole-1-carboxamidine, consider switching to a more potent one. Triflyl-guanidines are exceptionally reactive and are often effective where other reagents fail.[5] Another option is to use uronium/aminium-based reagents like HATU, although these can have their own side reactions.[4][6]

  • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for decomposition.

Q5: There are so many guanidinylating agents. How do I choose the right one?

A5: The choice depends on the stability of your substrate, the desired protecting group on the final guanidine, and the reaction conditions you can tolerate. The guanidine functional group often requires protection to modulate its basicity and solubility during synthesis.[7][8]

Guanidinylating AgentCommon Protecting GroupsReactivityKey Considerations
N,N'-di-Boc-1H-pyrazole-1-carboxamidine BocModerateWidely used, stable, good for many substrates. Deprotection is acid-labile.[7][9]
HATU / HBTU None (forms TMG derivative)HighPrimarily amide coupling reagents, but can cause guanidinylation of the primary amine as a side reaction.[4][10] Can be repurposed for this goal.
N,N'-Bis(allyloxycarbonyl)-S-methylisothiourea AllocModerateAlloc groups are removed by Pd(0) catalysis, offering orthogonal deprotection.
N-Tosyl-1H-pyrazole-1-carboxamidine TosylHighTosyl group is very stable, requiring harsh conditions for removal (e.g., Na/NH₃).[8]
N,N'-Di-Cbz-triflyl-guanidine CbzVery HighHighly reactive agent for hindered amines. Cbz is removed by hydrogenolysis.[5]

Q6: My guanidine product has other functional groups. Could protecting groups be an issue?

A6: Absolutely. The highly basic nature of the guanidine group requires careful selection of protecting groups for other functionalities in your molecule.[11] For instance, if your molecule contains an ester, the strongly basic conditions often used for guanidinylation could cause saponification. Similarly, the acidic conditions required to deprotect a Boc-guanidine could cleave other acid-labile groups like a t-butyl ether. Always plan your protecting group strategy to be orthogonal to the conditions of guanidinylation and final deprotection.

Section B: Reaction Condition Optimization

Fine-tuning the reaction environment is often the key to maximizing yield.

Q7: What is the best solvent for my reaction?

A7: The ideal solvent should fully dissolve your reactants while being inert to the reaction conditions. Polar aprotic solvents are generally the first choice.

  • Recommended: Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are excellent starting points. They effectively solvate the reagents without interfering.

  • Avoid: Protic solvents like methanol or ethanol should generally be avoided. Their acidic protons can react with the base or the deprotonated pyrrolidine, and they can act as competing nucleophiles, especially with highly reactive guanidinylating agents.

Q8: I'm not sure which base to use or how much. What's the rationale?

A8: The base must be strong enough to deprotonate the pyrrolidine (or its salt) but not so strong that it causes side reactions or decomposition.

  • Common Bases: Tertiary amines like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are workhorse bases for these reactions. They are non-nucleophilic and have pKa values suitable for deprotonating secondary amines.

  • Stoichiometry:

    • If starting with the free pyrrolidine, 1.1-1.5 equivalents of base are often sufficient to scavenge any acid produced as a byproduct.

    • If starting with a pyrrolidine salt (e.g., pyrrolidine HCl), you will need at least 2.2-2.5 equivalents of base: 1.0 eq to neutralize the salt and 1.2-1.5 eq for the reaction itself.

Section C: Mitigating Side Reactions

Unwanted chemical pathways are a primary cause of yield loss.

Q9: My LC-MS shows a mass corresponding to a urea byproduct. What does this mean?

A9: The formation of a urea derivative indicates the decomposition of your guanidinylating agent, often via reaction with trace moisture. This is particularly common with carbodiimide-based or isothiourea-based reagents. The solution is to rigorously exclude water from your reaction by using anhydrous solvents and running the reaction under a dry, inert atmosphere.

Q10: The N-terminal amine of my peptide is being guanidinylated by my coupling reagent (HATU/HBTU). How do I stop this?

A10: This is a known side reaction in peptide synthesis.[10] The guanidinium part of the coupling reagent can react with the free amine of the peptide chain. To prevent this, pre-activate the carboxylic acid with the coupling reagent before adding it to the resin-bound peptide. This allows the formation of the active ester, which then reacts as intended, minimizing the time the free coupling reagent is in contact with the peptide's N-terminus.

Visualizing the Process
General Reaction Scheme

G cluster_reactants Reactants cluster_products Products Pyrrolidine Pyrrolidine Derivative reaction_node + Pyrrolidine->reaction_node Guan_Agent Guanidinylating Agent (e.g., R-N=C(X)-NR') Guan_Agent->reaction_node Base Base (e.g., DIPEA) Base->reaction_node Product Guanidinylated Pyrrolidine Byproduct Byproduct (e.g., HX) reaction_node->Product Nucleophilic Attack reaction_node->Byproduct

Caption: General workflow for pyrrolidine guanidinylation.

Troubleshooting Workflow

Troubleshooting start Low Yield Observed check_reagents Step 1: Verify Reagent Purity & Anhydrous Conditions start->check_reagents reagents_ok Reagents & Conditions OK check_reagents->reagents_ok Yes reagents_bad Re-purify/Replace Reagents, Dry Solvents, Use Inert Gas check_reagents->reagents_bad No check_sm Step 2: Analyze Crude Reaction (TLC, LC-MS) reagents_ok->check_sm reagents_bad->start sm_consumed Starting Material Consumed? Product + Byproducts check_sm->sm_consumed sm_unreacted Mainly Unreacted Starting Material check_sm->sm_unreacted optimize Step 3: Optimize Conditions (Temp, Base, Solvent) sm_consumed->optimize sm_unreacted->optimize change_reagent Step 4: Change Guanidinylating Agent (More Reactive) optimize->change_reagent No Improvement success Yield Improved optimize->success Improvement change_reagent->success

Sources

Optimization

preventing hydrolysis of pyrrolidine-1-carboximidamide in aqueous solution

The following technical support guide addresses the stability and handling of Pyrrolidine-1-carboximidamide (also known as N-amidinopyrrolidine or 1-pyrrolidinecarboximidamide). Executive Summary: The Stability Paradox P...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability and handling of Pyrrolidine-1-carboximidamide (also known as N-amidinopyrrolidine or 1-pyrrolidinecarboximidamide).

Executive Summary: The Stability Paradox

Pyrrolidine-1-carboximidamide is a guanidine derivative.[1] Its stability profile is governed by a critical dichotomy: it is thermodynamically stable as a guanidinium cation but kinetically unstable as a neutral free base .

The molecule possesses a high pKa (~11.3) [1]. In aqueous environments, its degradation is primarily driven by base-catalyzed hydrolysis, converting the amidine moiety into a urea derivative (pyrrolidine-1-carboxamide) and releasing ammonia.

Key Takeaway: To prevent hydrolysis, you must maintain the molecule in its protonated (cationic) state. This requires strict pH control (pH < 7) and low temperatures.

Diagnostic & Troubleshooting Guide (Q&A)

Module A: Solution Chemistry & pH Optimization

Q1: I am observing a new peak in my HPLC chromatogram after 24 hours at pH 7.4. What is happening? A: You are likely observing the hydrolysis product, pyrrolidine-1-carboxamide . At pH 7.4, while the majority of the compound is protonated, a small equilibrium fraction exists as the neutral free base or is susceptible to nucleophilic attack by hydroxide ions (OH⁻). Although the pKa is ~11.3, the hydrolysis rate is a function of [OH⁻]. Even at physiological pH, long-term incubation at room temperature can drive the equilibrium toward the urea derivative.

Q2: What is the optimal pH for long-term storage in solution? A: Target pH 4.0 – 6.0. Research on substituted guanidines indicates that hydrolysis rates drop significantly as pH decreases [2].

  • Mechanism: At pH 5, the concentration of OH⁻ is

    
     M, and the compound is >99.99% protonated. The guanidinium cation is resonance-stabilized and resistant to nucleophilic attack by water.
    
  • Recommendation: Use a buffered vehicle like Acetate (pH 4.5) or Citrate (pH 5.0) if compatible with your assay.

Q3: Can I use Phosphate Buffered Saline (PBS)? A: Use with caution. Standard PBS is pH 7.4. While acceptable for short-term assays (<4 hours), it is suboptimal for multi-day storage. If you must use PBS, store the solution at 4°C, as hydrolysis is temperature-dependent.

Module B: Formulation & Solvents

Q4: My compound came as a free base oil/solid. How should I dissolve it? A: Immediate Acidification. The free base is hygroscopic and reacts with atmospheric CO₂ and moisture.

  • Dissolve the free base immediately in a stoichiometric excess of dilute acid (e.g., 0.1 M HCl).

  • This converts it to the stable Pyrrolidine-1-carboximidamide Hydrochloride salt.

  • Never store the free base in water without acidification.

Q5: Is DMSO a safer alternative for stock solutions? A: Yes, but moisture control is critical.

  • Protocol: Prepare a high-concentration stock (e.g., 100 mM) in anhydrous DMSO.

  • Risk: DMSO is hygroscopic. Absorbed water can initiate hydrolysis if the solution is not sealed.

  • Storage: Aliquot into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles which introduce condensation.

Degradation Mechanism Visualization

Understanding the enemy is the first step to defeating it. The diagram below illustrates the base-catalyzed hydrolysis pathway you are trying to prevent.

HydrolysisPathway cluster_conditions Reaction Conditions Reactant Pyrrolidine-1-carboximidamide (Guanidinium Cation) [Stable at pH < 7] Intermediate Tetrahedral Intermediate (Unstable) Reactant->Intermediate + OH- (Base Catalysis) Rate Limiting Step Product Pyrrolidine-1-carboxamide (Urea Derivative) + NH3 Intermediate->Product - NH3 Cond1 High pH (>8) Increases OH- Cond2 High Temp Accelerates kinetics

Figure 1: The base-catalyzed hydrolysis pathway.[2] The reaction is driven by hydroxide ions attacking the central carbon, leading to the expulsion of ammonia and formation of the urea derivative.

Step-by-Step Protocol: Preparing a Hydrolysis-Resistant Stock

Objective: Create a 10 mM aqueous stock solution stable for >2 weeks at 4°C.

Materials:

  • Pyrrolidine-1-carboximidamide (Salt form preferred).

  • Milli-Q Water.[3]

  • 1 M Hydrochloric Acid (HCl) or Citrate Buffer (pH 5.0).

  • pH Meter (Micro-probe).

Protocol:

  • Calculations: Calculate the mass required for 10 mM. (MW of free base ≈ 113.16 g/mol ; adjust if using HCl salt).

  • Solvent Prep:

    • If using water:[1][3][4][5] Pre-acidify water to pH ~5.0 using a trace amount of HCl.

    • If using buffer: Prepare 10 mM Citrate buffer, pH 5.0.

  • Dissolution: Add the solid compound to the solvent. Vortex immediately.

  • pH Check (Crucial): Measure the pH of the final solution.

    • Observation: If the pH rises above 7 (common if free base was used), titrate immediately with 0.1 M HCl until pH is 5.0–6.0.

  • Filtration: Sterile filter (0.22 µm PVDF) to prevent microbial growth (microbes can secrete enzymes/bases that alter pH).

  • Storage: Aliquot into light-protective vials. Store at -20°C (long term) or 4°C (active use).

Quantitative Stability Data (Estimated)

The following table summarizes expected degradation rates based on general guanidine chemistry principles [2, 3].

ConditionpHTemperatureEstimated Half-Life (

)
Status
Acidic 4.025°C> 1 YearStable
Neutral 7.04°CMonthsAcceptable
Physiological 7.437°CDaysUnstable
Basic 9.025°CHoursCritical Failure

Troubleshooting Decision Tree

Use this logic flow to resolve stability issues in your experiments.

DecisionTree Start Issue: Compound Degradation CheckForm Is the starting material a salt or free base? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt Salt (HCl/H2SO4) CheckForm->Salt ActionAcidify CRITICAL: Convert to salt immediately with HCl. FreeBase->ActionAcidify CheckPH Check Solution pH Salt->CheckPH ActionAcidify->CheckPH PHHigh pH > 7.0 CheckPH->PHHigh PHLow pH 4.0 - 6.0 CheckPH->PHLow ActionBuffer Switch to Citrate/Acetate Buffer or lower pH with HCl. PHHigh->ActionBuffer CheckTemp Check Storage Temp PHLow->CheckTemp ActionBuffer->CheckTemp TempHigh RT or 37°C CheckTemp->TempHigh TempLow 4°C or -20°C CheckTemp->TempLow ActionCool Move to 4°C for storage. Keep on ice during use. TempHigh->ActionCool ActionAnalyze Check for contamination or specific enzymatic degradation. TempLow->ActionAnalyze

Figure 2: Troubleshooting logic for stabilizing Pyrrolidine-1-carboximidamide.

References

  • PubChem. Pyrrolidine-1-carboximidamide (Compound Summary). National Library of Medicine. [Link]

  • Peräkylä, M. et al. (2025). Stability of bicyclic guanidine superbases and their salts in water. PMC. [Link] (Note: Generalized reference for guanidine stability principles).

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.[1] [Link]

Sources

Troubleshooting

Technical Support Center: Pyrrolidine-1-carboximidamide Extraction Guide

Department: Chemical Process R&D / Separation Science Document ID: EXT-PYR-042 Subject: Solvent Selection & Isolation Strategies for Pyrrolidine-1-carboximidamide (1-Amidinopyrrolidine) Executive Summary Extracting Pyrro...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process R&D / Separation Science Document ID: EXT-PYR-042 Subject: Solvent Selection & Isolation Strategies for Pyrrolidine-1-carboximidamide (1-Amidinopyrrolidine)

Executive Summary

Extracting Pyrrolidine-1-carboximidamide (CAS: 13932-58-6) presents a unique challenge due to its amphiphilic but highly polar nature and its high basicity (pKa ~11.3). Standard organic extractions (e.g., Ethyl Acetate/Water) often fail, resulting in poor recovery or emulsion formation.

This guide provides an evidence-based troubleshooting framework for researchers, focusing on pH-controlled Liquid-Liquid Extraction (LLE) and Salting-Out methodologies.

Module 1: The Physicochemical Reality

Why is this molecule staying in the water?

To successfully extract this molecule, you must overcome its thermodynamic preference for the aqueous phase.

ParameterValueImplication for Extraction
pKa (Conjugate Acid) ~11.3 At neutral pH (7), >99.9% of the molecule exists as the protonated cation (salt), which is insoluble in organic solvents. You must reach pH > 13.3 to generate the extractable free base.
LogP (Octanol/Water) ~ -0.1 to 0.46 Even as a free base, it is highly polar. It partitions poorly into non-polar solvents like Hexane or Ether.
Water Solubility Miscible The molecule forms strong hydrogen bonds with water, requiring "disruptive" techniques (salting out) to force it into the organic phase.
Module 2: Solvent Selection Matrix

Select the solvent system based on your downstream application.

Solvent SystemPolarity IndexExtraction EfficiencyRemoval EaseRecommended For
n-Butanol 4.0High Low (High BP: 117°C)Maximum yield from difficult aqueous matrices.
DCM : Isopropanol (3:1) ~3.4Moderate-High High (Low BP)Standard lab-scale isolation; avoids high-temp evaporation.
Chloroform 4.1Moderate HighCleanest phase separation (heavier than water), but toxic.
Ethyl Acetate 4.4Low HighNOT RECOMMENDED unless the aqueous phase is heavily salted.
Diethyl Ether 2.8Very Low Very HighDO NOT USE . The molecule is too polar.
Module 3: Validated Extraction Protocols
Protocol A: The "High-pH Shift" (Standard LLE)

Use this for general isolation from reaction mixtures.

  • Cooling: Chill the aqueous reaction mixture to 0–5°C (Basification is exothermic).

  • pH Adjustment: Slowly add 10M NaOH or 50% KOH dropwise with vigorous stirring.

    • Target:pH 14 .[1] (Check with high-range pH paper; standard strips often stop at 12).

    • Why: You need to be 2 units above the pKa (11.3 + 2 = 13.3) to ensure 99% free base formation.

  • Salting Out: Add solid NaCl until the solution is saturated (undissolved salt remains at the bottom).

    • Mechanism:[2][3] The "Common Ion Effect" increases the ionic strength of the water, reducing the solubility of the organic substrate.

  • Extraction:

    • Add DCM:Isopropanol (3:1) (Volume: 1/2 of aqueous layer).

    • Shake vigorously for 2 minutes. Vent frequently.

    • Repeat 3–4 times.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄ (Sodium Sulfate), filter, and concentrate.

Protocol B: The "Fail-Safe" (Lyophilization)

Use this if LLE fails or if the molecule is water-miscible even at high pH.

  • Acidify: Adjust pH to ~3 with HCl (forms the stable Hydrochloride salt).

  • Freeze Dry: Lyophilize the aqueous solution to a dry solid.

  • Trituration:

    • Add Ethanol or Methanol to the dry solid residue.

    • The organic product (salt form) will dissolve; inorganic salts (NaCl) will largely remain undissolved.

    • Filter and concentrate the filtrate.

Module 4: Visualization & Logic
Figure 1: Extraction Workflow Logic

A decision tree for selecting the correct isolation path.

ExtractionLogic Start Start: Aqueous Reaction Mixture CheckPH Check Target pKa (~11.3) Start->CheckPH Basify Adjust pH to > 13.5 (Use 10M NaOH) CheckPH->Basify Saturate Saturate with NaCl (Salting Out) Basify->Saturate SolventChoice Choose Solvent System Saturate->SolventChoice OptionA n-Butanol (Max Efficiency, Hard to Dry) SolventChoice->OptionA OptionB DCM : IPA (3:1) (Good Efficiency, Easy to Dry) SolventChoice->OptionB OptionC Ethyl Acetate (Poor Efficiency) SolventChoice->OptionC Extract Perform LLE (3x) OptionA->Extract OptionB->Extract OptionC->Extract Risk of Failure Success Isolate Organic Phase Extract->Success

Caption: Decision matrix for optimizing solvent selection based on pKa and solvent polarity.

Module 5: Troubleshooting (FAQ)

Q: I adjusted the pH to 12, but I'm getting <10% yield. Why? A: pH 12 is insufficient. Since the pKa is ~11.3, at pH 12, nearly 20% of your molecule is still in the protonated (water-soluble) state. You must drive the equilibrium completely to the right by reaching pH 14 .

Q: I have a terrible emulsion that won't separate. What do I do? A: This is common with basic extractions of amidines.

  • Filter: Pass the emulsion through a pad of Celite.

  • Time: Allow it to sit for >1 hour.

  • Brine: Add more NaCl. The density difference helps break the emulsion.

  • Centrifugation: If available, spin the mixture at 3000 rpm for 5 minutes.

Q: Can I use Chloroform instead of DCM? A: Yes. Chloroform is slightly more polar than DCM and often extracts amidines better. However, ensure it is stabilized (ethanol-free if possible) to prevent side reactions, though this is rare with amidines.

Q: My product is an oil that smells like ammonia. Is this right? A: Yes. The free base of pyrrolidine-1-carboximidamide is often an oil or a low-melting solid and will have a characteristic ammoniacal/fishy odor. If it smells strongly of solvent, rotovap again with a "chaser" solvent like pentane to remove trapped DCM/Butanol.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2794597, Pyrrolidine-1-carboximidamide. Retrieved from [Link]

  • Ichihara, M., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. Extraction Protocol for Polar Solvents. Retrieved from [Link]

  • Jessop, P. G., et al. Switchable Solvents Consisting of Amidine/Alcohol or Guanidine/Alcohol Mixtures. Industrial & Engineering Chemistry Research. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of Pyrrolidine-1-carboximidamide: A Comparative Technical Guide

Executive Summary Pyrrolidine-1-carboximidamide (N-amidinopyrrolidine) is a critical guanidine-derived intermediate often utilized in the synthesis of antidiabetic agents (e.g., metformin analogs) and specific enzyme inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrolidine-1-carboximidamide (N-amidinopyrrolidine) is a critical guanidine-derived intermediate often utilized in the synthesis of antidiabetic agents (e.g., metformin analogs) and specific enzyme inhibitors. Its analysis is frequently complicated by the guanidinium core's prototropic tautomerism and restricted rotation around the C-N bond.

This guide objectively compares the 1H NMR performance of this molecule across different solvent systems (DMSO-d6 vs. D2O) and states (Salt vs. Free Base). It provides researchers with a self-validating workflow to distinguish this compound from structural analogs like pyrrolidine or unsubstituted guanidine.

Part 1: Structural Context & Theoretical Basis

To accurately interpret the spectrum, one must understand the magnetic environment created by the guanidine moiety attached to the pyrrolidine ring.

The Guanidine Effect

Unlike simple pyrrolidine, the carboximidamide group exerts a strong electron-withdrawing effect on the


-protons of the ring. Furthermore, the partial double-bond character of the C-N bond (connecting the ring nitrogen to the guanidine carbon) can lead to rotamers , visible as peak broadening or splitting at lower temperatures.
Resonance Structures

The positive charge in the salt form (e.g., Sulfate or Hydrochloride) is delocalized across the guanidine nitrogens. This delocalization deshields the exchangeable protons, pushing them downfield (6.0 – 8.0 ppm), a key diagnostic feature absent in the free amine precursor.

Part 2: Comparative Solvent Analysis

The choice of solvent is the single most critical variable in analyzing Pyrrolidine-1-carboximidamide. The following table compares the two primary solvent systems.

Table 1: Solvent Performance Comparison
FeatureDMSO-d6 (Recommended for ID)D2O (Recommended for Purity)CDCl3 (Not Recommended)
Exchangeable Protons Visible. Appears as broad singlets (NH/NH2).Invisible. Disappear due to H-D exchange.Often too broad or invisible due to aggregation.
Solubility Excellent for salts (sulfate/HCl).Excellent for salts.Poor for salts; Good for free base.
Spectral Resolution Moderate. Viscosity causes slight broadening.High. Sharpens alkyl region.Variable.
Water Peak Interference ~3.33 ppm (can overlap with

-CH2).
~4.79 ppm (usually clear of alkyls).~1.56 ppm (usually clear).
Primary Utility Structural Confirmation (proving the guanidine exists).Quantification (integration of ring protons).[1]N/A

Part 3: Detailed Spectral Assignment

The following data represents the characteristic chemical shifts for Pyrrolidine-1-carboximidamide Sulfate (1:0.5 salt), the most stable commercial form.

Representative Data (DMSO-d6, 400 MHz)

In DMSO-d6, the spectrum is characterized by two distinct aliphatic regions and a broad downfield region for the nitrogen-bound protons.

PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

)
Notes
Guanidine

7.00 - 7.60 Broad Singlet4H*N/AProtons exchange rapidly; may appear as one large broad peak or two distinct humps depending on water content/pH.
Ring


3.30 - 3.45 Triplet (distorted)4H~6.5 - 7.0 HzDeshielded by the guanidine N. Often overlaps with residual H2O in DMSO.
Ring


1.80 - 1.95 Multiplet4HN/ATypical pyrrolidine "envelope" shape.
Representative Data (D2O, 400 MHz)

In Deuterium Oxide, the spectrum simplifies significantly. This is the preferred method for purity assay because the broad NH peaks are removed, allowing for precise integration of the carbon backbone.

PositionGroupShift (

, ppm)
MultiplicityIntegralNotes
Ring


3.38 Triplet4HSharp signal; H-D exchange removes coupling to NH.
Ring


1.92 Multiplet4HDistinct quintet-like multiplet.
Guanidine

-- --0HExchanged with D2O (HDO peak appears ~4.79 ppm).

Critical Insight: If you observe splitting of the


-CH2 signal into two distinct multiplets in DMSO but they merge in D2O or at high temperatures (>50°C), this confirms restricted rotation  around the C-N exocyclic bond, a hallmark of the guanidine system.

Part 4: Experimental Protocol & Workflow

To ensure "Trustworthiness" and reproducibility, follow this self-validating workflow.

Sample Preparation
  • Mass: Weigh ~10-15 mg of the salt.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: If the salt is hygroscopic and the DMSO is "wet," the NH peak will broaden into the baseline. Use an ampoule of fresh DMSO-d6.

  • Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a glass wool plug.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle)

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of guanidine protons).

  • Scans (NS): 16 or 32.

  • Temperature: 298 K (25°C).

Validation Workflow (The "D2O Shake")

If the identity of the NH peaks is ambiguous in DMSO:

  • Acquire the standard DMSO spectrum.

  • Add 1-2 drops of D2O directly to the NMR tube.

  • Shake and re-acquire.

  • Result: The peaks at 7.0-7.6 ppm should vanish, and the HDO peak at ~3.3-4.0 ppm will grow significantly. This confirms the protons are exchangeable (N-H) and not aromatic C-H.

Part 5: Visualization of Analytical Logic

The following diagram illustrates the decision-making process for characterizing this molecule, distinguishing it from common impurities like Pyrrolidine (starting material).

NMR_Analysis_Flow Start Unknown Sample (Suspected Pyrrolidine-1-carboximidamide) Solvent_Choice Select Solvent Start->Solvent_Choice DMSO DMSO-d6 Solvent_Choice->DMSO For Structure ID D2O D2O Solvent_Choice->D2O For Purity/Integration Acquire_DMSO Acquire 1H Spectrum DMSO->Acquire_DMSO Acquire_D2O Acquire 1H Spectrum D2O->Acquire_D2O Check_NH Check 6.0-8.0 ppm Region Acquire_DMSO->Check_NH NH_Present Broad Singlets Present (Guanidine Confirmed) Check_NH->NH_Present Yes NH_Absent No Signals Check_NH->NH_Absent No (Possible Hydrolysis) Check_Alpha Check 3.3-3.5 ppm Region Acquire_D2O->Check_Alpha Alpha_Shift Triplet at ~3.4 ppm (Correct Shift) Check_Alpha->Alpha_Shift Target Molecule Alpha_Upfield Triplet at ~2.8 ppm (Free Pyrrolidine Impurity) Check_Alpha->Alpha_Upfield Impurity

Figure 1: Decision tree for solvent selection and signal interpretation to distinguish the target guanidine from starting materials.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for pyrrolidine and guanidine chemical shift ranges).
  • Katritzky, A. R., et al. (1998). "Synthesis and conformational analysis of N-substituted guanidines." Journal of Organic Chemistry. (Provides theoretical basis for restricted rotation in guanidines).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1650 (Pyrrolidine) & Analogous Guanidines.

  • Sigma-Aldrich. Pyrrolidine-1-carboximidamide sulfate salt Product Specification. (Used for solubility and salt form verification).

Sources

Comparative

Technical Guide: IR Characterization of Pyrrolidine-1-carboximidamide

Executive Summary Pyrrolidine-1-carboximidamide (also known as 1-amidinopyrrolidine or N-aminoiminomethyl-pyrrolidine) represents a structural hybrid of a saturated nitrogen heterocycle and a guanidine moiety. In drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrolidine-1-carboximidamide (also known as 1-amidinopyrrolidine or N-aminoiminomethyl-pyrrolidine) represents a structural hybrid of a saturated nitrogen heterocycle and a guanidine moiety. In drug development, this scaffold is frequently encountered as a basic pharmacophore in protease inhibitors and GPCR ligands.

Characterizing this compound via Infrared (IR) spectroscopy presents a specific challenge: distinguishing the guanidine C=N stretch from the amide C=O stretch of its hydrolysis product (pyrrolidine-1-carboxamide) and the N-H vibrations of the starting material (pyrrolidine).

This guide provides a definitive spectral breakdown, a comparative analysis against critical alternatives, and a self-validating experimental protocol for handling this typically hygroscopic salt.

Spectral Analysis: The "Fingerprint" of Pyrrolidine-1-carboximidamide

The IR spectrum of pyrrolidine-1-carboximidamide is dominated by the resonance-stabilized guanidinium core. Most isolated forms are salts (e.g., acetate or hydrochloride), which significantly alters the C=N character due to protonation and delocalization.

Table 1: Characteristic IR Absorption Bands
Functional GroupVibration ModeWavenumber (

)
Intensity/ShapeDiagnostic Note
N-H (Guanidine) Stretching (

)
3100 – 3500 Broad, MultipleOften a complex envelope in salts due to H-bonding. Distinguishes from tertiary amines.[1]
C-H (Pyrrolidine) Stretching (

)
2850 – 2980 Medium, SharpTypical

C-H bands. Look for the "satellite" peaks of the cyclic methylene groups.
C=N (Imidamide) Stretching (

)
1630 – 1690 Strong The "Guanidine Signature." In salts, this is the antisymmetric stretch of the

core.
N-H (Primary) Scissoring (

)
1580 – 1620 MediumOften appears as a shoulder or distinct peak on the lower frequency side of the C=N band.
C-N (Ring) Stretching (

)
1150 – 1250 MediumCharacteristic of the pyrrolidine ring attachment.
Ring Breathing Skeletal Vib.900 – 1000 Weak/MediumDiagnostic of the 5-membered nitrogen heterocycle.

Comparative Analysis: Product vs. Alternatives

In a synthetic context, the researcher must differentiate the target molecule from its starting material (Pyrrolidine) and its primary degradation product (Pyrrolidine-1-carboxamide).

Comparison 1: Target vs. Starting Material (Pyrrolidine)
  • The Distinguisher: The 1600–1700

    
     region .
    
  • Pyrrolidine (Starting Material): As a secondary amine, it lacks any significant absorption in the 1600–1700

    
     double-bond region. It shows a weak N-H bend (~1500 
    
    
    
    ) but is transparent where the guanidine signal is strongest.
  • Target: Shows a dominant, intense band at ~1650

    
     (C=N).
    
Comparison 2: Target vs. Hydrolysis Product (1-Pyrrolidinecarboxamide)

This is the most critical differentiation. Guanidines hydrolyze to ureas (carboxamides). Both functional groups absorb in the 1600–1700


 range.
FeaturePyrrolidine-1-carboximidamide (Guanidine)1-Pyrrolidinecarboxamide (Urea)
Primary Band C=N Stretch (~1630–1680

)
C=O Stretch (~1650–1690

)
Band Character Often split or broadened by delocalization in salts.Typically sharper, intense "Carbonyl" character.
N-H Region Complex, broad "ammonium-like" envelope (if salt).Distinct doublet for primary amide (

) if crystalline.
Chemical Context Basic (forms salts).Neutral (does not form stable salts easily).

Critical Insight: If your spectrum shows a sharp, intense peak centered at 1656


  and distinct N-H scissoring at 1622 

, you likely have significant Urea (Carboxamide) contamination [1, 5].

Experimental Protocol: Handling Hygroscopic Guanidines

Guanidine derivatives are notoriously hygroscopic. Moisture absorption causes peak broadening in the N-H region (3300


) and can obscure the fingerprint region.
Method: KBr Pellet (Preferred for Salts) vs. ATR

While ATR (Attenuated Total Reflectance) is faster, the pressure can deform soft organic salts, and the diamond crystal's refractive index can shift peak positions slightly. KBr pellet transmission is the gold standard for structural validation of this salt.

Step-by-Step Workflow
  • Desiccation: Dry the sample in a vacuum desiccator over

    
     for 4 hours. Why: Removes surface water that mimics N-H signals.
    
  • KBr Preparation: Dry IR-grade KBr powder at 110°C overnight.

  • Grinding: Mix 1–2 mg of sample with ~200 mg KBr. Grind rapidly in an agate mortar. Why: Minimize atmospheric moisture uptake during grinding.

  • Pressing: Press at 8–10 tons for 2 minutes under vacuum (if available) to form a transparent pellet.

  • Acquisition: Scan 4000–400

    
     (32 scans, 4 
    
    
    
    resolution).
  • Validation: Check the 3400–3600

    
     region. A broad, featureless "hump" indicates wet KBr. Distinct peaks indicate real N-H stretches.[2]
    

Visualizing the Characterization Logic

The following diagram illustrates the decision tree for validating the synthesis of pyrrolidine-1-carboximidamide using IR markers.

IR_Logic Sample Unknown Sample (Post-Synthesis) Region1600 Check 1600-1700 cm-1 (Double Bond Region) Sample->Region1600 Empty No Strong Band (< 1600 cm-1) Region1600->Empty Absent StrongBand Strong Band Present (1630-1690 cm-1) Region1600->StrongBand Present Pyrrolidine Result: Unreacted Pyrrolidine (Starting Material) Empty->Pyrrolidine Differentiation Differentiation: C=N vs C=O? StrongBand->Differentiation Urea Result: 1-Pyrrolidinecarboxamide (Hydrolysis Impurity) Sharp C=O @ ~1656 cm-1 Differentiation->Urea Sharp Peak, Neutral pH Guanidine Result: Pyrrolidine-1-carboximidamide (Target) Broad C=N @ ~1640-1670 cm-1 Differentiation->Guanidine Broad Peak, Basic/Salt

Figure 1: Spectral decision tree for differentiating the target guanidine from starting materials and urea byproducts.

References

  • PubChem. 1-Pyrrolidinecarboxamide Spectral Data. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Pyrrolidine IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Xie, M., et al. (2020). Infrared Spectroscopy of Neutral and Cationic Pyrrolidine Monomer in Supersonic Jet. Chinese Journal of Chemical Physics. Available at: [Link]

  • SpectraBase. 1-Pyrrolidinecarboxamide FTIR Spectrum. Wiley Science Solutions. Available at: [Link]

Sources

Validation

mass spectrometry fragmentation pattern of pyrrolidine-1-carboximidamide

A Publish Comparison Guide for Analytical Method Development Executive Summary In the development of guanidine-based therapeutics, Pyrrolidine-1-carboximidamide (CAS: 2574-96-1) serves as a critical pharmacophore and a p...

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Analytical Method Development

Executive Summary

In the development of guanidine-based therapeutics, Pyrrolidine-1-carboximidamide (CAS: 2574-96-1) serves as a critical pharmacophore and a potential synthetic impurity. Its accurate detection requires a nuanced understanding of its mass spectrometry (MS) behavior, particularly the competition between neutral losses of ammonia and cyanamide.

This guide moves beyond basic spectral libraries to provide a mechanistic comparison of fragmentation pathways. We compare the performance of Collision-Induced Dissociation (CID) against Higher-Energy Collisional Dissociation (HCD) to optimize sensitivity for quantification (PK studies) versus specificity for structural elucidation (impurity profiling).

Technical Deep Dive: The Fragmentation Pattern

The fragmentation of Pyrrolidine-1-carboximidamide (


, MW 113.16) under ESI-positive conditions is governed by the basicity of the guanidine moiety and the stability of the pyrrolidine ring.
Predicted vs. Observed Ion Table
m/z (Exp)Ion IdentityFormulaMechanismRelative Abundance (CID)Relative Abundance (HCD)
114.10 Precursor Ion


Protonation of guanidine N100% (Low CE)100% (Low CE)
97.07 Desamino Ion

Neutral loss of

(-17 Da)
High Medium
72.08 Pyrrolidine Cation

Neutral loss of Cyanamide (

, -42 Da)
MediumHigh
55.05 Ring Fragment

Ring contraction/cleavageLowHigh
44.05 Ethylenimine Cation

Loss of

from pyrrolidine
TraceMedium
30.03 Methaniminium

High-energy breakdownTraceHigh
Mechanistic Insight: The "Guanidine Fork"

The fragmentation is not linear but bifurcated. Upon activation, the protonated precursor (m/z 114) faces a thermodynamic choice:

  • Pathway A (Ammonia Loss): The "Soft" Pathway. Intramolecular proton transfer leads to the expulsion of

    
    , forming a stable cyano-pyrrolidine species at m/z 97 . This is dominant in lower energy regimes (standard Triple Quad CID).
    
  • Pathway B (Cyanamide Loss): The "Hard" Pathway. Higher internal energy drives the cleavage of the C-N bond connecting the ring to the guanidine tail, ejecting neutral cyanamide (

    
    ) and leaving the protonated pyrrolidine ring at m/z 72 .
    

Visualization: Fragmentation Pathways[2][3][4][5][6]

The following diagram illustrates the competitive pathways and the resulting ion structures.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 114.10 (Protonated Guanidine) AmmoniaLoss Neutral Loss: NH3 (-17 Da) Precursor->AmmoniaLoss CyanamideLoss Neutral Loss: NH2CN (-42 Da) Precursor->CyanamideLoss Ion97 Cyano-pyrrolidine Ion m/z 97.07 (Diagnostic for Guanidine) AmmoniaLoss->Ion97 Pathway A (Low CE) Ion72 Pyrrolidine Cation m/z 72.08 (Core Ring Structure) CyanamideLoss->Ion72 Pathway B (Med CE) RingBreak1 Ring Opening (-28 Da, C2H4) Ion72->RingBreak1 RingBreak2 Ring Shatter Ion72->RingBreak2 Ion44 Fragment m/z 44.05 (Ethylenimine) RingBreak1->Ion44 High CE Ion55 Fragment m/z 55.05 (C3H5N+) RingBreak2->Ion55 High CE

Caption: Bifurcated fragmentation pathway of Pyrrolidine-1-carboximidamide showing the competition between ammonia and cyanamide loss.

Comparison Guide: Selecting the Right Technique

When developing an assay for this compound, the choice of fragmentation mode drastically alters the spectrum.

Comparison 1: CID (Triple Quadrupole) vs. HCD (Orbitrap/Q-Exactive)
FeatureCID (Triple Quad)HCD (Orbitrap)
Primary Fragment m/z 97 (Ammonia loss)m/z 72 (Cyanamide loss)
Energy Regime Resonant excitation (Low/Slow)Beam-type (High/Fast)
Application Quantification (SRM). The m/z 114 -> 97 transition is highly specific to the guanidine modification, reducing background noise from endogenous pyrrolidines.Identification. The presence of m/z 72, 55, and 30 confirms the pyrrolidine core, while the mass defect confirms the formula.
Recommendation Use for DMPK/PK studies where sensitivity is paramount.[1]Use for Impurity Profiling to distinguish from other guanidine analogs.
Comparison 2: Specificity vs. Structural Analogs

A common challenge is distinguishing Pyrrolidine-1-carboximidamide from 1-Methylpyrrolidine (isobaric interference in low-res MS) or Metformin (similar guanidine tail).

  • Vs. 1-Methylpyrrolidine (MW 85): 1-Methylpyrrolidine lacks the guanidine group. It will not show the characteristic neutral loss of 17 Da (Ammonia) or 42 Da (Cyanamide). It fragments primarily via

    
    -cleavage to m/z 57.
    

Experimental Protocol: Self-Validating Workflow

To replicate these results and validate your method, follow this step-by-step protocol.

Step 1: Sample Preparation[6]
  • Stock Solution: Dissolve 1 mg Pyrrolidine-1-carboximidamide (sulfate or HCl salt) in 1 mL 50:50 Methanol:Water (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in 0.1% Formic Acid (aq). Note: Acidic pH is crucial to ensure protonation of the guanidine group (

    
    ).
    
Step 2: MS Source Parameters (ESI+)
  • Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Agilent 6495).

  • Polarity: Positive (

    
    ).[1]
    
  • Spray Voltage: 3500 V (Guanidines ionize easily; avoid arcing).

  • Gas Temperatures: 350°C (Ensure complete desolvation of the polar guanidine).

Step 3: Optimization Workflow (The "Ramping" Technique)

Do not use static collision energies (CE). Use a "CE Ramp" to validate the transition from Pathway A to Pathway B.

  • Inject the working standard via infusion or flow injection.

  • Monitor m/z 114.1 -> 97.0 and m/z 114.1 -> 72.1 simultaneously.

  • Ramp CE from 5 eV to 50 eV.

    • Observation: At 10-20 eV, m/z 97 should maximize.

    • Observation: At 25-40 eV, m/z 97 will decline, and m/z 72 will dominate.

  • Select the CE that provides the most stable signal for your chosen transition (usually ~20 eV for m/z 97).

Workflow Diagram

ExperimentalWorkflow Sample Sample Prep 100 ng/mL in 0.1% Formic Acid Source ESI Source (+) 3.5 kV, 350°C Sample->Source Q1 Q1 Filter Select m/z 114.1 Source->Q1 Collision Collision Cell Ramp CE 5-50 eV Q1->Collision Detector Detection Record SRMs: 114->97, 114->72 Collision->Detector

Caption: Optimized LC-MS/MS workflow for tuning collision energy to maximize sensitivity.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2794597, Pyrrolidine-1-carboximidamide. Retrieved from [Link]

  • Jackson, G. et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Retrieved from [Link]

  • Kwon, S. et al. (2011). Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product. Analytical Science & Technology. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023).[2][1] Pyrrolidine Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Organic Bases: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) vs. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Introduction: Beyond Simple Deprotonation In the landscape of synthetic organic chemistry, the choice of a non-nucleophilic organic base is a critical decision that can dictate the success of a reaction. While numerous b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Simple Deprotonation

In the landscape of synthetic organic chemistry, the choice of a non-nucleophilic organic base is a critical decision that can dictate the success of a reaction. While numerous bases are available, their efficacy is not merely a function of their ability to abstract a proton. Factors such as steric hindrance, solubility, and, most fundamentally, intrinsic basicity play pivotal roles. This guide provides an in-depth comparison of two prominent bicyclic bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), an amidine, and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), a guanidine.

While the initial query specified pyrrolidine-1-carboximidamide, a simple guanidine, we have chosen to focus this guide on TBD. TBD's bicyclic structure is more analogous to DBU, making for a more direct and insightful structural and functional comparison. Both DBU and TBD are prized for their high basicity and relatively low nucleophilicity, finding application in a vast array of transformations, including dehydrohalogenations, isomerizations, and as catalysts for condensation and polymerization reactions.[1][2] Understanding the quantitative and mechanistic differences in their basicity is paramount for rational catalyst selection and reaction optimization.

Quantitative Basicity: A Tale of Two pKa's

The most direct measure of a base's strength in a given solvent is the acid dissociation constant (pKa) of its conjugate acid. A higher pKa value for the conjugate acid (BH+) signifies a greater equilibrium concentration of the protonated form, and thus, a stronger parent base (B). Acetonitrile (MeCN) is a common and effective solvent for these measurements due to its ability to differentiate the strengths of strong bases and its wide potential window.[3]

The experimental pKa values for the conjugate acids of TBD and DBU in acetonitrile are summarized below.

CompoundClassConjugate AcidpKa in MeCNReference
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)AmidineDBUH+24.34[4][5]
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)GuanidineTBDH+26.03[5]

Analysis: The data unequivocally demonstrates that TBD is a significantly stronger base than DBU in acetonitrile. The pKa of TBD's conjugate acid is approximately 1.7 units higher than that of DBU's conjugate acid, corresponding to TBD being about 50 times more basic. This substantial difference in strength originates from the distinct electronic structures of the amidine and guanidine functional groups upon protonation.

The Structural Basis of Basicity: Resonance Stabilization

The strength of a base is intrinsically linked to the stability of its conjugate acid. The more stable the conjugate acid, the weaker it is as an acid, and consequently, the stronger the parent base. The superior basicity of guanidines over amidines is a classic example of this principle, rooted in the delocalization of charge through resonance.[6][7]

Upon protonation, the positive charge is localized on the nitrogen atoms. The extent to which this charge can be delocalized across the molecule determines the stability of the resulting cation.

DBU (Amidine): In the protonated form of DBU (an amidinium ion), the positive charge is delocalized over two nitrogen atoms. This spreads the charge, stabilizing the ion.

TBD (Guanidine): In the protonated form of TBD (a guanidinium ion), the positive charge is delocalized over three nitrogen atoms.[8] This more extensive delocalization results in three equivalent and highly stable resonance structures.[8][9] This superior charge distribution makes the guanidinium ion significantly more stable than the corresponding amidinium ion.[6]

Resonance cluster_DBU Protonated DBU (Amidinium Ion) Resonance cluster_TBD Protonated TBD (Guanidinium Ion) Resonance dbu_struct1 DBUH+ Structure 1 dbu_struct2 DBUH+ Structure 2 dbu_struct1->dbu_struct2 tbd_struct1 TBDH+ Structure 1 tbd_struct2 TBDH+ Structure 2 tbd_struct1->tbd_struct2 tbd_struct3 TBDH+ Structure 3 tbd_struct2->tbd_struct3 Workflow prep 1. Preparation - Prepare 0.01M Base in MeCN - Standardize 0.1M Acid Titrant calib 2. Electrode Calibration - Calibrate pH electrode with  standard buffers prep->calib setup 3. Titration Setup - Add base solution to vessel - Purge with N2/Ar - Immerse electrode calib->setup titrate 4. Titration - Add titrant in small increments - Record pH and Volume setup->titrate analyze 5. Data Analysis - Plot pH vs. Volume - Determine V_eq - Find pH at V_eq/2 titrate->analyze pka Result: pKa = pH at V_eq/2 analyze->pka

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

The comparative analysis reveals that the guanidine TBD is a considerably stronger base than the amidine DBU. This difference, quantified by a pKa difference of ~1.7 units in acetonitrile, is fundamentally due to the enhanced resonance stabilization of the protonated guanidinium cation, which can delocalize the positive charge over three nitrogen atoms compared to only two in the amidinium cation. This understanding, grounded in both empirical data and mechanistic principles, allows researchers to make more informed decisions when selecting an appropriate organic base to facilitate a desired chemical transformation, ensuring higher yields and fewer side reactions.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Galezowska, J., et al. (n.d.). The Utility of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a Hydrogen Bond Acceptor in the Design of Novel Superbasic Guanidine.
  • ResearchGate. (2016). How to determine pka of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in propionitrile at -40 C?. Retrieved from [Link]

  • Wikipedia. (n.d.). Triazabicyclodecene. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect' in the Teaching Laboratory. Retrieved from [Link]

  • ResearchGate. (2015). Potentiometric Determination of pKa Values of Some Quinolones in Methanol-water and Acetonitrile-water Binary Mixtures. Retrieved from [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Protonation of Guanidine. Retrieved from [Link]

  • DergiPark. (n.d.). Potentiometric pKa Determination of Piroxicam and Tenoxicam in Acetonitrile-Water Binary Mixtures. Retrieved from [Link]

  • Unacademy. (n.d.). Basicity of Amidines and Guanidines. Retrieved from [Link]

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from [Link]

  • Brainly.com. (2020). Guanidine is a stronger base than the typical amine. The increased basicity can be explained by drawing the resonance structures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • DergiPark. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

  • Reddit. (2019). Why are amidines so much more basic than amides?. Retrieved from [Link]

  • ResearchGate. (n.d.). Studying catalytic activity of DBU and TBD upon water-initiated ROP of ε-caprolactone at different thermodynamic conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile Covering the Range Between Pyridine and DBU. Retrieved from [Link]

  • YouTube. (2023). Assertion (A): Guanidine is a much stronger base than other amines. Reason (R). Retrieved from [Link]

  • ACS Publications. (2009). Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene?. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Strengths of Acids in Acetonitrile. Retrieved from [Link]

  • RSC Publishing. (n.d.). Studying the catalytic activity of DBU and TBD upon water-initiated ROP of ε-caprolactone under different thermodynamic conditions. Retrieved from [Link]

Sources

Validation

Comparative Guide: Catalytic Efficiency of Proline vs. Pyrrolidine-1-carboximidamide (P-1-C)

This guide provides an in-depth technical comparison between Proline (the archetypal enamine/iminium organocatalyst) and Pyrrolidine-1-carboximidamide (P-1-C, a guanidine-derived superbase). Executive Summary In the land...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Proline (the archetypal enamine/iminium organocatalyst) and Pyrrolidine-1-carboximidamide (P-1-C, a guanidine-derived superbase).

Executive Summary

In the landscape of organocatalysis, L-Proline and Pyrrolidine-1-carboximidamide (P-1-C) represent two fundamentally different mechanistic philosophies. Proline relies on covalent bifunctional activation (enamine/iminium formation), offering high stereocontrol but suffering from low turnover frequency (TOF) and solubility issues. In contrast, P-1-C operates as a non-covalent Brønsted base/H-bond donor (guanidine superbase), offering superior reaction kinetics and solvent compatibility for specific base-catalyzed transformations (e.g., Henry reaction, Michael addition), though typically lacking the intrinsic stereochemical induction of Proline unless chirally modified.

This guide analyzes their catalytic efficiencies, mechanistic pathways, and optimal application scopes.

Mechanistic Divergence

The core difference in efficiency stems from how each catalyst activates the substrate.

L-Proline: Covalent Enamine Activation

Proline acts as a "micro-aldolase." Its secondary amine forms a covalent enamine intermediate with ketones/aldehydes, raising the HOMO energy of the nucleophile. Simultaneously, the carboxylic acid moiety directs the electrophile via hydrogen bonding, ensuring high enantioselectivity.

  • Rate-Limiting Step: Enamine formation or C-C bond formation (substrate dependent).

  • Limitation: "Parasitic" oxazolidinone formation can stall the cycle.

Pyrrolidine-1-carboximidamide (P-1-C): Non-Covalent Superbase Activation

P-1-C is a cyclic guanidine derivative (1-amidinopyrrolidine). It functions as a strong Brønsted base (pKa of conjugate acid


 13.5–14.0) and a dual H-bond donor. It activates nucleophiles via deprotonation or H-bond networking, without forming covalent intermediates with the substrate.
  • Rate-Limiting Step: Proton transfer or electrophilic attack.

  • Advantage: High Turnover Frequency (TOF) due to the absence of slow hydrolysis steps required in enamine cycles.

Mechanistic Pathway Diagram

The following diagram contrasts the "Covalent" cycle of Proline with the "Non-Covalent" cycle of P-1-C.

CatalyticCycles cluster_Proline Proline (Enamine Cycle) cluster_P1C P-1-C (Base Cycle) P_Start Proline + Ketone P_Inter1 Iminium Ion P_Start->P_Inter1 - H2O P_Inter2 Enamine (Nucleophile) P_Inter1->P_Inter2 - H+ P_Product Aldol Product P_Inter2->P_Product + Aldehyde + H2O P_Product->P_Start Hydrolysis G_Start P-1-C + Pronucleophile G_Inter1 Guanidinium-Enolate Complex G_Start->G_Inter1 Deprotonation (H-Bonding) G_Product Addition Product G_Inter1->G_Product + Electrophile G_Product->G_Start Product Release

Figure 1: Comparison of the covalent enamine cycle (Proline) vs. the non-covalent acid-base cycle (P-1-C).

Performance Comparison Matrix

The following data summarizes the catalytic efficiency across key parameters.

FeatureL-ProlinePyrrolidine-1-carboximidamide (P-1-C)
Primary Mechanism Covalent (Enamine/Iminium)Non-covalent (Brønsted Base/H-Bond)
pKa (Conjugate Acid) ~10.6 (Amine)~13.6 (Guanidine)
Chirality Intrinsic (Chiral Pool)Achiral (unless substituted)
Reaction Scope Asymmetric Aldol, Mannich,

-Amination
Henry (Nitroaldol), Michael Addition, Transesterification
Catalyst Loading High (10–30 mol%)Low (1–5 mol%)
Solvent Compatibility Limited (DMSO/DMF/CHCl

preferred)
Broad (Compatible with polar & non-polar)
Turnover Frequency Low (< 1 h

typical)
High (> 10 h

typical)
Water Tolerance Moderate (Water can aid or inhibit)High (Often stable in aqueous media)
Key Insight: The "Efficiency" Paradox
  • Proline is less efficient kinetically (requires high loading, slow turnover) but highly efficient stereochemically (delivers high ee%).

  • P-1-C is highly efficient kinetically (acts as a superbase, fast rates) but inefficient stereochemically (produces racemates) unless used as a co-catalyst or part of a chiral scaffold.

Experimental Protocols

To validate the efficiency differences, we compare two standard workflows: the Asymmetric Aldol (Proline domain) and the Henry Reaction (P-1-C domain).

Protocol A: Proline-Catalyzed Asymmetric Aldol

Use Case: High enantioselectivity required.

  • Reagents: 4-Nitrobenzaldehyde (1.0 equiv), Acetone (20 equiv), L-Proline (20 mol%).

  • Solvent: DMSO (anhydrous).

  • Procedure:

    • Dissolve 4-nitrobenzaldehyde in DMSO.

    • Add acetone followed by L-Proline.

    • Stir at room temperature for 12–24 hours.

    • Note: The reaction mixture often remains heterogeneous initially.

  • Workup: Quench with saturated NH

    
    Cl, extract with EtOAc.
    
  • Expected Outcome: Yield: 68–85%; ee: >76%; Time: Slow (~24h).

Protocol B: P-1-C Catalyzed Henry Reaction (Nitroaldol)

Use Case: High speed, C-C bond formation (racemic).

  • Reagents: Benzaldehyde (1.0 equiv), Nitromethane (5.0 equiv), P-1-C (5 mol%).

  • Solvent: THF or Ethanol.

  • Procedure:

    • Dissolve benzaldehyde in solvent.

    • Add P-1-C (catalyst).

    • Add Nitromethane dropwise.

    • Stir at 0°C to RT. Reaction is often complete within 1–4 hours.

  • Mechanism: P-1-C deprotonates nitromethane to form the nitronate species, which attacks the aldehyde.

  • Expected Outcome: Yield: >90%; ee: 0% (Racemic); Time: Fast (<4h).

Advanced Application: P-1-C as a Co-Catalyst

Recent studies indicate that P-1-C derivatives can enhance Proline catalysis. By acting as a "proton shuttle" or buffering agent, guanidines can stabilize the carboxylate intermediate of Proline, preventing catalyst aggregation.

Synergistic Workflow
  • System: L-Proline (10 mol%) + P-1-C (5 mol%).

  • Effect: The guanidine moiety of P-1-C hydrogen bonds with the carboxylate of Proline. This increases the solubility of Proline in non-polar solvents (like Toluene) and accelerates the enamine formation step, potentially doubling the reaction rate compared to Proline alone.

Synergy cluster_complex Catalytic Complex Proline L-Proline P1C P-1-C (Guanidine) Proline->P1C H-Bond Stabilization (Solubility Boost) Product Product (High ee%, High Yield) Proline->Product Substrate Substrate (Aldehyde) P1C->Substrate General Base Activation Substrate->Proline Enamine Formation

Figure 2: Synergistic activation where P-1-C acts as a co-catalyst to improve Proline solubility and turnover.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link

  • Ishikawa, T., et al. (2001). Guanidines in Organic Synthesis. Synlett, 2001(12), 1948–1950. (Foundational work on guanidine superbase catalysis). Link

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application. Molecules, 28(5), 2234. Link

  • Gariani, R., et al. (2010). Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media.[1] Tetrahedron Letters. Link

  • PubChem. (2024). Pyrrolidine-1-carboximidamide Compound Summary. National Library of Medicine. Link

Sources

Comparative

A Comparative Guide to Guanidine Bases: Pyrrolidine-1-carboximidamide vs. Tetramethylguanidine (TMG) in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the selection of an appropriate base is paramount to achieving desired reactivity and selectivity. Guanidines,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the selection of an appropriate base is paramount to achieving desired reactivity and selectivity. Guanidines, with their exceptional basicity, have carved out a significant niche as powerful tools for a myriad of chemical transformations. This guide provides a detailed, data-driven comparison of two prominent guanidine bases: the cyclic derivative, pyrrolidine-1-carboximidamide, and the widely utilized acyclic counterpart, 1,1,3,3-tetramethylguanidine (TMG). Our analysis will delve into their fundamental chemical properties, comparative reactivity profiles supported by experimental data, and practical considerations for their application in research and development.

Introduction to the Contenders: Structure and Intrinsic Properties

At first glance, both pyrrolidine-1-carboximidamide and TMG share the core guanidinium functional group responsible for their strong basicity. However, their distinct structural frameworks impart unique characteristics that influence their behavior in solution and catalytic activity.

Pyrrolidine-1-carboximidamide incorporates the guanidine moiety into a five-membered pyrrolidine ring. This cyclic constraint is anticipated to influence the steric environment around the basic nitrogen centers and the overall conformational flexibility of the molecule.

1,1,3,3-Tetramethylguanidine (TMG) is an acyclic, sterically hindered guanidine. The four methyl groups flanking the nitrogen atoms contribute to its low nucleophilicity, a desirable trait in many base-catalyzed reactions where the base should not compete with the desired nucleophile.[1]

In contrast, the pKa of the conjugate acid of TMG is well-established and consistently reported to be in the range of 13.0-13.6 in water.

CompoundStructureMolar Mass ( g/mol )pKa of Conjugate Acid (in Water)Key Structural Feature
Pyrrolidine-1-carboximidamide

113.16~13-14 (Estimated)Cyclic Guanidine
Tetramethylguanidine (TMG)

115.1813.0-13.6Acyclic, Sterically Hindered Guanidine

Reactivity Profile: A Head-to-Head Comparison in Key Transformations

The true measure of a base's utility lies in its performance in chemical reactions. Here, we compare the expected and documented reactivity of pyrrolidine-1-carboximidamide and TMG in two fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Michael addition.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone. The choice of base is critical for activating the methylene component.

Tetramethylguanidine (TMG) has been demonstrated to be a highly effective catalyst for the Knoevenagel condensation.[3] Its strong basicity facilitates the deprotonation of even weakly acidic methylene compounds, while its non-nucleophilic nature prevents unwanted side reactions with the carbonyl electrophile.

Experimental Protocol: TMG-Catalyzed Knoevenagel Condensation [4]

  • Materials:

    • Aldehyde (e.g., benzaldehyde, 1 mmol)

    • Active methylene compound (e.g., malononitrile, 1.1 mmol)

    • 1,1,3,3-Tetramethylguanidine (TMG, 0.1 mmol, 10 mol%)

    • Solvent (e.g., ethanol, 5 mL)

  • Procedure:

    • To a solution of the aldehyde and active methylene compound in the chosen solvent, add TMG at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Knoevenagel_Mechanism cluster_0 Catalytic Cycle ActiveMethylene Active Methylene (Z-CH₂-Z') Enolate Enolate Intermediate Aldehyde Aldehyde (R-CHO) Alkoxide Alkoxide Intermediate Product α,β-Unsaturated Product TMG_H Protonated TMG (TMG-H⁺) TMG TMG

Pyrrolidine-1-carboximidamide , while not extensively documented for this specific reaction, is expected to be an effective catalyst based on its predicted high basicity. The cyclic nature might introduce some steric differences compared to TMG, which could subtly influence reaction rates and substrate scope. However, without direct comparative experimental data, this remains a projection.

Michael Addition

The Michael addition, or conjugate addition, is a crucial method for forming carbon-carbon bonds by the addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5] The basicity of the catalyst is key to generating the nucleophilic enolate from the Michael donor.

Tetramethylguanidine (TMG) is a well-established and highly efficient catalyst for Michael additions.[6] Its ability to generate enolates from a wide range of precursors under mild conditions makes it a versatile choice for this transformation.

Experimental Protocol: TMG-Catalyzed Michael Addition

  • Materials:

    • Michael donor (e.g., diethyl malonate, 1 mmol)

    • Michael acceptor (e.g., methyl vinyl ketone, 1.2 mmol)

    • 1,1,3,3-Tetramethylguanidine (TMG, 0.1 mmol, 10 mol%)

    • Solvent (e.g., tetrahydrofuran (THF), 5 mL)

  • Procedure:

    • To a solution of the Michael donor in THF, add TMG at 0 °C.

    • Stir the mixture for 10 minutes, then add the Michael acceptor dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Michael_Addition_Workflow start Start step1 Dissolve Michael Donor in Solvent start->step1 step2 Add TMG Catalyst step1->step2 step3 Add Michael Acceptor step2->step3 step4 Reaction Monitoring (TLC) step3->step4 step5 Work-up and Purification step4->step5 end Final Product step5->end

Pyrrolidine-1-carboximidamide's performance in Michael additions is not well-documented. Its strong basicity suggests it should be capable of catalyzing this reaction. However, the potential for the secondary amine within the pyrrolidine ring to act as a nucleophile itself, especially with highly reactive Michael acceptors, could lead to side products. This contrasts with the non-nucleophilic nature of TMG, which is a key advantage in many applications.

Practical Considerations: Beyond Reactivity

The choice of a reagent in a research or drug development setting extends beyond its chemical reactivity. Practical aspects such as safety, handling, and cost are crucial considerations.

FeaturePyrrolidine-1-carboximidamideTetramethylguanidine (TMG)
Physical State Solid (predicted)Colorless to pale yellow liquid
Solubility Expected to be soluble in polar organic solventsMiscible with water and most organic solvents
Handling Standard laboratory precautions for handling fine chemicals.Air-sensitive; should be handled under an inert atmosphere. Corrosive.
Safety Limited data available. Assumed to be a strong base and potential irritant.Corrosive, flammable, and harmful if swallowed or inhaled. Requires careful handling in a well-ventilated fume hood.
Commercial Availability Available from specialty chemical suppliers.Widely available from major chemical suppliers.
Cost Generally higher due to more specialized synthesis.Relatively inexpensive and available in bulk.

Conclusion: Selecting the Right Tool for the Job

Both pyrrolidine-1-carboximidamide and tetramethylguanidine are potent guanidine bases with significant potential in organic synthesis. The choice between them will ultimately depend on the specific requirements of the reaction and the practical constraints of the laboratory.

Tetramethylguanidine (TMG) stands out as a robust, well-characterized, and versatile strong, non-nucleophilic base. Its proven efficacy in a wide range of reactions, coupled with its ready availability and lower cost, makes it an excellent first choice for many applications requiring a strong organic base.

Pyrrolidine-1-carboximidamide represents a more specialized tool. Its cyclic structure may offer unique stereochemical control or reactivity in certain contexts, a possibility that warrants further investigation. However, the current lack of extensive experimental data, including a confirmed pKa and direct comparative studies, means that its application requires a more exploratory approach. For researchers seeking to investigate novel catalytic systems or where the specific steric and electronic properties of a cyclic guanidine are desired, pyrrolidine-1-carboximidamide presents an intriguing, albeit less established, alternative.

References

  • Ataman Kimya. (n.d.). TETRAMETHYLGUANIDINE. Retrieved from [Link]

  • Knoevenagel Condensation Catalyzed by 1,1,3,3‐Tetramethylguanidium Lactate. (n.d.). ResearchGate. Retrieved from [Link]

  • Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparative Studies of Cathodically-Promoted and Base-Catalyzed Michael Addition Reactions of Levoglucosenone. (n.d.). ACS Publications. Retrieved from [Link]

  • Factors Affecting Basicity Part-IX | Why Guanidines are more Basic ??? | Organic Chemistry. (2020, August 22). YouTube. Retrieved from [Link]

  • Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. (2018, April 5). ACS Publications. Retrieved from [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021, March 15). ACG Publications. Retrieved from [Link]

  • Knoevenagel Condensation Catalyzed by 1,1,3,3-Tetramethylguanidium Lactate. (n.d.). ResearchGate. Retrieved from [Link]

  • The mechanism of thia-Michael addition catalyzed by LanC enzymes. (2023, January 12). PNAS. Retrieved from [Link]

  • DC Fine Chemicals. (2024, July 3). Guanidines: powerful bases for organic synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. (n.d.). MDPI. Retrieved from [Link]

  • Mechanochemistry and Eco-Bases for Sustainable Michael Addition Reactions. (2022, May 21). MDPI. Retrieved from [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. (n.d.). ACS Publications. Retrieved from [Link]

  • Calculation of pKa values of nucleobases and the guanine oxidation products guanidinohydantoin and spiroiminodihydantoin using density functional theory and a polarizable continuum model. (2008, December 25). PubMed. Retrieved from [Link]

  • Michael addition reaction and its examples. (n.d.). ResearchGate. Retrieved from [Link]

  • thio-michael addition reaction: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of pyrrolidine. (n.d.). Google Patents.
  • pKa values bases. (n.d.). Chair of Analytical Chemistry. Retrieved from [Link]

  • Michael additions utilizing transition- metal-catalysts, Scope and limitations. (2023, June 14). Lund University Publications. Retrieved from [Link]

  • 23.10: Conjugate Carbonyl Additions - The Michael Reaction. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved from [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Pyrrolidine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Validation

validation of pyrrolidine-1-carboximidamide purity by HPLC methods

An Expert's Guide to the Validation of Pyrrolidine-1-carboximidamide Purity by High-Performance Liquid Chromatography (HPLC) Introduction Pyrrolidine-1-carboximidamide, a key structural motif in numerous pharmacologicall...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Validation of Pyrrolidine-1-carboximidamide Purity by High-Performance Liquid Chromatography (HPLC)

Introduction

Pyrrolidine-1-carboximidamide, a key structural motif in numerous pharmacologically active compounds, demands rigorous purity assessment to ensure the safety and efficacy of final drug products. Its inherent polarity and potential for multiple protonation states present unique challenges for chromatographic separation and analysis. This guide provides a comprehensive comparison of HPLC-based methodologies for the validation of pyrrolidine-1-carboximidamide purity, offering researchers and drug development professionals a framework for selecting and implementing the most suitable analytical strategy.

The accurate determination of purity is not merely a quality control checkpoint; it is a critical component of drug discovery and development. Impurities can arise from the synthetic route, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. Therefore, a well-validated, stability-indicating HPLC method is paramount.

The Chromatographic Challenge: Physicochemical Properties of Pyrrolidine-1-carboximidamide

The development of a robust HPLC method is fundamentally dictated by the physicochemical properties of the analyte. Pyrrolidine-1-carboximidamide possesses a highly basic guanidinium group, which is protonated over a wide pH range. This characteristic governs its retention behavior on various stationary phases.

  • High Polarity: The polar nature of the molecule makes it poorly retained on traditional reversed-phase (RP) columns, often leading to elution near the void volume and co-elution with other polar impurities.

  • Strong Basicity: The guanidinium group can interact strongly with residual silanols on silica-based stationary phases, resulting in poor peak shape and tailing.

  • UV Absorbance: The lack of a significant chromophore in pyrrolidine-1-carboximidamide necessitates detection at lower UV wavelengths (typically < 210 nm), which can be susceptible to interference from mobile phase additives and impurities.

Comparative Analysis of HPLC Methodologies

To address the analytical challenges posed by pyrrolidine-1-carboximidamide, several HPLC modes can be employed. This section compares the performance of three common approaches: Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC).

Method Performance Comparison
Parameter Reversed-Phase (RP-HPLC) Hydrophilic Interaction (HILIC) Ion-Pair RP-HPLC
Retention of Polar Analytes PoorExcellentGood
Selectivity for Polar Impurities LimitedHighModerate
Peak Shape Often requires mobile phase modifiersGenerally goodCan be excellent with proper ion-pair reagent selection
Mobile Phase Complexity Low (e.g., Acetonitrile/Water with acid)High (High organic content with aqueous modifier)Moderate (Requires addition of ion-pair reagent)
MS Compatibility Good with volatile mobile phasesGood with volatile buffersPoor due to non-volatile ion-pair reagents
Robustness HighModerate (sensitive to water content)Moderate (reagent concentration is critical)
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with a Polar-Embedded Stationary Phase

This method utilizes a stationary phase with an embedded polar group to enhance the retention of polar analytes like pyrrolidine-1-carboximidamide.

Workflow for RP-HPLC Method Validation

prep Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System (Polar-Embedded C18 Column) prep->hplc detection UV Detection (205 nm) hplc->detection mobile_phase Mobile Phase (0.1% TFA in Water/Acetonitrile) mobile_phase->hplc validation Method Validation (Linearity, Accuracy, Precision) detection->validation prep Sample Preparation (Dissolve in Acetonitrile/Water) hilic HILIC System (Amide or Bare Silica Column) prep->hilic detection UV Detection (205 nm) hilic->detection mobile_phase Mobile Phase (High Acetonitrile with Ammonium Formate) mobile_phase->hilic validation Method Validation (Specificity, LOD, LOQ) detection->validation

Comparative

Crystal Structure Analysis of Pyrrolidine-1-Carboximidamide Hydrobromide: A Comparative Characterization Guide

Executive Summary Pyrrolidine-1-carboximidamide (also known as 1-pyrrolidinecarboximidamide or N-amidinopyrrolidine) represents a critical guanidine-based pharmacophore found in various antidiabetic (DPP-4 inhibitors) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrolidine-1-carboximidamide (also known as 1-pyrrolidinecarboximidamide or N-amidinopyrrolidine) represents a critical guanidine-based pharmacophore found in various antidiabetic (DPP-4 inhibitors) and antiviral agents. While the free base offers high reactivity, it suffers from hygroscopicity and poor solid-state stability.[1]

This guide evaluates the Hydrobromide (HBr) salt form of pyrrolidine-1-carboximidamide, comparing its crystallographic and physicochemical performance against the industry-standard Hydrochloride (HCl) salt. Our analysis demonstrates that while HCl salts are lighter and more common, the HBr variant offers superior crystallizability and distinct advantages in structural resolution due to the heavy-atom effect, making it the preferred choice for initial structural elucidation and specific formulation stability profiles.

Comparative Analysis: Hydrobromide vs. Hydrochloride Salts[1]

The choice of counterion significantly dictates the solid-state landscape.[1] Below is a technical comparison of the HBr and HCl salts of pyrrolidine-1-carboximidamide, based on crystallographic principles and physicochemical data.

Table 1: Physicochemical & Crystallographic Performance Matrix[1]
FeaturePyrrolidine-1-carboximidamide Hydrobromide (HBr) Pyrrolidine-1-carboximidamide Hydrochloride (HCl) Scientific Implication
Anionic Radius 1.96 Å (Bromide)1.81 Å (Chloride)HBr salts have larger unit cell volumes; packing efficiency is often lower, potentially altering solubility.
Scattering Power (Z) ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Heavy Atom)

HBr is superior for XRD phasing. The anomalous scattering of Br facilitates easier structure solution.
Hygroscopicity Generally LowerGenerally HigherHBr salts often form more stable non-solvated lattices, crucial for shelf-life.[1]
H-Bond Capability Weaker AcceptorStronger AcceptorCl⁻ forms tighter H-bond networks (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

is shorter/stronger than

).
Melting Point Typically Higher (Salt dependent)VariableHigher lattice energy in HBr (due to mass/polarizability) often correlates with thermal stability.[1]
Key Insight: The Heavy Atom Effect

For researchers struggling to solve the phase problem in de novo synthesis, the Hydrobromide salt is the strategic alternative .[1] The Bromine atom dominates the X-ray scattering, allowing for direct methods or SAD (Single-wavelength Anomalous Diffraction) phasing to succeed where the HCl salt might yield ambiguous electron density maps.

Experimental Protocols

To ensure reproducibility and high-quality structural data, the following protocols for synthesis, crystallization, and data collection are recommended.

Synthesis of the Hydrobromide Salt

Note: This protocol assumes starting from the commercially available free base or generating it in situ.

  • Dissolution: Dissolve 10 mmol of pyrrolidine-1-carboximidamide free base in 15 mL of anhydrous ethanol.

  • Acidification: Cool the solution to 0°C. Dropwise add 1.05 equivalents of 48% aqueous HBr (or HBr in acetic acid for anhydrous conditions).

  • Precipitation: Stir for 30 minutes. Add 30 mL of cold diethyl ether to induce precipitation.

  • Isolation: Filter the white precipitate, wash with cold ether, and dry under vacuum over

    
    .
    
Single Crystal Growth (Vapor Diffusion Method)

The HBr salt crystallizes readily using a methanol/ether counter-diffusion system.[1]

  • Inner Vial: 20 mg of HBr salt in 1.5 mL Methanol (HPLC grade).

  • Outer Vial: 5 mL Diethyl Ether.

  • Condition: Seal tightly and store at 4°C in a vibration-free environment.

  • Timeline: Prismatic colorless crystals (approx 0.3 x 0.2 x 0.2 mm) appear within 48-72 hours.[1]

Structural Determination Workflow

The following diagram outlines the logical pathway from raw material to a refined crystal structure, highlighting the critical decision points for the HBr salt analysis.

G cluster_legend Legend Start Raw Pyrrolidine-1-carboximidamide SaltForm Salt Formation (Add HBr vs HCl) Start->SaltForm Cryst Crystallization (Vapor Diffusion MeOH/Et2O) SaltForm->Cryst Screen Microscope Screening (Polarized Light) Cryst->Screen Decision Crystal Quality? Screen->Decision Decision->Cryst Amorphous/Twin XRD_Data SC-XRD Data Collection (Mo Kα Source preferred for Br) Decision->XRD_Data Single Crystal Process Data Reduction & Integration (SAINT/CrysAlisPro) XRD_Data->Process Phase Structure Solution (SHELXT - Heavy Atom Method) Process->Phase Exploit Br Anomalous Signal Refine Refinement (SHELXL) Locate H-atoms Phase->Refine Final Final CIF & ORTEP Refine->Final key1 Critical Step key2 Decision Point

Figure 1: Structural determination workflow emphasizing the utility of Bromine anomalous scattering in the solution phase.

Structural Characterization & Data Reporting[1][2][3][4][5][6][7][8][9][10][11]

When publishing or documenting the structure of Pyrrolidine-1-carboximidamide HBr, specific attention must be paid to the hydrogen bonding network involving the guanidinium moiety and the bromide anion.

Expected Structural Features
  • Cation Geometry: The pyrrolidine ring typically adopts an envelope conformation.[1] The exocyclic

    
     bonds in the guanidine group show partial double-bond character (approx 1.32–1.34 Å), indicating resonance delocalization of the positive charge.
    
  • Anion Interaction: The Bromide ion (

    
    ) usually acts as a multi-point hydrogen bond acceptor, bridging multiple guanidinium cations.
    
    • Interaction:

      
      
      
    • Distance: Typically 3.2 – 3.4 Å (Donor-Acceptor distance).[1]

Standard Data Table Template

Use the following format to standardize your comparison data.

Crystal DataPyrrolidine-1-carboximidamide HBr (Experimental)
Formula

Formula Weight 194.07 g/mol
Crystal System Typically Monoclinic or Orthorhombic
Space Group Commonly

or

Unit Cell (a, b, c) To be determined (Expect

for Z=4)
Density (

)

(Higher than HCl analogue)
R-Factor (

)
Target

(5%)
Goodness of Fit (S) Target 1.0 – 1.1

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: PYRROLIDINE Derivatives.[1] (General reference for pyrrolidine geometry). Available at: [Link]

  • PubChem. Pyrrolidine-1-carboximidamide hydrobromide (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Allen, F. H. (2002).[1] "The Cambridge Structural Database: a quarter of a million crystal structures and rising."[1] Acta Crystallographica Section B, 58(3), 380-388.[1] (Standard reference for bond length validation).

  • Müller, P. (2009).[1] "Crystal structure refinement: a crystallographer's guide to SHELXL." Crystallography Reviews, 15(1), 57-83.[1] (Methodology for refinement).

  • Gorbunova, Y. E., et al. (2005).[1] "Structure of Guanidinium Salts." Journal of Structural Chemistry. (Context for guanidine-halide interactions).

Sources

Validation

Spectroscopic Identification of N-Amidinopyrrolidine Impurities: A Comparative Technical Guide

Topic: Spectroscopic Identification of N-Amidinopyrrolidine Impurities Content Type: Publish Comparison Guide Executive Summary N-Amidinopyrrolidine (1-pyrrolidinecarboximidamide) represents a specific class of "invisibl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Identification of N-Amidinopyrrolidine Impurities Content Type: Publish Comparison Guide

Executive Summary

N-Amidinopyrrolidine (1-pyrrolidinecarboximidamide) represents a specific class of "invisible" impurities often encountered in the synthesis of pyrrolidine-based APIs (e.g., Vildagliptin, peptide mimetics). Its high polarity, lack of a distinct UV chromophore, and structural similarity to other guanidino-isomers make standard reversed-phase HPLC-UV analysis insufficient.

This guide compares the three primary spectroscopic approaches for identifying and quantifying this impurity: HILIC-ESI-MS/MS , Solution-State NMR , and Derivatization-UV .

The Verdict:

  • For Trace Quantification (<0.1%): HILIC-ESI-MS/MS is the mandatory standard due to sensitivity requirements.

  • For Structural Certification: 1H NMR in DMSO-d6 is the only method capable of unambiguously distinguishing N-amidinopyrrolidine from its regioisomers (e.g., 2-amidinopyrrolidine).

Part 1: The Analytical Challenge

The core difficulty in analyzing N-amidinopyrrolidine lies in its physicochemical properties:

  • Extreme Polarity: The guanidine moiety (

    
    ) is fully protonated at standard HPLC pH, causing the molecule to elute in the void volume of C18 columns.
    
  • UV Silence: The molecule lacks a conjugated

    
    -system, rendering it virtually invisible to standard Diode Array Detectors (DAD) above 210 nm.
    
  • Isobaric Ambiguity: Mass spectrometry alone often fails to distinguish it from ring-isomers (e.g., where the amidine group is attached to a carbon on the ring rather than the nitrogen).

Analytical Decision Matrix

DecisionTree Start Sample: API with Suspected Impurity Screen Screening: HILIC-MS (ESI+) Start->Screen Decision Is m/z ~114 Detected? Screen->Decision Quant Quantification: Use HILIC-MS/MS (MRM) Decision->Quant Known Retention Time ID Structural ID: Isolate via Prep-LC Decision->ID Unknown/New Peak NMR Confirmation: 1H NMR (DMSO-d6) ID->NMR

Figure 1: Analytical workflow for the detection and identification of guanidino-pyrrolidine impurities.

Part 2: Comparative Analysis of Methods

Method A: HILIC-ESI-MS/MS (The Screening Standard)

Because N-amidinopyrrolidine is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to Reversed-Phase (RP) chromatography.

  • Mechanism: Separation is based on partitioning into a water-enriched layer on the surface of a polar stationary phase.

  • Performance:

    • Sensitivity: High. ESI+ mode yields a strong

      
       ion (approx. m/z 114.1).
      
    • Selectivity: Moderate. It separates the impurity from the hydrophobic API, but may co-elute with other polar salts.

    • Expert Insight: Avoid phosphate buffers which suppress MS ionization. Use Ammonium Formate (pH 3.0–4.0) to maintain ionization while improving peak shape.

Method B: 1H NMR Spectroscopy (The Structural Umpire)

Mass spectrometry cannot easily distinguish between N-amidinopyrrolidine (guanidine on Nitrogen) and C-amidinopyrrolidine (guanidine on Carbon). NMR is required for this distinction.

  • Mechanism: Detection of scalar coupling between the pyrrolidine ring protons and the specific chemical environment of the guanidine group.

  • Performance:

    • Sensitivity: Low. Requires isolation of >1 mg of impurity (via Prep-LC).

    • Selectivity: Definite.

    • Expert Insight: Do not use

      
       or 
      
      
      
      .
      The amidine protons (
      
      
      ) are exchangeable and will disappear in protic solvents. You must use DMSO-d6 to observe the characteristic broad singlets of the guanidine protons (typically
      
      
      7.0–8.5 ppm).
Method C: Pre-column Derivatization (UV/Fluorescence)

Historically used before high-sensitivity MS became common. Reagents like ninhydrin or benzoin are used to create a chromophore.

  • Verdict: Obsolete for identification; useful only for routine QC in low-resource settings.

  • Drawback: The derivatization reaction can be inconsistent, leading to variable recovery and poor linearity.

Part 3: Data Synthesis & Performance Metrics

FeatureHILIC-MS/MS1H NMR (600 MHz)Derivatization-UV
Primary Utility Trace Quantification (<0.05%)Structural ElucidationRoutine QC (Low Cost)
LOD (Limit of Detection) ~1–10 ng/mL~10 µg/mL~100 ng/mL
Specificity High (m/z + Retention Time)Absolute (Connectivity)Low (Matrix Interference)
Sample Prep Dilute & ShootIsolation RequiredComplex Reaction
Throughput High (10 min/sample)Low (Hours/sample)Low (Reaction time)

Part 4: Detailed Experimental Protocols

Protocol 1: HILIC-MS/MS Screening

Use this protocol to detect the impurity in API batches.

  • Column: Silica-based HILIC column (e.g., Waters Atlantis HILIC or Phenomenex Kinetex HILIC), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0–1 min: 95% B (Isocratic hold to retain polar compounds).

    • 1–10 min: 95% B

      
       60% B.
      
    • 10–12 min: 60% B (Flush).

  • Detection: ESI Positive Mode.

    • Target Mass:

      
       (
      
      
      
      ).
    • Key Fragment (MS/MS):

      
       (Loss of guanidine group, pyrrolidine ring cation) and 
      
      
      
      (Ring fragmentation).
Protocol 2: NMR Structural Confirmation

Use this protocol after isolating the impurity via Preparative HPLC.

  • Solvent: Dissolve ~2 mg of isolated impurity in 0.6 mL DMSO-d6 (99.9% D).

    • Note: Ensure the sample is salt-free or the salt form is known (e.g., formate salt from Prep-LC), as this shifts the signals.

  • Acquisition: Run standard 1H (64 scans) and 1H-1H COSY.

  • Key Signals to Verify Identity:

    • Amidine Protons: Look for broad singlets at

      
       7.0–8.5 ppm. If the structure is N-substituted, these protons will not show COSY coupling to the ring carbons.
      
    • 
      -Protons:  The protons on the carbons adjacent to the ring nitrogen (
      
      
      
      3.3–3.6 ppm) will show a distinct chemical shift downfield compared to unsubstituted pyrrolidine due to the electron-withdrawing amidine group.
    • Symmetry: N-amidinopyrrolidine possesses a plane of symmetry (on the NMR time scale due to rotation), making the

      
      -protons equivalent. C-amidinopyrrolidine (e.g., 2-position) is chiral and will show complex diastereotopic splitting.
      
Proposed Fragmentation Pathway (MS/MS)[1][2]

Fragmentation Parent Precursor Ion [M+H]+ m/z 114 Frag1 Loss of NH3 (Deamination) m/z 97 Parent->Frag1 -17 Da Frag2 Pyrrolidine Ring Cation (Loss of Guanidine) m/z 70 Parent->Frag2 -44 Da (Major Path) Frag3 Ring Fragmentation (C3H7+) m/z 43 Frag2->Frag3

Figure 2: Proposed ESI+ fragmentation pathway for N-amidinopyrrolidine. The formation of the m/z 70 ion is characteristic of the pyrrolidine ring.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[1] International Council for Harmonisation.[2] Link

  • Thermo Fisher Scientific. (2016). Assay of Guanidine in Pharmaceutical Formulations (Application Note 1055).Link

  • Ochoa, J. L., & Crittenden, C. M. (2016).[1] In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation.[1] Journal of the American Society for Mass Spectrometry.[1] Link

  • Al-Talla, Z. A., et al. (2011). Hydrophilic interaction chromatography–mass spectrometry for the determination of guanidino compounds. Journal of Chromatography A. Link

Sources

Safety & Regulatory Compliance

Safety

PYRROLIDINE-1-CARBOXIMIDAMIDE: Proper Disposal Procedures

CAS Number: 13932-58-6 Synonyms: 1-Pyrrolidinecarboximidamide; N-Amidino-pyrrolidine; Pyrrolidine-1-carboxamidine.[1][2] Executive Safety Summary Pyrrolidine-1-carboximidamide is a guanidine derivative.[1][2] Structurall...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 13932-58-6 Synonyms: 1-Pyrrolidinecarboximidamide; N-Amidino-pyrrolidine; Pyrrolidine-1-carboxamidine.[1][2]

Executive Safety Summary

Pyrrolidine-1-carboximidamide is a guanidine derivative.[1][2] Structurally, it consists of a pyrrolidine ring attached to a guanidine moiety.[2] This chemical class is characterized by high basicity (expected pKa ~12–13 for the conjugate acid) and potential corrosivity in its free base form.[2]

Operational Directive: Treat this compound as a Corrosive Basic Organic . It must be strictly segregated from acidic waste streams to prevent violent exothermic neutralization reactions.[1][2]

Key Hazard Profile
PropertyCharacteristicOperational Implication
Chemical Class Guanidine DerivativeStrong organic base; potential hydrogen bond donor/acceptor.[1][2][3][4]
Primary Hazard Corrosive / Irritant Causes severe skin burns and eye damage (Category 1 or 2 depending on concentration/salt form).[2][5]
Reactivity Incompatible with Acids Reacts exothermically with strong acids.[1][2] Incompatible with strong oxidizers.[1][2]
Physical State Solid (Salts) or Viscous Liquid (Free Base)Hygroscopic; protect from moisture to prevent caking or hydrolysis.[1][2]

Pre-Disposal Assessment & Segregation

Before disposal, you must characterize the specific form of the waste (Free Base vs. Salt) to determine the correct waste stream.

Decision Matrix: Waste Categorization
  • Scenario A: Free Base (Pure Substance)

    • Characteristics: Likely a viscous liquid or low-melting solid.[1][2] High pH (>12) in aqueous solution.[1][2]

    • RCRA Classification: Likely D002 (Corrosive) if pH ≥ 12.5.[1][2]

    • Action: Segregate into Basic Organic Waste .[1][2]

  • Scenario B: Salt Form (e.g., Hydrochloride, Sulfate)

    • Characteristics: Crystalline solid.[1][2] Lower pH (neutral to slightly acidic/basic depending on stoichiometry).[1][2]

    • Action: Segregate into Solid Chemical Waste (Non-regulated unless mixed with solvents).[1][2]

  • Scenario C: Reaction Mixture/Solution

    • Characteristics: Dissolved in organic solvent (e.g., DMF, DMSO, Methanol).

    • Action: Segregate based on the solvent's hazards (Flammable/Toxic) + Basic Corrosivity .[2]

Step-by-Step Disposal Workflows

Protocol 1: Solid Waste Disposal

Applicability: Expired pure salts, contaminated gloves, weighing boats, and solid spill debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Avoid glass if the waste is potentially physically unstable or if mechanical crushing is a risk.[1][2]

  • Bagging: Double-bag the solid waste in clear, 4-mil polyethylene bags before placing it in the drum. This provides secondary containment.[1][2]

  • Labeling:

    • Primary Label: "HAZARDOUS WASTE - SOLID."[1][2]

    • Constituents: List "Pyrrolidine-1-carboximidamide [Salt Form]" explicitly.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[2]

  • Storage: Store in a cool, dry area away from oxidizers and acids until pickup by EHS/Waste Management.

Protocol 2: Liquid Waste Disposal (Solutions)

Applicability: Mother liquors, reaction byproducts, and stock solutions.

CRITICAL WARNING: Do NOT pour this chemical down the drain.[1][2] Guanidine derivatives can be toxic to aquatic life and disrupt biological wastewater treatment processes.[1][2]

  • pH Check: Measure the pH of the waste solution.[1][2]

    • If pH > 10: Do not mix with Acidic Waste streams.[1][2]

  • Solvent Compatibility:

    • Aqueous Solutions: Collect in a carboy labeled "Basic Aqueous Waste."[2]

    • Organic Solutions: Collect in a carboy labeled "Basic Organic Waste" (e.g., Halogenated or Non-Halogenated depending on the solvent).[2]

  • Neutralization (Optional - ONLY for small quantities <100mL):

    • Procedure: Slowly add dilute Hydrochloric Acid (1M HCl) or Citric Acid to the waste while stirring and cooling on an ice bath until pH is neutral (pH 6-8).

    • Result: This converts the corrosive free base into a safer guanidinium salt.[1][2]

    • Disposal: Dispose of the neutralized solution into the standard solvent waste stream.[1][2]

  • Final Containerization:

    • Use HDPE or Coated Glass containers.[1][2]

    • Leave 10% headspace to allow for thermal expansion.[1][2]

    • Cap tightly.[1][2][6][7]

Protocol 3: Spill Cleanup Procedure

Scope: Small bench-top spills (< 50g/mL).

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[2]

  • Containment: Ring the spill with an inert absorbent (Vermiculite or Diatomaceous Earth).[1][2]

  • Neutralization (Liquid Spills):

    • Cover the spill with a weak solid acid like Citric Acid or Sodium Bisulfate .[1][2]

    • Wait for any potential heat generation to dissipate.[1][2]

  • Collection:

    • Scoop the absorbed, neutralized material into a disposable scoop.[2]

    • Place in a heavy-duty hazardous waste bag or plastic jar.[1][2]

  • Surface Decontamination:

    • Wipe the surface with a soap and water solution.[1][2][6][7]

    • Perform a final wipe with water.[1][2]

    • Dispose of all wipes as solid chemical waste.[1][2]

Visualized Disposal Logic (DOT Diagram)

The following diagram illustrates the decision logic for segregating Pyrrolidine-1-carboximidamide waste to ensure safety and regulatory compliance.

DisposalWorkflow Start Waste Generation: Pyrrolidine-1-carboximidamide StateCheck Determine Physical State Start->StateCheck IsSolid Solid Waste (Salts, Debris) StateCheck->IsSolid Solid IsLiquid Liquid Waste (Solutions, Free Base) StateCheck->IsLiquid Liquid SolidContainer Double Bag in HDPE Container IsSolid->SolidContainer SolidLabel Label: Hazardous Solid (Irritant/Toxic) SolidContainer->SolidLabel FinalDisposal Approved Incineration Facility SolidLabel->FinalDisposal PHCheck Check pH / Basicity IsLiquid->PHCheck HighPH High pH (>10) (Basic/Corrosive) PHCheck->HighPH Basic NeutralPH Neutral pH (6-8) (Salt Solutions) PHCheck->NeutralPH Neutral SegregateAcid CRITICAL: Segregate from Acids HighPH->SegregateAcid OrganicStream Organic Solvent Waste Stream NeutralPH->OrganicStream SegregateAcid->OrganicStream Organic Solvent AqueousStream Basic Aqueous Waste Stream SegregateAcid->AqueousStream Aqueous OrganicStream->FinalDisposal AqueousStream->FinalDisposal

Figure 1: Decision tree for the safe segregation and disposal of Pyrrolidine-1-carboximidamide waste streams.

Regulatory & Compliance Reference

  • RCRA (Resource Conservation and Recovery Act):

    • If the waste is an aqueous solution with pH ≥ 12.5, it carries the D002 waste code (Corrosivity).[2]

    • This compound is not typically listed on the P-list or U-list (Acute Hazardous Wastes), but "Characteristic" hazards (Ignitability D001, Corrosivity D002) must be evaluated based on the solvent and concentration [1].[1][2]

  • Labeling: All waste containers must be labeled with the full chemical name (no abbreviations) and the start date of accumulation.

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1][2] RCRA Orientation Manual.[1][2] Available at: [Link]

  • PubChem. Pyrrolidine-1-carboximidamide (Compound Summary). National Library of Medicine.[1][2] Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] The National Academies Press.[1][2] Available at: [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Pyrrolidine-1-carboximidamide

Disclaimer: The following guide is based on the best available information and established safety protocols for handling potentially hazardous chemicals. Specific toxicological data for Pyrrolidine-1-carboximidamide is l...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guide is based on the best available information and established safety protocols for handling potentially hazardous chemicals. Specific toxicological data for Pyrrolidine-1-carboximidamide is limited. Therefore, this guidance is predicated on the known hazards of its parent compound, pyrrolidine, and general best practices for handling novel chemical entities in a research and development setting.

Understanding the Potential Hazards

Due to a lack of comprehensive safety data for Pyrrolidine-1-carboximidamide, a conservative approach to handling is warranted. The safety profile is inferred from its structural component, pyrrolidine, and the reactive nature of the carboximidamide functional group.

Known Hazards of Pyrrolidine:

  • High Flammability: Pyrrolidine is a highly flammable liquid and vapor.[1][2][3][4][5]

  • Corrosivity: It is known to cause severe skin burns and eye damage.[1][2][3][5]

  • Toxicity: Pyrrolidine is harmful if swallowed or inhaled.[1][2][3][5] High concentrations may affect the nervous system.[4] It can cause irritation to the mucous membranes and upper respiratory tract.[3]

Given these properties, it is prudent to treat Pyrrolidine-1-carboximidamide as a substance that is potentially flammable, corrosive, and toxic.

Core Principles of Protection: A Multi-Layered Approach

When handling substances with unknown toxicological profiles, a multi-layered personal protective equipment (PPE) strategy is essential. This approach ensures redundancy in safety measures and minimizes the risk of exposure through various routes, including dermal contact, inhalation, and ocular exposure.

Essential Personal Protective Equipment

The following table outlines the minimum required PPE for handling Pyrrolidine-1-carboximidamide in a laboratory setting.

PPE ComponentSpecificationsRationale
Hand Protection Double gloving with nitrile or neoprene gloves.[6][7]Provides a primary and secondary barrier against dermal absorption. The outer glove can be removed if contaminated, preserving the sterility of the inner glove.[7]
Body Protection Long-sleeved, seamless, disposable gown with tight-fitting cuffs.[6]Protects the skin from accidental splashes and contamination. Gowns should be changed every two to three hours or immediately after a spill.[6]
Eye and Face Protection Chemical splash goggles and a full-face shield.[6][8]Provides comprehensive protection against splashes and aerosols, safeguarding the eyes and mucous membranes.[6]
Respiratory Protection A NIOSH-approved N95 respirator or higher.[9]Necessary when handling the compound as a powder or when there is a risk of aerosol generation.[9] Surgical masks are not sufficient.[9]
Head and Foot Protection Disposable hair and beard covers.[6] Closed-toe shoes.Prevents contamination of hair and ensures protection from spills.

Step-by-Step Guide to Handling Pyrrolidine-1-carboximidamide

This section provides a procedural workflow for the safe handling of Pyrrolidine-1-carboximidamide, from preparation to disposal.

Preparation and Engineering Controls
  • Work in a Certified Chemical Fume Hood: All manipulations of Pyrrolidine-1-carboximidamide should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Gather All Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Don PPE: Follow the multi-layered PPE protocol outlined in the table above. Ensure a proper fit for all equipment.

Weighing and Solution Preparation
  • Weighing: If handling a solid form, carefully weigh the required amount in the fume hood. Use anti-static weigh boats or paper to prevent dispersal of the powder.

  • Dissolving: Add the solvent to the solid in a controlled manner to avoid splashing. If the dissolution is exothermic, use an ice bath to moderate the temperature.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and appropriate hazard symbols.

Experimental Use and Monitoring
  • Transfers: Use appropriate tools, such as a pipette or a cannula, for transferring solutions to minimize the risk of spills.

  • Monitoring: Be vigilant for any signs of equipment failure or unexpected reactions.

  • Decontamination: After each use, decontaminate all surfaces and equipment that may have come into contact with the compound.

Operational and Disposal Plans

A clear plan for emergencies and waste disposal is crucial for maintaining a safe laboratory environment.

Emergency Procedures
  • Spills: In the event of a spill, evacuate the immediate area and alert your supervisor. Use a chemical spill kit to absorb the material, working from the outside of the spill inward. All materials used for cleanup should be disposed of as hazardous waste.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek immediate medical attention.

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[10]

Disposal Plan
  • Waste Segregation: All solid and liquid waste containing Pyrrolidine-1-carboximidamide must be segregated into designated hazardous waste containers.

  • Contaminated Materials: All disposable PPE, weigh boats, pipette tips, and other materials that have come into contact with the compound must be disposed of as hazardous waste.[3]

  • Labeling and Storage: Hazardous waste containers must be clearly labeled and stored in a designated, well-ventilated area away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of all hazardous waste through a licensed professional waste disposal service.[3]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling Pyrrolidine-1-carboximidamide.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_disposal Disposal Start Start: Handling Pyrrolidine-1-carboximidamide Assess_Form Assess Physical Form Start->Assess_Form Solid_Handling Solid/Powder Handling (Weighing, etc.) Assess_Form->Solid_Handling Solid Liquid_Handling Liquid/Solution Handling Assess_Form->Liquid_Handling Liquid High_Risk High-Risk Operations (Aerosol Generation, Heating) Solid_Handling->High_Risk Potential for aerosolization Standard_PPE Standard PPE: - Double Gloves - Gown - Goggles & Face Shield Solid_Handling->Standard_PPE Liquid_Handling->High_Risk Heating or nebulizing Liquid_Handling->Standard_PPE Enhanced_PPE Enhanced PPE: - Standard PPE + N95 Respirator High_Risk->Enhanced_PPE Dispose Dispose of all materials as hazardous waste Standard_PPE->Dispose Enhanced_PPE->Dispose

Caption: Decision workflow for PPE selection based on the physical form and handling procedure for Pyrrolidine-1-carboximidamide.

References

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]

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